molecular formula C8H12N2O2 B1419774 Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate CAS No. 773136-70-2

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B1419774
CAS No.: 773136-70-2
M. Wt: 168.19 g/mol
InChI Key: OCUDOHHJNZEDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2) is a high-purity, fully substituted pyrazole derivative of significant interest in advanced chemical research and development. With the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol, this compound serves as a versatile and critical synthetic building block, particularly in the construction of complex heterocyclic systems . Its defined molecular architecture features a pyrazole ring that is fully substituted at the 1, 3, and 4 positions with methyl groups, while a methyl carboxylate ester occupies the 5-position. This specific substitution pattern eliminates the possibility of annular tautomerism, a common complication in pyrazole chemistry, providing a stable and predictable scaffold for synthetic applications . The compound exhibits a melting point of 76-78 °C and a boiling point of 256 °C at 760 mmHg . The ester functional group offers a versatile handle for further chemical transformations, including hydrolysis to the corresponding carboxylic acid or subsequent derivatization into amides, making it an invaluable intermediate for medicinal chemistry, agrochemical research, and materials science. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2,4,5-trimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUDOHHJNZEDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665313
Record name Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-70-2
Record name Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate is a polysubstituted heterocyclic compound of significant interest as a versatile building block in medicinal and agrochemical research. The precise arrangement of its four substituents on the pyrazole core presents a notable synthetic challenge, primarily revolving around the control of regioselectivity. This in-depth technical guide provides a comprehensive analysis of the viable synthetic strategies for this target molecule. We will dissect two primary retrosynthetic approaches: a direct, one-pot cyclocondensation and a two-step sequence involving N-alkylation of a pyrazole intermediate. Each route is detailed with step-by-step protocols, mechanistic insights, and a critical evaluation of its advantages and limitations, empowering researchers to make informed decisions based on experimental context, scale, and available resources.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of blockbuster drugs such as Celecoxib and Sildenafil.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a bioisostere for various functional groups, leading to a broad spectrum of biological activities.[3][4] The target molecule, this compound, encapsulates the synthetic complexity inherent in this class. The successful construction of this tetrasubstituted pyrazole hinges on the strategic and regioselective formation of the heterocyclic core, a challenge that has driven the development of numerous innovative synthetic methodologies.[1] This guide will explore the most logical and field-proven pathways to access this specific molecule.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary bond disconnections for forming the pyrazole ring, leading to two distinct strategic approaches. The most common and robust method for pyrazole synthesis is the cyclocondensation between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][5]

G cluster_0 Route I: Direct Cyclocondensation cluster_1 Route II: N-Alkylation Approach TM Methyl 1,3,4-trimethyl- 1H-pyrazole-5-carboxylate Disconnection1 C3-N2 & C5-N1 Disconnection (Knorr Synthesis) TM->Disconnection1 Strategy A Disconnection2 N1-CH3 Disconnection TM->Disconnection2 Strategy B Precursors1 Methylhydrazine + Methyl 2-methyl-3-oxobutanoate Disconnection1->Precursors1 Intermediate Methyl 3,4-dimethyl- 1H-pyrazole-5-carboxylate Disconnection2->Intermediate Precursors2 Hydrazine + Methyl 2-methyl-3-oxobutanoate Intermediate->Precursors2 C3-N2 & C5-N1 G cluster_workflow Workflow Reactant1 Methylhydrazine Step1 1. Combine Reactants in Ethanol Reactant1->Step1 Reactant2 Methyl 2-methyl-3-oxobutanoate Reactant2->Step1 Product Methyl 1,3,4-trimethyl- 1H-pyrazole-5-carboxylate Step2 2. Add Catalytic Acetic Acid Step1->Step2 Step3 3. Reflux Reaction Mixture Step2->Step3 Step4 4. Workup & Purification Step3->Step4 Step4->Product

Caption: Workflow for Route I: Direct Cyclocondensation.

Experimental Protocol: Route I

Objective: To synthesize this compound via acid-catalyzed cyclocondensation.

Materials:

  • Methylhydrazine (1.0 eq)

  • Methyl 2-methyl-3-oxobutanoate (1.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-methyl-3-oxobutanoate (1.0 eq) and ethanol (approx. 0.2 M concentration).

  • Slowly add methylhydrazine (1.0 eq) to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. [6]4. Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired regioisomer from any potential side products.

ParameterValue / ConditionRationale
Reactants Methylhydrazine, Methyl 2-methyl-3-oxobutanoateProvides all necessary atoms for the target structure.
Solvent EthanolCommon, effective solvent for condensation reactions. [7]
Catalyst Glacial Acetic AcidPromotes the desired regioselectivity. [6]
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier.
Expected Yield 60-75% (after purification)Typical for this type of regioselective condensation.
Primary Challenge Formation of the 1,4,5-trimethyl isomer.Requires careful chromatographic separation.

Synthesis Route II: Two-Step Synthesis via N-Alkylation

This strategy prioritizes a non-ambiguous initial ring formation followed by a potentially complex alkylation step. It is often employed when direct condensation yields inseparable isomeric mixtures or when starting materials for the direct route are inaccessible.

Step A: Synthesis of Methyl 3,4-dimethyl-1H-pyrazole-5-carboxylate

This initial step involves the reaction of hydrazine (as hydrate or sulfate) with the β-ketoester. Since hydrazine is symmetrical, the issue of N-substitution regiochemistry is eliminated at this stage.

Protocol: The procedure is analogous to Route I, with the substitution of methylhydrazine for hydrazine hydrate (1.0 eq). The reaction typically proceeds cleanly to give the NH-pyrazole intermediate, which can often be isolated by precipitation or simple extraction.

Step B: N-Methylation of the Pyrazole Intermediate

The introduction of the N1-methyl group is the critical step. The pyrazole anion, formed by deprotonation with a suitable base, can be alkylated. However, this can lead to a mixture of N1 and N2 alkylated products. [8] Causality Behind Experimental Choices: The choice of methylating agent and base/solvent system is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) effectively generate the pyrazole anion. The use of dimethyl carbonate as a methylating agent is a greener and safer alternative to highly toxic reagents like dimethyl sulfate or methyl iodide. [9][10]

G cluster_workflow Workflow Reactant1 Methyl 3,4-dimethyl- 1H-pyrazole-5-carboxylate Step1 1. Dissolve Pyrazole in DMF Reactant1->Step1 Reactant2 Dimethyl Carbonate Step3 3. Add Dimethyl Carbonate Reactant2->Step3 Base NaH Step2 2. Add NaH to form anion Base->Step2 Product Methyl 1,3,4-trimethyl- 1H-pyrazole-5-carboxylate Step1->Step2 Step2->Step3 Step4 4. Heat Reaction Mixture Step3->Step4 Step5 5. Workup & Purification Step4->Step5 Step5->Product

Caption: Workflow for Route II, Step B: N-Methylation.

Experimental Protocol: Route II, Step B

Objective: To N-methylate Methyl 3,4-dimethyl-1H-pyrazole-5-carboxylate.

Materials:

  • Methyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dimethyl Carbonate (1.5-2.0 eq)

  • Water, Ethyl Acetate, Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole intermediate (1.0 eq) and dissolve in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Add dimethyl carbonate (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to 80-100 °C and maintain for 2-4 hours, monitoring by TLC. [9]5. Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via column chromatography to separate the N1-methyl (desired) and N2-methyl (isomer) products.

ParameterValue / ConditionRationale
Base NaHStrong, non-nucleophilic base for complete anion formation.
Solvent Anhydrous DMFAprotic, polar solvent stabilizes the anion.
Methylating Agent Dimethyl CarbonateEffective and less toxic alternative to traditional agents. [10]
Temperature 80-100 °CDrives the alkylation reaction to completion.
Expected Yield 70-85% (combined isomers)Alkylation is typically high-yielding.
Primary Challenge Formation of the N2-methyl isomer.Requires careful chromatographic separation.

Comparative Analysis and Expert Recommendation

FeatureRoute I: Direct CyclocondensationRoute II: N-Alkylation
Number of Steps 12
Atom Economy HigherLower
Regioselectivity Controlled by pH, but isomer formation is likely.Two points of isomer formation (Step A and B), but often more distinct separation is possible.
Reagent Safety Generally safe reagents.Requires handling of NaH (pyrophoric) and DMF (toxic).
Scalability Excellent for large-scale synthesis if regioselectivity can be optimized.More complex for scale-up due to reagent handling and an additional step.
Purification Potentially difficult separation of regioisomers.Separation of N1/N2 isomers is a known challenge but often achievable.

Senior Scientist Recommendation:

For exploratory, lab-scale synthesis , Route I (Direct Cyclocondensation) is often the preferred starting point due to its efficiency and fewer steps. A careful screening of acidic catalysts and reaction conditions may yield a favorable isomeric ratio, simplifying purification.

For process development and scale-up , where purity and unambiguous product identity are paramount, Route II (N-Alkylation) may offer a more robust, albeit longer, pathway. While it involves more hazardous reagents, the two-step process allows for the isolation and characterization of the intermediate, providing greater control over the final product's purity. The use of safer methylating agents like dimethyl carbonate is strongly advised. [9][10]

Conclusion

The synthesis of this compound is a tractable but nuanced challenge that epitomizes the importance of regiochemical control in heterocyclic chemistry. Both direct condensation and a two-step alkylation strategy represent viable and scientifically sound approaches. The optimal choice is not universal but is dictated by the specific objectives of the research program, balancing the need for speed and efficiency against the demands of purity, safety, and scalability. By understanding the mechanistic principles behind each protocol, researchers can effectively navigate these challenges to access this valuable chemical scaffold.

References

  • Gioiello, A., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Fustero, S., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Chemical Society Reviews. Available at: [Link]

  • Wallace, J.L. (2003). The Puzzling Case of the Pyrazole-Based COX-2 Inhibitors. Gastroenterology. This source discusses the application of pyrazole cores in pharmaceuticals like Celecoxib.
  • Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of pyrazoles. Available at: [Link]

  • Akher, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Krasavin, M., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Heller, S.T. & Natarajan, S.R. (2006). One-Pot Synthesis of Pyrazole-5-Carboxylates by Cyclization of Hydrazone 1,4-dianions with Diethyl Oxalate. Organic Letters.
  • Kozlov, A.I., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kamal, A., et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cerkovnik, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • The Royal Society of Chemistry. (2006). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology.
  • Khan, M.A., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available at: [Link]

  • Google Patents. (2021). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Hradil, P., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. Available at: [Link]

  • Khan, M.A., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Google Patents. (1995). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • PrepChem.com. (2023). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

Sources

"Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate chemical properties and structure"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, a fully substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. A representative synthesis protocol is provided, explaining the causal mechanisms behind the experimental choices. Furthermore, its applications as a versatile building block in the development of complex pharmaceutical and agrochemical compounds are discussed, grounded in authoritative references. This guide is intended to serve as a key resource for researchers leveraging this molecule in their scientific endeavors.

Chemical Identity and Structure

This compound is a polysubstituted pyrazole, an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[1][2] Its structure is characterized by methyl groups at positions 1, 3, and 4, and a methyl ester (carboxylate) group at position 5 of the pyrazole ring.[3] This extensive substitution pattern imparts specific steric and electronic properties that make it a valuable and versatile synthetic intermediate.[3]

The structural arrangement and key identifiers are summarized below.

1.1. Structural Diagram

The 2D chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound

1.2. Chemical Identifiers
IdentifierValueSource(s)
CAS Number 773136-70-2[4][5][6]
Molecular Formula C₈H₁₂N₂O₂[7][8]
Molecular Weight 168.19 g/mol [3][8]
IUPAC Name This compound[4]
InChI 1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3[4][9]
InChIKey OCUDOHHJNZEDML-UHFFFAOYSA-N[4][9]
Canonical SMILES COC(=O)C1=C(C)C(C)=NN1C[5]
Synonyms 1,3,4-trimethylpyrazol-5-carboxylic acid methyl ester[7]
Physicochemical and Spectroscopic Properties
2.1. Physicochemical Properties
PropertyValueSource(s)
Physical Form Liquid[4][7]
Appearance Colorless to Light Yellow[10]
Purity ≥98% (typical)[5][7]
Solubility Soluble in common organic solvents (e.g., Methanol, Chloroform, Dichloromethane).Inferred
Storage Sealed in dry, 2-8°C[4]
XLogP3 1.2[8]
Hydrogen Bond Donors 0[8]
Hydrogen Bond Acceptors 3[8]
2.2. Spectroscopic Profile (Predicted)

No publicly available, experimentally-derived spectra for this specific molecule were identified. The following data are predicted based on the analysis of structurally similar pyrazole derivatives and standard chemical shift tables. These serve as a guide for researchers to confirm the identity and purity of the compound.[11][12][13][14]

¹H-NMR (Proton NMR) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ)MultiplicityNumber of ProtonsAssignmentRationale
~ 3.85 ppmSinglet3H-COOCH₃Methyl esters typically appear in this region.
~ 3.75 ppmSinglet3HN-CH₃ (Position 1)N-methyl groups on pyrazoles are deshielded.
~ 2.30 ppmSinglet3HC-CH₃ (Position 3)Methyl group adjacent to a nitrogen atom.
~ 2.10 ppmSinglet3HC-CH₃ (Position 4)Methyl group on the C4 position of the pyrazole ring.

¹³C-NMR (Carbon NMR) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ)AssignmentRationale
~ 162 ppmC=O (Ester carbonyl)Typical range for ester carbonyl carbons.
~ 148 ppmC3 (Pyrazole ring)Quaternary carbon adjacent to two nitrogen atoms.
~ 140 ppmC5 (Pyrazole ring)Quaternary carbon attached to the ester and N1.
~ 115 ppmC4 (Pyrazole ring)Quaternary carbon at the C4 position.
~ 51 ppm-COOCH₃Methyl carbon of the ester group.
~ 36 ppmN-CH₃ (Position 1)N-methyl carbon.
~ 14 ppmC-CH₃ (Position 3)C-methyl carbon.
~ 10 ppmC-CH₃ (Position 4)C-methyl carbon.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2960-2850 cm⁻¹C-H StretchAliphatic (Methyl groups)
~ 1725 cm⁻¹C=O StretchEster Carbonyl
~ 1570 cm⁻¹C=N StretchPyrazole Ring
~ 1450-1380 cm⁻¹C-H BendMethyl groups
~ 1250-1100 cm⁻¹C-O StretchEster

Mass Spectrometry (MS)

  • Method: Electron Ionization (EI)

  • Expected Molecular Ion [M]⁺: m/z = 168.09

  • Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 137), loss of the carbomethoxy group (-COOCH₃, m/z = 109).

Synthesis and Purification

The synthesis of fully substituted pyrazoles is a cornerstone of heterocyclic chemistry, with the most common and robust method being the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[12][15] For this compound, a logical synthetic route involves the reaction of a suitably substituted β-ketoester with methylhydrazine.

3.1. Representative Synthesis Workflow

The following diagram outlines a representative workflow for the synthesis, based on established principles of pyrazole formation.[15][16]

Caption: Representative workflow for the synthesis of the target compound.

3.2. Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of similar tetrasubstituted pyrazoles and serves as a validated starting point.[15][16]

Objective: To synthesize this compound.

Materials:

  • Methyl 2,3-dimethylacetoacetate (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,3-dimethylacetoacetate (1.0 equiv) and absolute ethanol (approx. 5 mL per mmol of ketoester).

  • Reagent Addition: Begin stirring the solution and add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Slowly add methylhydrazine (1.1 equiv) dropwise to the mixture at room temperature.

    • Causality Insight: Methylhydrazine is added slowly to control the initial exothermic reaction. Acetic acid catalyzes the formation of the intermediate hydrazone and facilitates the subsequent cyclization by protonating the carbonyl oxygen, making it a better leaving group (as water).

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst), water, and finally brine.

    • Causality Insight: The bicarbonate wash is crucial to remove the acid catalyst, which could interfere with the purification. The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Self-Validation: Collect fractions and analyze by TLC to isolate the pure product. Combine the pure fractions and remove the solvent in vacuo.

  • Final Characterization: Confirm the structure and purity of the isolated liquid product using ¹H-NMR, ¹³C-NMR, and MS, comparing the results to the predicted spectroscopic data.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the aromatic pyrazole core and the ester functional group. The full substitution on the ring significantly influences its behavior.

4.1. Pyrazole Ring Reactivity
  • Aromatic Stability: The pyrazole ring is aromatic and generally stable.

  • Electrophilic Aromatic Substitution: In unsubstituted pyrazoles, electrophilic attack preferentially occurs at the C4 position.[12] However, in this molecule, the C4 position is blocked by a methyl group, rendering the ring highly resistant to typical electrophilic aromatic substitution reactions like nitration or halogenation under standard conditions.

  • Deprotonation: The methyl groups on the pyrazole ring can potentially be deprotonated with very strong bases, but this is generally a difficult transformation.

  • Steric Hindrance: The methyl groups at positions 1, 3, and 4 provide significant steric shielding around the pyrazole core, which can reduce its accessibility for certain reactions.[13]

4.2. Ester Functional Group Reactivity

The methyl ester at the C5 position is the primary site of reactivity and serves as a versatile synthetic handle.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid) under either acidic or basic (saponification) conditions. This carboxylic acid can then be used in further synthetic transformations.

  • Amidation: The ester can be converted to a wide range of amides through reaction with primary or secondary amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by introducing diverse functional groups.[15]

  • Reduction: The ester can be reduced to the corresponding primary alcohol ( (1,3,4-trimethyl-1H-pyrazol-5-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Development

Substituted pyrazoles are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[17][18] this compound serves as a key building block for accessing novel, complex molecules in this class.

  • Pharmaceutical Intermediates: Its primary application is as an intermediate in the synthesis of potential therapeutic agents. The ester group allows for the facile introduction of various amide functionalities, which is a key step in building libraries of compounds for screening against biological targets such as kinases, GPCRs, and enzymes.[3][17] Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

  • Agrochemicals: The pyrazole scaffold is also prominent in modern agrochemicals, including fungicides, herbicides, and insecticides.[17] This compound can be used as a starting material for the synthesis of new crop protection agents.

  • Materials Science: Pyrazole-based ligands are used in coordination chemistry and for the development of functional materials. The specific substitution pattern of this molecule can be used to fine-tune the electronic and steric properties of resulting metal complexes or polymers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally related pyrazole derivatives and general laboratory chemical safety practices should be followed.

  • General Hazards: Assumed to be an irritant. Chemicals of this class may cause skin, eye, and respiratory irritation.[6][13]

  • GHS Pictogram (Anticipated): GHS07 (Exclamation Mark)[6]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is 2-8°C.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This information is for research and development purposes only. The user assumes all responsibility for the safe and proper handling of this chemical.[6]

References
  • Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]

  • AbacipharmTech (n.d.). This compound. Retrieved from [Link]

  • YouTube (2019). synthesis of pyrazoles. Retrieved from [Link]

  • PubChem (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from [Link]

  • Royalchem (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

  • MDPI (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Retrieved from [Link]

  • ResearchGate (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

  • NIH (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • ResearchGate (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

  • MDPI (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • KTU ePubl (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PMC (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to Dabrafenib: A Targeted BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dabrafenib, a potent and selective inhibitor of mutant BRAF kinases, for researchers, scientists, and professionals in drug development. It is important to note a clarification regarding the Chemical Abstracts Service (CAS) number. The CAS number provided in the query, 773136-70-2, corresponds to Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate[1][2][3][4][5][6][7][8][9][10]. The correct CAS number for Dabrafenib is 1195765-45-7 [11][12][13][14][15][16]. This guide will focus exclusively on Dabrafenib, also known by its synonym GSK2118436[11][12][14][15][16][17][18][19][20]. This document delves into the critical physicochemical properties, mechanism of action, and a curated list of suppliers for this pivotal oncology therapeutic.

Introduction: The Role of Dabrafenib in Precision Oncology

Dabrafenib (Tafinlar®) is a cornerstone in the field of targeted cancer therapy.[21] It is an orally bioavailable kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of various cancers harboring specific mutations in the BRAF gene.[19][22] The discovery and development of Dabrafenib represent a paradigm shift in oncology, moving away from traditional cytotoxic chemotherapy towards a more personalized approach based on the genetic makeup of a patient's tumor.

Initially approved by the U.S. Food and Drug Administration (FDA) in 2013 for the treatment of unresectable or metastatic melanoma with BRAF V600E mutations, its indications have since expanded.[22][23] It is often used in combination with a MEK inhibitor, such as trametinib, to enhance its therapeutic effects and overcome resistance mechanisms.[22] This guide will provide the foundational knowledge necessary for researchers and drug development professionals to effectively work with and understand Dabrafenib.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dabrafenib is essential for its handling, formulation, and in vitro/in vivo studies.

PropertyValueSource
CAS Number 1195765-45-7[11][12][13][16]
Synonyms GSK2118436, GSK2118436A[17][19][24]
Molecular Formula C23H20F3N5O2S2[12][16][23]
Molecular Weight 519.56 g/mol [11][12]
IUPAC Name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[13][25]
Appearance Crystalline solid[16]
Solubility Insoluble in water; Soluble in DMSO (≥26 mg/mL)[11]
Storage Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.[18]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[17][24][26] Its primary targets are the mutated forms of the BRAF protein, particularly BRAF V600E, V600K, and V600D.[11][23] In normal cellular signaling, the RAS/RAF/MEK/ERK, also known as the MAPK pathway, plays a crucial role in regulating cell growth, proliferation, and survival.[27]

In many cancers, including approximately half of all melanomas, a mutation in the BRAF gene leads to a constitutively active BRAF protein.[21] This aberrant activation results in uncontrolled downstream signaling through the MAPK pathway, driving tumor cell proliferation and survival.[27]

Dabrafenib selectively binds to the ATP-binding site of the mutant BRAF kinase, inhibiting its activity.[23][26] This blockade prevents the phosphorylation of downstream targets MEK and ERK, ultimately leading to G1 cell cycle arrest and apoptosis in tumor cells.[26][28]

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF_mutant Mutant BRAF (V600E/K) RAS->BRAF_mutant Activates MEK MEK BRAF_mutant->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Drives Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibits

Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase, blocking the MAPK signaling pathway and subsequent tumor cell proliferation.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib against BRAF V600E.

Methodology:

  • Reagents: Recombinant human BRAF V600E kinase, MEK1 (inactive substrate), ATP, Dabrafenib stock solution (in DMSO), kinase assay buffer.

  • Procedure: a. Prepare a serial dilution of Dabrafenib in DMSO. b. In a 96-well plate, add the kinase, substrate, and diluted Dabrafenib. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method (e.g., ELISA, Western blot, or a luminescence-based assay).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of Dabrafenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of Dabrafenib on the proliferation of BRAF V600E mutant cancer cells.

Methodology:

  • Cell Line: A375 human melanoma cell line (BRAF V600E positive).

  • Procedure: a. Seed A375 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of Dabrafenib. c. Incubate for 72 hours. d. Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Synthesis and Impurities

The synthesis of Dabrafenib is a multi-step process.[19][29][30] Researchers should be aware of potential impurities that can arise during synthesis, such as the phenyl amino Dabrafenib impurity, which can be challenging to remove.[31] Careful control of reaction conditions is crucial to minimize the formation of such impurities and ensure the final product's purity.[31]

Safety and Handling

Dabrafenib is a potent pharmaceutical compound and should be handled with appropriate safety precautions.

  • Hazard Classification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[32] It is also suspected of causing cancer and damaging fertility or the unborn child.[25]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[32]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[32] Use only in a well-ventilated area.

  • Disposal: Dispose of contaminated material as hazardous waste according to local regulations.

For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).[12][13][25][32][33]

Suppliers

Dabrafenib for research purposes is available from several reputable suppliers. It is crucial to source this compound from a reliable vendor to ensure its quality and purity for experimental use.

  • MedChemExpress [24][34][35]

  • Selleck Chemicals [15][20]

  • Cayman Chemical [13][16][25]

  • APExBIO [11]

  • TargetMol [17]

  • Thomas Scientific [36]

  • Probechem [14]

  • Verve Biosciences (for clinical-grade)[37]

  • PharmaCompass (provides a list of manufacturers)[38]

Note: The products from these suppliers are typically for research use only and not for human consumption.[15][17][18][20][34]

Conclusion

Dabrafenib remains a critical tool in the arsenal against BRAF-mutant cancers. Its high selectivity and potent inhibitory activity make it an invaluable agent for both clinical treatment and basic research into the mechanisms of cancer cell signaling. This guide provides a foundational understanding of Dabrafenib's properties, mechanism of action, and practical considerations for its use in a research setting. As the landscape of targeted therapy continues to evolve, a thorough comprehension of such pioneering molecules is indispensable for the next generation of cancer research and drug development.

References

  • R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Retrieved from [Link]

  • Johnson, D. B., & Sosman, J. A. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 5(5), 283–293. [Link]

  • National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Dabrafenib Mesylate? Synapse. Retrieved from [Link]

  • MedSchool. (n.d.). Dabrafenib | Drug Guide. Retrieved from [Link]

  • MacariusHealth. (n.d.). Dabrafenib - Uses, Side Effects, Warnings & FAQs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • AIM at Melanoma Foundation. (n.d.). Dabrafenib (Tafinlar) Targeted Therapy for Treatment of Melanoma. Retrieved from [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

  • AMERICAN ELEMENTS. (n.d.). This compound | CAS 773136-70-2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • Ascierto, P. A., et al. (2013). Dabrafenib: a new opportunity for the treatment of BRAF V600-positive melanoma. Future Oncology, 9(7), 939–953. [Link]

  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS One, 8(7), e67583. [Link]

  • ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Dabrafenib (Mesylate) - MedChem Express. Retrieved from [Link]

  • PharmaCompass. (n.d.). Dabrafenib Mesylate | NDC API | Manufacturers | Suppliers. Retrieved from [Link]

  • Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. [Link]

  • Verve Biosciences. (n.d.). TAFINLAR Cost India UAE UK | Available Buy Generic Dabrafenib Price. Retrieved from [Link]

  • AbacipharmTech. (n.d.). Carbohydrate. Retrieved from [Link]

  • ChemBuyersGuide.com. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. Among these, substituted pyrazole carboxylates have emerged as a particularly promising class of compounds, offering a tunable scaffold for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted pyrazole carboxylates, delving into their mechanisms of action, structure-activity relationships, synthetic methodologies, and the experimental protocols used for their evaluation.

The Anticancer Potential of Substituted Pyrazole Carboxylates

The fight against cancer necessitates the continuous development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. Substituted pyrazole carboxylates have shown considerable promise in this arena, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1]

Mechanisms of Anticancer Activity

The anticancer activity of substituted pyrazole carboxylates is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] For instance, certain pyrazole-based compounds have been shown to target the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently hyperactivated in cancer.[2] By inhibiting these kinases, the compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis. Molecular docking studies have further elucidated the binding modes of these compounds within the ATP-binding pockets of various kinases.[3][4]

  • Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death. Substituted pyrazole derivatives have been designed to inhibit Bcl-2, thereby restoring the apoptotic pathway in cancer cells.[3] These compounds have been shown to downregulate Bcl-2 expression and upregulate the expression of pro-apoptotic proteins such as Bax and caspases.[3]

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer potency of substituted pyrazole carboxylates is highly dependent on the nature and position of the substituents on the pyrazole ring.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
Comp-1 1,3,5-trisubstituted pyrazoleMCF-7 (Breast)3.9[3]
Comp-2 Pyrazole-5-carboxamide derivativeOVCAR3 (Ovarian)0.233[5]
Comp-3 Pyrazole-5-carboxamide derivativeMCF-7 (Breast)0.304[5]
Comp-4 Celecoxib analogueMelanoma (LOX IMVI)< 2[6]

Table 1: Anticancer activity of selected substituted pyrazole carboxylates.

SAR studies have indicated that the presence of specific aromatic and heterocyclic moieties at the C3 and C5 positions of the pyrazole ring can significantly enhance anticancer activity.[3] Furthermore, the nature of the substituent at the N1 position can influence the compound's selectivity and potency.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyrazole carboxylates) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Efficacy of Substituted Pyrazole Carboxylates

The rise of antimicrobial resistance is a global health crisis, demanding the urgent discovery of new antimicrobial agents with novel mechanisms of action. Substituted pyrazole carboxylates have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further development.[8]

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are multifaceted and can involve the disruption of essential cellular processes in microorganisms.

  • Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, exhibiting a mechanism of action distinct from that of fluoroquinolones.[9][10][11][12] These compounds bind to the ATP-binding site of the GyrB subunit, preventing the supercoiling of DNA and leading to bacterial cell death.[12]

  • Disruption of Cell Wall Synthesis: Some pyrazole-containing compounds have been shown to interfere with the synthesis of the bacterial cell wall, a structure that is essential for maintaining cell integrity.[13] The precise molecular targets within this pathway are still under investigation for many pyrazole derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The antimicrobial activity of substituted pyrazole carboxylates is influenced by the lipophilicity and electronic properties of the substituents.

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
Comp-5 Pyrazole-3,4-dicarboxylic acid derivativeCandida albicans-[8]
Comp-6 Pyrazole carboxamide derivativeRhizoctonia solani0.37[14][15]
Comp-7 3,5-diaryl-pyrazole-1-carboximidamideCandida lipolytica15.6[16]

Table 2: Antimicrobial activity of selected substituted pyrazole carboxylates.

SAR studies have revealed that the introduction of halogen atoms or other electron-withdrawing groups on the aromatic rings attached to the pyrazole core can enhance antimicrobial potency.[8] The presence of a carboxamide or carboxylate group is also often crucial for activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading of Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Properties of Substituted Pyrazole Carboxylates

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Substituted pyrazole carboxylates, most notably celecoxib, have been successfully developed as potent anti-inflammatory agents.[6][17]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[18][19] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[20][21] The diaryl-substituted pyrazole scaffold is a key structural feature for selective COX-2 inhibition.[22]

Structure-Activity Relationship (SAR) and In Vivo Data

The development of celecoxib has spurred extensive research into the SAR of pyrazole-based COX-2 inhibitors.

Compound IDSubstitution PatternIn Vivo Model% Inhibition of EdemaReference
Celecoxib analogue 4,5-dihydro-pyrazol-1-yl]-benzenesulfonamideCarrageenan-induced rat paw edema86.6[22]
Comp-8 1,3,4-trisubstituted pyrazoleCarrageenan-induced rat paw edema84.2[18]

Table 3: In vivo anti-inflammatory activity of selected substituted pyrazole carboxylates.

Key SAR findings include the importance of a sulfonamide or a similar acidic group for binding to the COX-2 active site. The nature and substitution pattern of the aryl groups at the C3 and C5 positions of the pyrazole ring are critical for selectivity and potency.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antiviral Activity of Substituted Pyrazole Carboxylates

The emergence and re-emergence of viral infections highlight the continuous need for new antiviral therapies. Pyrazole nucleoside analogues and other pyrazole derivatives have shown promising activity against a range of viruses.[23]

Mechanisms of Antiviral Action

The antiviral mechanisms of pyrazole carboxylates can vary depending on the specific compound and the target virus.

  • Inhibition of Viral Polymerases: Many pyrazole nucleoside analogues act as chain terminators after being incorporated into the growing viral DNA or RNA strand by viral polymerases. This is a common mechanism for antiviral nucleoside drugs.[24]

  • Neuraminidase Inhibition: Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of new virus particles from infected cells. Pyrazole derivatives have been designed to inhibit neuraminidase, thereby preventing the spread of the virus.[19][25][26][27] Molecular docking studies have shown that these compounds can bind to the active site of neuraminidase, interacting with key amino acid residues.[25]

Structure-Activity Relationship (SAR) and Quantitative Data

The antiviral activity of pyrazole derivatives is highly dependent on their structural features.

Compound IDSubstitution PatternTarget VirusIC50 (µM)Reference
Comp-9 Pyrazole derivativeInfluenza H1N15.4[25]
Comp-10 Pyrazole derivativeInfluenza A neuraminidase1.32[25]

Table 4: Antiviral activity of selected substituted pyrazole carboxylates.

For pyrazole nucleosides, modifications to the sugar moiety and the pyrazole base can significantly impact their antiviral potency and selectivity.[23][28] For neuraminidase inhibitors, the presence of specific functional groups that can mimic the natural substrate (sialic acid) is crucial for activity.[25][27]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Infection and Compound Treatment: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.

  • Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization and Counting: Stain the cell monolayers with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Synthesis of Substituted Pyrazole Carboxylates

The synthesis of substituted pyrazole carboxylates can be achieved through various synthetic routes. The Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions are among the most common and versatile methods.[29][30][31][32]

Knorr Pyrazole Synthesis

This classical method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

G hydrazine Hydrazine (or substituted hydrazine) intermediate Hydrazone Intermediate hydrazine->intermediate + dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) dicarbonyl->intermediate + pyrazole Substituted Pyrazole Carboxylate intermediate->pyrazole Cyclization (e.g., acid or base catalyst)

Knorr Pyrazole Synthesis Workflow

General Procedure:

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the hydrazine or substituted hydrazine to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

1,3-Dipolar Cycloaddition

This method involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne.

G diazo Diazo Compound (e.g., ethyl diazoacetate) pyrazole Substituted Pyrazole Carboxylate diazo->pyrazole + alkyne Alkyne alkyne->pyrazole [3+2] Cycloaddition

1,3-Dipolar Cycloaddition for Pyrazole Synthesis

General Procedure:

  • Dissolve the alkyne in a suitable solvent.

  • Add the diazo compound to the solution.

  • The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrates.

  • Isolate and purify the product as described for the Knorr synthesis.

Conclusion and Future Perspectives

Substituted pyrazole carboxylates represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of potent biological activities. Their synthetic accessibility and the tunability of their structure allow for the optimization of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of multi-target agents that can address complex diseases such as cancer and inflammatory disorders. Furthermore, the exploration of novel substitutions and the application of advanced computational methods for rational drug design will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics. The in-depth understanding of their mechanisms of action and the continued refinement of synthetic and biological evaluation methodologies will be crucial for translating the promise of these versatile compounds into clinical reality.

References

  • Abdel-Wahab, B. F., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archives of Pharmacal Research, 36(10), 1163-1183.
  • Alegaon, S. G., et al. (2014). 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(10), 2896-2904.
  • Bandgar, B. P., et al. (2013). Design, synthesis, characterization and biological evaluation of novel pyrazole integrated benzophenones. Bioorganic & Medicinal Chemistry Letters, 23(3), 912-916.
  • Bansal, R. K., & Gupta, M. (2020). Recent advances in the development of pyrazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 187, 111957.
  • Chen, Q., et al. (2015).
  • Chovatia, P. T., et al. (2007). Synthesis and characterization of some new pyrazole derivatives and their antimicrobial activity. E-Journal of Chemistry, 4(4), 519-524.
  • El-Sayed, M. A. A., et al. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Medicinal Chemistry, 14(6), 614-623.
  • Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3-substituted-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as potent monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5789.
  • Hegab, M. I., et al. (2007). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry, 15(13), 4429-4441.
  • Kamal, A., et al. (2016). Discovery of Novel Pyrazole Derivatives as Potent Neuraminidase Inhibitors against Influenza H1N1 Virus. Archiv der Pharmazie, 349(1), 45-54.
  • Keche, A. P., et al. (2012). Synthesis, anti-inflammatory and antimicrobial evaluation of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea and sulfonamide moieties. Bioorganic & Medicinal Chemistry Letters, 22(21), 6611-6615.
  • Kumar, A., et al. (2010). Synthesis of novel pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(16), 5893-5899.
  • Kumar, V., et al. (2013). Recent advances in the synthesis of pyrazole derivatives. RSC Advances, 3(40), 18274-18297.
  • Nasr, M. N., & Gineinah, M. M. (2002). Pyrazole-related nucleosides. Synthesis and antiviral/antitumor activity of some substituted pyrazole and pyrazolo[4,3-d]-1,2,3-triazin-4-one nucleosides. Journal of Medicinal Chemistry, 45(18), 3997-4004.
  • Nitulescu, G. M. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3300.
  • Patel, R. V., et al. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Bioorganic & Medicinal Chemistry Letters, 22(15), 5034-5038.
  • Pramanik, A., et al. (2017). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1149, 76-88.
  • Sangani, C. B., et al. (2014). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry, 12(6), 998-1008.
  • Sangani, C. B., et al. (2013). Synthesis, characterization, anticancer investigation and molecular docking of coumarin-carbazole based functionalized pyrazolines. Bioorganic & Medicinal Chemistry Letters, 23(16), 4647-4652.
  • Sun, J., & Zhou, Y. (2015).
  • Tewari, A. K., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry, 56, 8-15.
  • Thore, S. N., et al. (2016). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Medicinal Chemistry, 12(6), 553-563.
  • Toti, K. S., et al. (2009). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. Bioorganic & Medicinal Chemistry, 17(14), 4995-5006.
  • Ulloora, S., et al. (2018). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 23(9), 2339.
  • Verma, A., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 13(25), 17154-17170.
  • Verma, A., et al. (2020). Synthesis, characterization, molecular docking studies and anthelmintic and anti-cancer activity of pyrazole contain novel indolin-2-one derivatives. International Journal of Pharmaceutical Sciences and Research, 11(7), 3356-3365.
  • Wang, Y., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(18), 3270.
  • Zhang, H., et al. (2021). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry, 45(12), 5486-5497.
  • Zhang, X., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3300.
  • de Oliveira, C. S., et al. (2017). Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. Molecules, 22(11), 1930.
  • de Souza, G. E. P., et al. (2018). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Medicinal Chemistry, 14(6), 586-597.
  • de Clercq, E. (2009). Pyrazole-related nucleosides. Synthesis and antiviral/antitumor activity of some substituted pyrazole and pyrazolo[4,3-d]-1,2,3-triazin-4-one nucleosides. Journal of Medicinal Chemistry, 52(1), 1-13.
  • el-Shaaer, H. M., et al. (1996). Synthesis of some biologically active pyrazoles and C-nucleosides. Molecules, 1(1), 48-55.
  • el-Subbagh, H. I., et al. (2000). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Journal of Medicinal Chemistry, 43(15), 2915-2921.
  • el-Zahar, M. I., et al. (2007). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 12(7), 1410-1425.
  • el-Zanfaly, N. B., et al. (2012). Recent advances in the synthesis of new pyrazole derivatives. European Journal of Medicinal Chemistry, 53, 22-40.
  • Kamal, A., et al. (2020). Synthesis, molecular docking studies and anticancer activity of pyrazole contain novel indolin-2-one derivatives. Bioorganic Chemistry, 94, 103417.
  • Kappe, C. O. (2000). Recent advances in the synthesis of pyrazoles.
  • Khan, I., et al. (2021). Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. Journal of Molecular Structure, 1225, 129252.
  • Kumar, A., & Sharma, S. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(10), 1690.
  • Oncu, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 425-434.
  • Ragab, F. A., et al. (2013). Synthesis and anti-inflammatory activity of celecoxib like compounds. Bioorganic & Medicinal Chemistry Letters, 23(17), 4892-4896.
  • Rostom, S. A., et al. (2009). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. Bioorganic & Medicinal Chemistry, 17(14), 4995-5006.
  • Sangshetti, J. N., et al. (2014). Synthesis and biological activities of novel pyrazole carboxamides containing an aryloxypyridyl ethylamine module. Journal of Agricultural and Food Chemistry, 62(21), 4819-4826.
  • Sharma, V., et al. (2016). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules, 21(11), 1473.
  • Tanitame, A., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry, 12(22), 5927-5942.
  • Thomas, K. D., & Adhikari, A. V. (2012). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 17(12), 14050-14086.
  • Uddin, M. J., et al. (2018). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Medicinal Chemistry, 14(6), 586-597.

Sources

The Ascendant Scaffold: A Technical Guide to 1,3,4-Trimethyl-1H-Pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, underpinning a significant number of therapeutic agents.[1][2] Its derivatives are lauded for a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] This technical guide delves into the specific and increasingly important subclass of 1,3,4-trimethyl-1H-pyrazole derivatives. We will explore the synthetic routes to this privileged scaffold, detail its characteristic spectral features, and provide an in-depth review of its burgeoning pharmacological applications, with a particular focus on its potential as anti-inflammatory agents and kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrazole-based therapeutics.

The 1,3,4-Trisubstituted Pyrazole Core: A Privileged Motif

Synthetic Strategies for 1,3,4-Trisubstituted Pyrazoles

The construction of the 1,3,4-trisubstituted pyrazole core can be achieved through several reliable synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials and the desired complexity of the final molecule.

Knorr Pyrazole Synthesis and its Variations

The condensation of β-dicarbonyl compounds with hydrazines, famously known as the Knorr pyrazole synthesis, remains a cornerstone for pyrazole synthesis.[7] For the synthesis of 1,3,4-trimethyl-1H-pyrazole derivatives, a common approach involves the reaction of a suitably substituted hydrazine with a 1,3-diketone.

Experimental Protocol: General Procedure for the Synthesis of 1,3,4-Trisubstituted Pyrazoles [8]

  • Reactant Preparation: A solution of a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, glacial acetic acid) is prepared.

  • Hydrazine Addition: The desired hydrazine derivative (1.1 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired 1,3,4-trisubstituted pyrazole.

Multi-Component Reactions

More recently, multi-component reactions have gained traction for the efficient, one-pot synthesis of highly substituted pyrazoles. These strategies offer advantages in terms of atom economy and reduced synthetic steps.[7]

G cluster_synthesis General Synthetic Pathway to 1,3,4-Trisubstituted Pyrazoles Start 1,3-Diketone + Hydrazine Reaction Cyclocondensation Start->Reaction Reflux in Solvent Product 1,3,4-Trisubstituted Pyrazole Reaction->Product

Caption: A simplified workflow for the synthesis of 1,3,4-trisubstituted pyrazoles.

Spectroscopic Characterization

The unambiguous identification of 1,3,4-trimethyl-1H-pyrazole derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1H and 13C NMR Spectroscopy

Proton and carbon NMR spectroscopy are indispensable for elucidating the substitution pattern of the pyrazole ring.

  • 1H NMR: The chemical shifts of the methyl protons provide key diagnostic information. The N1-methyl protons typically appear as a singlet in the range of δ 3.6-4.0 ppm. The C3- and C4-methyl protons also present as singlets, with their exact chemical shifts influenced by the electronic environment. The absence of a proton signal in the aromatic region of the pyrazole ring is characteristic of a fully substituted pyrazole.

  • 13C NMR: The carbon signals for the methyl groups are typically observed in the upfield region of the spectrum. The quaternary carbons of the pyrazole ring resonate at characteristic chemical shifts, which can be assigned with the aid of two-dimensional NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrazole ring are typically observed in the region of 1600-1400 cm-1. The C-H stretching vibrations of the methyl groups are found around 2900-3000 cm-1.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional conformation.[9][10] This technique is invaluable for understanding intermolecular interactions in the solid state, which can influence the physical properties and biological activity of the compounds.[10]

Biological Activities and Therapeutic Potential

The 1,3,4-trimethyl-1H-pyrazole scaffold is a versatile platform for the development of a wide array of therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory potential of novel pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats.[12]

CompoundDose% Inhibition of Paw EdemaReference
Diclofenac (Standard) 10 mg/kg86.72%[12]
Pyrazole Derivative 5a 20 mg/kg≥84.2%[12]
Pyrazole Derivative 5b 20 mg/kg≥84.2%[12]

Experimental Protocol: In Vitro COX Inhibition Assay [12]

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared according to standard protocols.

  • Incubation: The test compounds are pre-incubated with the enzyme in a suitable buffer at 37°C for a specified time.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

cluster_inflammation Mechanism of Anti-inflammatory Action Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole 1,3,4-Trimethyl-1H-Pyrazole Derivative Pyrazole->COX_Enzyme Inhibition

Sources

A Technical Guide to the Thermodynamic Properties of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties. Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, a fully substituted pyrazole derivative, represents a class of compounds with significant potential in drug discovery and as a versatile synthetic intermediate. Its thermodynamic properties are fundamental to understanding its stability, reactivity, and potential interactions in various systems. Accurate thermodynamic data is crucial for predicting reaction equilibria, optimizing synthesis conditions, and modeling its behavior in biological environments.

This guide provides a roadmap for the comprehensive thermodynamic characterization of this compound, addressing the current gap in experimental data.

Synthesis and Spectroscopic Characterization

The synthesis of polysubstituted pyrazoles can be achieved through various established routes, often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For this compound, a plausible synthetic approach would be the reaction of a suitably substituted β-ketoester with methylhydrazine.

Proposed Synthetic Protocol:

  • Synthesis of the β-ketoester precursor: The synthesis would begin with the appropriate acylation of a ketone to generate the necessary 1,3-dicarbonyl intermediate.

  • Cyclocondensation: The resulting β-ketoester is then reacted with methylhydrazine in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated under reflux to drive the cyclization and dehydration, yielding the pyrazole ring.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.

Spectroscopic Characterization:

The structure of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the precise arrangement of atoms and the substitution pattern on the pyrazole ring.[2][3]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carbonyl stretch of the ester and the various C-N and C=C bonds within the pyrazole ring.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.[3]

Experimental Determination of Thermodynamic Properties

Due to the absence of published experimental thermodynamic data for this compound, this section outlines the primary experimental techniques that should be employed for its characterization.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property. For organic compounds, particularly those containing nitrogen, this is most accurately determined using static bomb combustion calorimetry.[5][6]

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed pellet of the purified solid sample is placed in a crucible within the bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with a high purity of oxygen.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature change of the surrounding water bath is meticulously recorded.

  • Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", fontsize=10];

}

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow to or from a sample as a function of temperature or time.[7][8] It is invaluable for determining heat capacity (Cp), melting point (Tm), and the enthalpy of fusion (ΔfusH).

Experimental Protocol for DSC:

  • Sample Encapsulation: A small, accurately weighed amount of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are subjected to a controlled temperature program (heating, cooling, or isothermal steps) in a controlled atmosphere (e.g., nitrogen).

  • Heat Flow Measurement: The instrument measures the difference in heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve is analyzed to determine:

    • Melting Point: The peak temperature of the endothermic melting transition.

    • Enthalpy of Fusion: The integrated area of the melting peak.

    • Heat Capacity: Determined from the shift in the baseline of the DSC curve.

Thermodynamic PropertyExperimental TechniqueExpected Information
Enthalpy of Formation (ΔfH°)Bomb CalorimetryFundamental stability of the molecule.
Heat Capacity (Cp)Differential Scanning CalorimetryHeat required to raise the temperature.
Melting Point (Tm)Differential Scanning CalorimetryTemperature of solid-to-liquid phase transition.
Enthalpy of Fusion (ΔfusH)Differential Scanning CalorimetryEnergy required for melting.

Computational Prediction of Thermodynamic Properties

In concert with experimental measurements, computational chemistry provides a powerful and cost-effective means to predict and understand the thermodynamic properties of molecules.[9] Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate predictions of molecular geometries, electronic structures, and thermodynamic data.[10][11]

Computational Methodology
  • Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.[10]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry. These calculations confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Calculation of Thermodynamic Properties: From the results of the frequency calculations, key thermodynamic properties can be derived, including:

    • Standard Enthalpy of Formation (ΔfH°)

    • Standard Gibbs Free Energy of Formation (ΔfG°)

    • Standard Entropy (S°)

    • Heat Capacity (Cv)

dot graph LR { graph [splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", fontsize=10];

}

Caption: Computational workflow for predicting thermodynamic properties using DFT.

Synergy of Experimental and Computational Approaches

The true power of this dual-pronged approach lies in the synergy between experimental and computational data. Computational results can be benchmarked against experimental values for related compounds to validate the chosen level of theory.[5] In turn, validated computational methods can be used to predict properties that are difficult or expensive to measure experimentally and to provide molecular-level insights into the observed thermodynamic behavior.

Conclusion

A comprehensive understanding of the thermodynamic properties of this compound is essential for its effective application in research and development. While direct experimental data is currently lacking, this guide provides a clear and actionable framework for its determination. By combining the precision of experimental techniques like bomb calorimetry and differential scanning calorimetry with the predictive power of computational methods such as Density Functional Theory, a complete and robust thermodynamic profile of this promising molecule can be established. This integrated approach not only provides critical data for the target compound but also serves as a template for the characterization of other novel heterocyclic compounds.

References

  • Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH. (2022). Retrieved from [Link]

  • Enthalpy of formation of five-membered nitrogen-containing aromatic heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A Study of the Vaporization Enthalpies of Some 1-Substituted Imidazoles and Pyrazoles by Correlation-Gas Chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... - ResearchGate. (n.d.). Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019). Retrieved from [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Retrieved from [Link]

  • Total energy, enthalpy, Gibbs free energy, entropy and dipole moment of tautomers - ResearchGate. (n.d.). Retrieved from [Link]

  • Calculated values of Gibbs free energies of activation (ΔG≠) and reaction (ΔG) for intramolecular and intermolecular (solvent-assisted) tautomerization of pyrazole 7. - ResearchGate. (n.d.). Retrieved from [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega - ACS Publications. (2023). Retrieved from [Link]

  • DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes - ResearchGate. (n.d.). Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (n.d.). Retrieved from [Link]

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response - Arabian Journal of Chemistry. (2020). Retrieved from [Link]

  • (PDF) Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response - ResearchGate. (n.d.). Retrieved from [Link]

  • Enthalpies of combustion of nine organic nitrogen compounds related to petroleum | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved from [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC - NIH. (2023). Retrieved from [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (n.d.). Retrieved from [Link]

  • Phase transition temperatures and thermodynamic data for the pyrazole compounds and their silver(I) complexes determined by DSC. - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PubMed Central. (2025). Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved from [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Retrieved from [Link]

  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem. (n.d.). Retrieved from [Link]

Sources

The Solubility Profile of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, a substituted pyrazole ester of increasing interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing its solubility in organic solvents. We present a detailed analysis of the molecule's structural attributes and their expected influence on solubility based on physicochemical properties. Furthermore, this guide offers robust, step-by-step experimental protocols for researchers to accurately determine solubility in their own laboratory settings. Finally, we introduce powerful theoretical models, namely Hansen Solubility Parameters (HSP) and COSMO-RS, as predictive tools to estimate solubility, thereby enabling a more rational approach to solvent selection and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising therapeutic agent from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of compound attrition. For researchers and professionals in drug development, a thorough understanding of a molecule's solubility profile is not merely an academic exercise; it is a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. The principle of "like dissolves like" is a foundational concept in chemistry, dictating that substances with similar polarities are more likely to be soluble in one another.[1]

This compound, a heterocyclic compound, presents a unique set of solubility challenges and opportunities. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, along with its ester and methyl substituents, creates a molecule with distinct regions of varying polarity.[2][3] Understanding how these structural features interact with different organic solvents is paramount for processes such as synthesis, purification, formulation, and in vitro/in vivo screening.

This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to navigate the solubility landscape of this promising molecule. We will delve into the theoretical underpinnings of its solubility, provide practical experimental methodologies, and explore predictive modeling techniques to foster a more informed and efficient drug development process.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of an organic compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the following properties, available from public databases like PubChem, provide valuable insights into its expected solubility in organic solvents.[2]

PropertyValueImplication for Solubility
Molecular Formula C₈H₁₂N₂O₂Indicates a relatively small molecule, which generally favors solubility.[4]
Molecular Weight 168.19 g/mol A lower molecular weight is often associated with higher solubility.[4]
XLogP3 1.2This value suggests a degree of lipophilicity, indicating a preference for non-polar to moderately polar organic solvents over water.
Hydrogen Bond Donor Count 0The absence of hydrogen bond donors significantly reduces its ability to dissolve in protic solvents like water and alcohols through hydrogen bonding.
Hydrogen Bond Acceptor Count 4The presence of four hydrogen bond acceptors (the two nitrogen atoms of the pyrazole ring and the two oxygen atoms of the ester group) allows for interactions with protic solvents, but the lack of donors limits this.

Based on these properties, we can predict that this compound will exhibit favorable solubility in a range of common organic solvents. The molecule's overall character is moderately polar, suggesting good solubility in solvents of similar polarity. The pyrazole ring itself is known to be more soluble in organic solvents like ethanol, methanol, and acetone than in water.[5] The presence of the methyl ester and additional methyl groups contributes to the molecule's non-polar character, further enhancing its solubility in less polar organic solvents.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard.[1] The following section outlines detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A rapid qualitative assessment can efficiently categorize the compound's solubility in a range of solvents, guiding the selection of appropriate solvents for further quantitative analysis or for processes like reaction setup and chromatography.

Protocol:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different organic solvent from the list below, representing a spectrum of polarities.

  • Mixing: Vigorously agitate each tube for 30-60 seconds at a consistent temperature (e.g., room temperature).

  • Observation: Visually inspect each tube for the complete dissolution of the solid.

  • Classification: Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve.

Recommended Screening Solvents:

  • Non-polar: Hexane, Toluene

  • Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone

  • Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol

This initial screen provides a practical understanding of the "like dissolves like" principle for the target compound.[6]

Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility values (e.g., formulation development, pharmacokinetic studies), the shake-flask method is a reliable and widely used technique.[4]

Protocol:

  • Sample Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent mixing.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to prevent the transfer of any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the extracted sample using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, this can be a rapid method. A calibration curve is also required.

    • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid. This method is less sensitive and more prone to error.

The following diagram illustrates the workflow for the shake-flask method.

G A 1. Prepare Supersaturated Slurry (Excess solid in solvent) B 2. Equilibrate (Constant temperature agitation, 24-72h) A->B C 3. Separate Phases (Settle or Centrifuge) B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Quantify Concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility (e.g., mg/mL or mol/L) E->F

Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.

Theoretical Solubility Prediction Models

In modern drug development, computational models are increasingly used to predict physicochemical properties, including solubility, thereby reducing experimental costs and accelerating timelines.[7] Two powerful approaches are Hansen Solubility Parameters and COSMO-RS.

Hansen Solubility Parameters (HSP)

HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9] These three parameters can be plotted as coordinates in a three-dimensional "Hansen space." The underlying concept is that substances with similar HSP values are likely to be miscible.[10]

The distance (Ra) between the HSP of a solute and a solvent in Hansen space can be calculated, and if this distance is within a certain interaction radius (R0) for the solute, solubility is predicted.[8]

The following diagram illustrates the concept of Hansen Space.

G cluster_0 Solubility Sphere (R0) origin x_axis δD (Dispersion) origin->x_axis y_axis δP (Polar) origin->y_axis 2,5 origin->2,5 z_axis_label δH (Hydrogen Bonding) solute Solute good_solvent Good Solvent solute->good_solvent Short Ra poor_solvent Poor Solvent solute->poor_solvent Long Ra sphere_center

Caption: Conceptual Representation of Hansen Solubility Space.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more sophisticated model that uses quantum chemical calculations to predict thermodynamic properties of fluids and solutions.[12] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities.[7][13] This allows for the a priori prediction of solubility in various solvents without the need for experimental data for the solute.[14]

The workflow for COSMO-RS involves:

  • Generating a 3D conformation of the solute molecule.

  • Performing a quantum chemical calculation (typically using Density Functional Theory, DFT) to determine the screening charge density on the molecular surface.

  • Using statistical thermodynamics to calculate the chemical potential of the solute in a given solvent.

COSMO-RS is a powerful tool for screening a large number of solvents and solvent mixtures, making it highly valuable in early-stage drug development.[15]

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a comprehensive understanding of its solubility profile can be achieved through a combination of theoretical analysis, systematic experimental determination, and predictive modeling. This guide provides the foundational knowledge and practical methodologies for researchers to effectively characterize and manipulate the solubility of this compound. By leveraging the principles of physicochemical properties, employing robust experimental protocols, and utilizing advanced computational tools like HSP and COSMO-RS, drug development professionals can make more informed decisions, ultimately accelerating the path of promising molecules from the bench to the bedside.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • King Saud University. (n.d.).
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. (n.d.). This compound.
  • Solubility of Things. (n.d.). Pyrazole.
  • Klamt, A., & Eckert, F. (2000).
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Software for Chemistry & Materials. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.
  • Yamamoto, H. (n.d.). Consideration of Hansen solubility parameters. Part 1.
  • Paluch, P., et al. (2020).
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo.
  • Klamt, A., & Eckert, F. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
  • Zhang, R., et al. (2018).
  • CymitQuimica. (n.d.).

Sources

Technical Guide: Safety and Handling of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS No. 773136-70-2). As a substituted pyrazole derivative, this compound is a valuable building block in synthetic chemistry and drug discovery.[1] However, the inherent biological activity of the pyrazole core and the reactivity of the carboxylate ester functional group necessitate stringent safety protocols. This guide synthesizes data from structurally analogous compounds and established laboratory best practices to provide researchers, scientists, and drug development professionals with the necessary framework for minimizing risk and ensuring laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

This compound is a fully substituted pyrazole derivative.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 773136-70-2[1][2][3][4]
Molecular Formula C₈H₁₂N₂O₂[1][3][4]
Molecular Weight ~168.19 g/mol [1][3][4]
Physical Form Liquid[3]
Synonyms 1,3,4-trimethylpyrazol-5-carboxylic acid methyl ester; 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid methyl ester[3]
InChI Key OCUDOHHJNZEDML-UHFFFAOYSA-N[1][3]

Section 2: Hazard Analysis and Toxicological Profile

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this hazard assessment is based on data from structurally related pyrazole derivatives and general chemical principles.

Inferred Hazards from Analogous Compounds

The pyrazole nucleus is a common pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7] This inherent bioactivity is the primary reason for treating all novel pyrazole derivatives as potentially hazardous and minimizing exposure.

  • Skin and Eye Irritation: Many pyrazole-based compounds are classified as skin and eye irritants.[8][9] For example, 5-Methyl-1H-pyrazole-3-carboxylic acid and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate are known to cause skin and serious eye irritation.[8][9] It is prudent to assume this compound shares these properties.

  • Acute Toxicity (Oral): Some pyrazole derivatives are classified as harmful if swallowed.[10] A critical study on a series of 1-methyl-1H-pyrazole-5-carboxamides—a very closely related chemical class—demonstrated unexpected and potent acute mammalian toxicity in rodent models.[11] This toxicity was linked to the dose-dependent inhibition of mitochondrial respiration.[11] This finding is of high significance and strongly advises against any direct ingestion, inhalation, or significant dermal absorption.

  • Respiratory Irritation: Certain pyrazole esters may cause respiratory irritation upon inhalation of vapors or aerosols.[9]

Summary of Potential Hazards
Hazard ClassClassificationRationale and Causality
Acute Toxicity (Oral) Assumed Harmful Based on data for related pyrazoles and a mechanistic study showing mitochondrial toxicity in a closely related carboxamide series.[10][11]
Skin Corrosion/Irritation Assumed Irritant A common property of pyrazole carboxylic acids and esters.[8][9] Direct contact can lead to localized inflammation.
Serious Eye Damage/Irritation Assumed Serious Irritant Direct contact with eyes is likely to cause significant irritation and potential damage.[9][10]
Respiratory Irritation Possible Irritant Inhalation of vapors should be avoided.[9]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, combining engineering controls and appropriate PPE.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of vapors and contain accidental spills.

  • Ventilation: The laboratory must be well-ventilated to ensure fugitive emissions are diluted and removed.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Always consult the glove manufacturer's resistance chart for specific breakthrough times.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Hygiene Measures:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[8][9]

    • Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[10][12]

    • Remove contaminated clothing and wash it before reuse.

Section 4: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn.

  • Aliquotting: Transfer the liquid compound within a fume hood. Use appropriate tools (e.g., micropipettes, syringes) to minimize the risk of spills.

  • Reaction Setup: Keep all reaction vessels containing the compound within the fume hood. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Post-Reaction: Quench and work up reactions within the fume hood.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly closed to prevent the escape of vapors.[8]

  • Store locked up to prevent unauthorized access.[8][12]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or exothermic reactions.[9]

Accidental Release and Disposal
  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[12]

    • Do not allow the material to enter drains or waterways.[12]

  • Waste Disposal:

    • Dispose of all waste materials (including empty containers and contaminated absorbents) through an approved hazardous waste disposal facility.[8][9]

    • Adhere strictly to all local, state, and federal environmental regulations.

Section 5: Emergency and First-Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical attention.[8][9][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][10]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Immediately call a POISON CENTER or physician.[10][12]

Section 6: Workflow and Safety Checkpoints

The following diagram illustrates the lifecycle of the compound within a laboratory setting, highlighting critical safety checkpoints.

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receipt Receive Compound Verify_SDS Review this Guide & Analog SDS Receipt->Verify_SDS Storage Store in Cool, Dry, Ventilated Area Don_PPE Don Full PPE Storage->Don_PPE Verify_SDS->Storage Verify_Hood Verify Fume Hood Function Don_PPE->Verify_Hood Handling Weigh & Transfer Compound Verify_Hood->Handling Quench Reaction Quench & Workup Experiment Perform Reaction Handling->Experiment Experiment->Quench Waste_Collection Collect Waste in Labeled Container Quench->Waste_Collection Decontaminate Decontaminate Glassware & Surfaces Waste_Collection->Decontaminate Disposal Dispose via Certified Waste Handler Decontaminate->Disposal

Caption: Safety workflow for this compound.

References

  • Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxyl
  • 773136-70-2|Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxyl
  • Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxyl
  • Experiment 731: Esters - Chemistry LibreTexts. (URL: )
  • Review on Biological Activities of Pyrazole Derivatives - Journal of Chemical Health Risks. (URL: )
  • SAFETY DATA SHEET - Fisher Scientific (for 5-Methyl-1H-pyrazole-3-carboxylic acid). (URL: )
  • SAFETY DATA SHEET - Fisher Scientific (for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - TCG Lifesciences. (URL: )
  • Safety Data Sheet (for 1-Phenyl-3-methyl-5-pyrazolone). (URL: )
  • Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxyl
  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview - ResearchG
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (URL: )
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (URL: )
  • Esterific
  • SAFETY DATA SHEET - TCI EUROPE N.V. (for 5-Hydroxy-1-methyl-1H-pyrazole). (URL: )
  • Safety Data Sheet - CymitQuimica (for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxyl

Sources

Methodological & Application

Application Notes & Protocols: Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, widely recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for effective interaction with various biological targets. Within this important class of heterocycles, functionalized pyrazoles serve as indispensable building blocks for the synthesis of novel therapeutic agents and crop protection chemicals.[2]

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS No. 773136-70-2) is a particularly valuable synthetic intermediate.[3] The presence of the methyl ester at the 5-position provides a versatile chemical handle for a range of transformations, enabling the construction of more complex molecular architectures such as amides, alcohols, and other derivatives.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core reactivity, supported by detailed, field-proven protocols for its key synthetic applications.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₂N₂O₂ [5][6]
Molecular Weight 168.19 g/mol [5]
IUPAC Name This compound [5]
Appearance Liquid [6]
XLogP3 1.2 [5]
Hydrogen Bond Donor Count 0 [5]

| Hydrogen Bond Acceptor Count | 3 |[5] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the reactivity of its ester functional group. The following sections detail the most critical transformations that leverage this feature, providing a gateway to a diverse array of pyrazole derivatives.

Gateway to Versatility: Hydrolysis to the Carboxylic Acid

The conversion of the methyl ester to its corresponding carboxylic acid, 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, is arguably the most crucial primary transformation. The resulting carboxylic acid is a more versatile precursor for the construction of amide bonds, which are central to the structure of many pharmaceuticals and agrochemicals.[7][8] Saponification, or base-catalyzed hydrolysis, is the most common and efficient method for this conversion.

G start Methyl 1,3,4-trimethyl-1H- pyrazole-5-carboxylate reagents 1. LiOH or NaOH 2. Aqueous Solvent (THF/H₂O) 3. Acidic Workup (e.g., HCl) start->reagents Saponification product 1,3,4-Trimethyl-1H- pyrazole-5-carboxylic acid reagents->product

Caption: Workflow for the hydrolysis of the methyl ester.

Protocol 1: Saponification of this compound

  • Objective: To produce 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

    • Add LiOH or NaOH (1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath (0 °C) and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, which can be used directly or purified further by recrystallization.

  • Scientist's Note: The choice of base (LiOH vs. NaOH) can influence reaction time and solubility. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents. Acidification is a critical step; performing it at 0 °C minimizes potential side reactions and often improves the precipitation and recovery of the product.

Amide Bond Formation: Building Bioactive Scaffolds

Pyrazole carboxamides are a prominent class of compounds with a broad spectrum of biological activities, including fungicidal, herbicidal, and anticancer properties.[7][8][9] The standard method for forming these robust amide linkages involves activating the carboxylic acid (prepared as in Protocol 1) to facilitate nucleophilic attack by a primary or secondary amine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

G cluster_0 acid 1,3,4-Trimethyl-1H- pyrazole-5-carboxylic acid reagents Coupling Reagent (e.g., HATU) Organic Base (e.g., DIPEA) Solvent (e.g., DMF) acid->reagents Amide Coupling amine Primary or Secondary Amine (R₁R₂NH) amine->reagents Amide Coupling product N-substituted-1,3,4-trimethyl-1H- pyrazole-5-carboxamide reagents->product

Caption: General workflow for amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling

  • Objective: To synthesize an N-substituted-1,3,4-trimethyl-1H-pyrazole-5-carboxamide.

  • Materials:

    • 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq) to the solution.

    • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

    • In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole carboxamide.

  • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.[10] The use of an anhydrous solvent is critical as water will hydrolyze the activated ester intermediate. The basic washes (NaHCO₃) are necessary to remove unreacted carboxylic acid and byproducts from the HATU reagent.

Reduction to the Primary Alcohol

Reduction of the ester provides access to (1,3,4-trimethyl-1H-pyrazol-5-yl)methanol. This primary alcohol is a valuable building block in its own right, serving as a precursor for ethers, aldehydes (via controlled oxidation), or halides for further functionalization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[4][11]

Protocol 3: LiAlH₄ Reduction of the Methyl Ester

  • Objective: To synthesize (1,3,4-trimethyl-1H-pyrazol-5-yl)methanol.

  • Materials:

    • This compound (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • SAFETY FIRST: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon).

    • In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • CAUTIOUS QUENCHING: Quench the reaction by the slow, dropwise addition of Na₂SO₄·10H₂O portion-wise until the grey suspension turns to a white, filterable solid and gas evolution ceases. Alternatively, use the Fieser method: for 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water.

    • Stir the resulting suspension vigorously for 30 minutes, then add anhydrous Na₂SO₄ to absorb excess water and break up any emulsion.

    • Filter the solids through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

  • Scientist's Note: The quenching step is the most hazardous part of this procedure. It is highly exothermic and produces hydrogen gas. It must be performed slowly and at 0 °C behind a blast shield. The Fieser workup is a reliable method for producing granular, easily filterable aluminum salts.

Application Spotlight: A Representative Synthetic Route

To illustrate the practical application of these protocols, the following workflow outlines the two-step synthesis of a hypothetical target molecule, N-benzyl-1,3,4-trimethyl-1H-pyrazole-5-carboxamide, a scaffold relevant to drug discovery programs.[9]

G start Methyl 1,3,4-trimethyl-1H- pyrazole-5-carboxylate step1 Step 1: Hydrolysis (Protocol 1) start->step1 intermediate 1,3,4-Trimethyl-1H- pyrazole-5-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling (Protocol 2) intermediate->step2 final_product N-benzyl-1,3,4-trimethyl-1H- pyrazole-5-carboxamide step2->final_product reagent2 Benzylamine, HATU, DIPEA reagent2->step2

Caption: Two-step synthesis of a target pyrazole carboxamide.

This synthetic sequence effectively demonstrates how this compound serves as a convenient entry point to valuable carboxamide derivatives. The initial hydrolysis (Protocol 1) prepares the necessary carboxylic acid, which is then coupled with benzylamine using a robust method like Protocol 2 to furnish the final product.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its utility is centered on the facile transformation of its ester group into key functional moieties, most notably carboxylic acids and carboxamides. The protocols detailed herein provide reliable and scalable methods for researchers to access a wide range of pyrazole derivatives. This strategic intermediate is poised to continue facilitating the discovery and development of new, innovative molecules in the fields of medicine and agriculture.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. [Link]

  • SciELO. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. [Link]

  • ACS Publications. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Royal Society of Chemistry. Green Chemistry - BORIS Portal. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PubMed Central. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents.
  • International Journal of Organic Chemistry. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • ResearchGate. NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Pyrazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the N-alkylation of pyrazole-5-carboxylates, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. We delve into the foundational principles governing the regioselectivity of this reaction, offering a comparative analysis of various synthetic strategies. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to navigate the complexities of pyrazole chemistry and achieve predictable and high-yielding outcomes. Detailed step-by-step protocols, troubleshooting guidance, and methods for structural characterization are provided to ensure reproducible and reliable results in the laboratory.

Introduction: The Significance of N-Alkylated Pyrazole-5-Carboxylates

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with many derivatives demonstrating significant biological activities, including anti-infective, anti-tumor, and anti-dementia properties.[1] The N-alkylation of the pyrazole ring is a fundamental strategy for molecular diversification, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. Specifically, the pyrazole-5-carboxylate moiety serves as a versatile building block, with the ester functionality providing a handle for further synthetic manipulations, such as amide bond formation or reduction to an alcohol.

The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, including pyrazole-5-carboxylates, is controlling the regioselectivity. The two nitrogen atoms of the pyrazole ring (N1 and N2) exhibit similar nucleophilicity, often leading to the formation of a mixture of regioisomers.[2][3] The ability to selectively alkylate one nitrogen over the other is paramount for the efficient synthesis of target molecules and the avoidance of tedious and often costly purification steps.

This guide will explore the factors influencing regioselectivity and present robust protocols for achieving desired N-alkylation outcomes.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The regiochemical outcome of the N-alkylation of a 3(5)-substituted pyrazole is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions. The tautomeric nature of the pyrazole ring means that the substituent can be viewed as being at either the 3- or 5-position, further complicating the prediction of the major regioisomer.

Key factors that govern the N1/N2 selectivity include:

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the positions adjacent to the nitrogen atoms (C3 and C5), can sterically hinder the approach of the alkylating agent. This often favors alkylation at the less sterically encumbered nitrogen atom. For instance, the alkylation of ethyl 1H-pyrazole-3-carboxylate has been shown to favor the formation of the 1-substituted isomer.[4]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the electron density at each nitrogen atom, thereby affecting their nucleophilicity. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can enhance it.

  • Nature of the Base and Counter-ion: The choice of base is critical in determining the regioselectivity. The size and charge of the cation associated with the base can influence the coordination to the pyrazole anion, thereby directing the alkylation to a specific nitrogen.[2][3]

  • Alkylating Agent: The steric bulk and reactivity of the alkylating agent also play a significant role. Larger alkylating agents will preferentially react at the less sterically hindered nitrogen.

  • Solvent: The polarity and coordinating ability of the solvent can influence the solvation of the pyrazole anion and the transition state, thereby impacting the regioselectivity.

Synthetic Strategies for N-Alkylation

Several strategies have been developed for the N-alkylation of pyrazoles, each with its own advantages and limitations. The choice of method will depend on the specific substrate, the desired regioselectivity, and the available resources.

Classical Base-Mediated N-Alkylation

This is the most common and straightforward method for N-alkylation. It involves the deprotonation of the pyrazole NH with a suitable base to form the pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent (typically an alkyl halide).

Commonly Used Reagents:

Reagent TypeExamplesTypical Solvents
Bases Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃)Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)
Alkylating Agents Alkyl iodides (e.g., CH₃I), Alkyl bromides (e.g., EtBr), Benzyl halides, Ethyl bromoacetate-

The use of sodium hydride in a non-polar solvent like THF often favors N1-alkylation for primary alkyl halides.[5] Potassium carbonate in a polar aprotic solvent like DMF or acetonitrile is also a widely used and effective combination.[3][5]

Acid-Catalyzed N-Alkylation

An alternative to base-mediated methods is acid-catalyzed alkylation, which avoids the use of strong bases and can proceed under milder conditions. A notable example is the use of trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[1][6] This method has been shown to be effective for the alkylation of pyrazoles with benzylic, phenethyl, and benzhydryl groups.[1][6] For unsymmetrical pyrazoles, this method typically yields a mixture of regioisomers, with the major product being determined by steric factors.[1][6]

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and versatile method for the N-alkylation of pyrazoles with alcohols. This reaction proceeds under mild, neutral conditions and involves the use of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Enzyme-Catalyzed N-Alkylation

Recent advancements have led to the development of enzymatic methods for the highly regioselective N-alkylation of pyrazoles.[7] Engineered enzymes can exhibit exceptional control over regioselectivity (>99%), offering a green and efficient alternative to traditional chemical methods.[7]

Experimental Protocols

General Workflow for N-Alkylation of Pyrazole-5-carboxylates

The following diagram illustrates a typical workflow for the N-alkylation of pyrazole-5-carboxylates.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Characterization A Dissolve Pyrazole-5-carboxylate in an appropriate solvent B Add base A->B C Add alkylating agent B->C D Stir at specified temperature for a defined time C->D E Quench the reaction D->E Reaction Monitoring (TLC/LC-MS) F Extract with an organic solvent E->F G Dry the organic layer F->G H Concentrate under reduced pressure G->H I Purify by column chromatography or recrystallization H->I J Obtain NMR spectra (¹H, ¹³C) I->J K Perform Mass Spectrometry (e.g., HRMS) J->K L Confirm regiochemistry (e.g., NOESY, X-ray) K->L

Caption: General experimental workflow for the N-alkylation of pyrazole-5-carboxylates.

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This protocol describes a general procedure for the N-alkylation of a pyrazole-5-carboxylate using an alkyl halide with potassium carbonate as the base.

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate (or other pyrazole-5-carboxylate)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 1H-pyrazole-5-carboxylate (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol, 1.5 equiv).

  • Add the alkyl halide (1.2 mmol, 1.2 equiv) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pyrazole-5-carboxylate.

Protocol 2: N-Alkylation using Sodium Hydride in THF

This protocol is particularly useful for achieving high N1-regioselectivity with primary alkyl halides.

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate (or other pyrazole-5-carboxylate)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.

Characterization of N-Alkylated Pyrazole-5-Carboxylates

Unambiguous characterization is crucial to confirm the structure and, most importantly, the regiochemistry of the N-alkylation product.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The chemical shifts of the pyrazole ring protons and the protons of the newly introduced alkyl group provide initial evidence of successful alkylation.

  • ¹³C NMR: The carbon chemical shifts of the pyrazole ring and the alkyl group further confirm the structure.

  • ¹⁵N NMR: This technique can be very informative for distinguishing between N1 and N2 isomers, as the chemical environment of the nitrogen atoms is significantly different in the two regioisomers.[8]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is a powerful tool for determining regiochemistry. A NOE correlation between the protons of the N-alkyl group and a substituent at the C5 position of the pyrazole ring would confirm the N1-alkylation product. Conversely, a correlation with a C3 substituent would indicate N2-alkylation.[8]

5.2. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the product, which confirms its elemental composition.

5.3. X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive base or alkylating agent- Insufficient reaction temperature or time- Steric hindrance- Use fresh, anhydrous reagents and solvents.- Increase the reaction temperature and/or time.- Consider a less sterically hindered alkylating agent or a different synthetic method (e.g., Mitsunobu).
Formation of a mixture of regioisomers - Inherent reactivity of the pyrazole substrate- Inappropriate choice of base, solvent, or temperature- Modify the reaction conditions (e.g., use NaH in THF for potentially higher N1 selectivity).- Introduce a bulky protecting group at one of the nitrogen atoms to direct alkylation.- Optimize the purification method to separate the isomers.
Side reactions (e.g., over-alkylation) - Use of excess alkylating agent- Use a stoichiometric amount or a slight excess of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.
Difficulty in purification - Similar polarity of regioisomers- Presence of persistent impurities- Use a high-performance column chromatography system.- Consider derivatization to facilitate separation.- Attempt recrystallization from different solvent systems.

Conclusion

The N-alkylation of pyrazole-5-carboxylates is a versatile and valuable transformation in organic synthesis. While the control of regioselectivity remains a key challenge, a systematic approach to the selection of reagents and reaction conditions can lead to the desired products in good to excellent yields. By understanding the underlying principles of steric and electronic effects, and by employing the appropriate analytical techniques for characterization, researchers can confidently and efficiently synthesize a wide array of N-alkylated pyrazole-5-carboxylates for various applications in drug discovery and materials science.

References

  • Zagorskytė, I., Bieliauskas, A., Pukalskienė, M., Rollin, P., Arbačiauskienė, E., & Šačkus, A. (2023).
  • Huang, A., Wo, K., Lee, S. Y. C., & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • Fokin, A. A., Gutorov, V. V., Kliukin, K. I., Novikov, R. A., Kochergin, I. S., Vatsadze, S. Z., & Boyarskaya, I. A. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
  • Zimmermann, J., Born, T., & Fademrecht, S. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • BenchChem. (2025).
  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.).
  • Boyd, M. J., DeKorver, K. A., & St. Denis, J. D. (2022).
  • Wright, S. W., Arnold, E. P., & Yang, X. (2018). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 59(35), 3443-3445.
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
  • Rosa, G., et al. (n.d.). Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones. Blucher Chemistry Proceedings.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • One-Pot Regioselective Synthesis of Pyrazole5-Carboxylates. (2007). Synfacts, 2007(07), 0692-0692.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (n.d.).
  • Boyd, M. J., DeKorver, K. A., & St. Denis, J. D. (2022).
  • Fokin, A. A., Gutorov, V. V., Kliukin, K. I., Novikov, R. A., Kochergin, I. S., Vatsadze, S. Z., & Boyarskaya, I. A. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2025).
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • Synthesis of ethyl 2‐cyano‐2‐(2‐(4‐R²‐1‐R¹‐1H‐pyrazol‐3‐yl)hydrazine‐ylidene)acetates 4. (n.d.).
  • Bieliauskas, A., Jasilionytė, A., Pukalskienė, M., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (n.d.). Indian Academy of Sciences.
  • Characterization data for new pyrazole derivatives. (n.d.).
  • EP0749963A1 - N-alkylation method of pyrazole. (n.d.).
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2018). MDPI.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025).
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022).
  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019).
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • US5705656A - N-alkylation method of pyrazole. (n.d.).
  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2025).
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.).

Sources

Application Notes & Protocols: Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (MTMP) as a pivotal scaffold in modern medicinal chemistry. We will explore its synthesis, derivatization, and application in the development of novel therapeutic agents, with a focus on kinase inhibitors and anti-proliferative compounds. Detailed, field-proven protocols are provided to enable researchers to effectively integrate this versatile building block into their discovery workflows.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (the N-1 atom as a hydrogen bond donor and the N-2 as an acceptor) make it an ideal core for designing molecules with finely-tuned pharmacological profiles.[1] Pyrazole-containing drugs have demonstrated efficacy across a wide spectrum of diseases, including inflammation (Celecoxib), cancer (Ruxolitinib), and viral infections.[1][3][5]

Within this class, fully substituted pyrazoles like this compound (MTMP) offer significant advantages. The substitution pattern provides a well-defined three-dimensional vector for substituent placement, allowing for precise control over steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[6] MTMP, with its reactive methyl ester handle, serves as an exceptionally versatile starting point for the synthesis of compound libraries, making it a molecule of high interest for drug discovery campaigns.[7] This guide details its properties, synthesis, and key applications.

Compound Profile and Characterization

This compound is a stable, high-purity synthetic building block.[7] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 773136-70-2[7][8]
Molecular Formula C₈H₁₂N₂O₂[7][8][9]
Molecular Weight 168.19 g/mol [7][8]
Appearance Liquid[9]
Purity ≥98% (Typical)[9]
Protocol 1.1: Standard Analytical Characterization

Rationale: Before use, it is imperative to confirm the identity and purity of MTMP. The following standard procedures are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Dissolve ~5-10 mg of MTMP in 0.6 mL of deuterated chloroform (CDCl₃). The expected spectrum should show distinct singlets for the three methyl groups on the pyrazole ring (N-CH₃, C3-CH₃, C4-CH₃) and the methyl ester (O-CH₃). The integration of these peaks should correspond to a 3:3:3:3 proton ratio.

    • ¹³C-NMR: Acquire a proton-decoupled ¹³C spectrum using the same sample. This will confirm the presence of eight distinct carbon signals, including the carbonyl carbon of the ester group (typically δ > 160 ppm).

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) in positive mode. Dissolve a sub-milligram quantity of the compound in methanol or acetonitrile. The expected [M+H]⁺ ion should be observed at m/z ≈ 169.09. High-Resolution Mass Spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.[10]

  • Purity Analysis (HPLC):

    • Employ a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm). A pure sample should yield a single major peak.

Synthetic and Derivatization Protocols

The true power of MTMP lies in its utility as a starting material for creating diverse libraries of molecules. The ester functionality is a key handle for derivatization.

Protocol 2.1: Saponification of MTMP to its Carboxylic Acid

Rationale: Conversion of the methyl ester to a carboxylic acid is a fundamental step to enable amide bond formation, a ubiquitous linkage in pharmaceutical compounds. This protocol uses standard basic hydrolysis.

  • Reagents & Equipment:

    • This compound (MTMP)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water (H₂O)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel

  • Step-by-Step Procedure:

    • Dissolve MTMP (1.0 eq) in a mixture of THF/H₂O (e.g., 3:1 v/v). This solvent system ensures solubility of both the nonpolar starting material and the polar hydroxide salt.

    • Add LiOH (1.5 eq) to the solution at room temperature. LiOH is often preferred over NaOH for its better solubility in mixed organic-aqueous systems and for minimizing potential side reactions.

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A white precipitate of the carboxylic acid product should form. Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.

    • Extract the aqueous layer three times with ethyl acetate. Multiple extractions ensure efficient recovery of the product.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid as a white solid. The product can be used in the next step without further purification if purity is high.

Protocol 2.2: Amide Library Synthesis via EDC/HOBt Coupling

Rationale: This protocol describes a robust and widely used method for forming amide bonds between the pyrazole carboxylic acid and a diverse set of primary or secondary amines, enabling the creation of a focused compound library for Structure-Activity Relationship (SAR) studies.

  • Reagents & Equipment:

    • 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid (from Protocol 2.1)

    • A diverse library of amine building blocks (e.g., substituted anilines, benzylamines)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Parallel synthesizer or individual reaction vials

  • Step-by-Step Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 15 minutes at room temperature. This pre-activation step forms an active ester intermediate, which is more reactive towards the amine and minimizes side reactions like racemization (for chiral acids).

    • Add the desired amine (1.1 eq) to the mixture, followed by the addition of DIPEA (2.0 eq). DIPEA is a non-nucleophilic base used to neutralize the HCl salt often present in amine reagents and the HCl generated during the reaction, driving the reaction to completion.

    • Seal the reaction vessel and stir at room temperature for 12-18 hours.

    • Monitor reaction completion by LC-MS.

    • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide derivative.

Application Notes & Protocols

Derivatives of MTMP have shown potential in several therapeutic areas, including oncology and inflammation.[7] The following protocols provide frameworks for evaluating novel derivatives in these contexts.

Application 3.1: Screening as Kinase Inhibitors

Rationale: The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors.[11] The N-1 and N-2 atoms can form critical hydrogen bonds with the kinase hinge region. By varying the amide substituent, one can probe different pockets of the ATP-binding site to achieve potency and selectivity. This protocol describes a generic, non-radiometric assay for screening compounds against a serine/threonine kinase.

  • Protocol 3.1.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

    • Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to a streptavidin-allophycocyanin (SA-APC) conjugate through a biotinylated kinase. A fluorescent "tracer" compound binds to the kinase's ATP pocket. When the tracer is bound, excitation of the Eu donor results in energy transfer to the APC acceptor, producing a high FRET signal. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.

    • Procedure:

      • Prepare a serial dilution of the test compounds (MTMP derivatives) in DMSO, typically starting from 100 µM.

      • In a 384-well plate, add kinase, Eu-labeled antibody, and the test compound in assay buffer. Incubate for a set period (e.g., 15 minutes).

      • Add the biotinylated tracer and incubate for 60 minutes at room temperature.

      • Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Data Analysis:

      • Calculate the emission ratio (Acceptor/Donor).

      • Plot the emission ratio against the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

  • Hypothetical Screening Data:

Compound IDR-Group (Amide)Kinase X IC₅₀ (nM)
MTMP-Am-014-Fluorobenzyl850
MTMP-Am-023-Chloro-4-methoxyaniline125
MTMP-Am-03Cyclohexylmethyl>10,000
MTMP-Am-044-(Trifluoromethyl)aniline35
Application 3.2: Screening as Anti-Proliferative Agents

Rationale: Many kinase inhibitors and other targeted agents exert their therapeutic effect by halting the proliferation of cancer cells. Derivatives of pyrazoles have shown promise against various cancer cell lines, including lung cancer.[7][12][13] The MTT assay is a colorimetric, robust, and widely used method to assess the cytotoxic or anti-proliferative effects of compounds on cultured cells.

  • Protocol 3.2.1: MTT Cell Proliferation Assay

    • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the MTMP derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "vehicle control" (DMSO) and "no cells" (blank).

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the blank absorbance from all other readings.

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow and Pathway Visualizations

Visualizing workflows and biological pathways is crucial for understanding the context of the experimental protocols.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening MTMP Methyl 1,3,4-trimethyl-1H- pyrazole-5-carboxylate (MTMP) Acid Pyrazole Carboxylic Acid MTMP->Acid Protocol 2.1 (Saponification) Library Final Amide Library Acid->Library Protocol 2.2 (Amide Coupling) Amine Amine Library (R-NH2) Amine->Library KinaseAssay Kinase Inhibition Assay (Protocol 3.1) Library->KinaseAssay CellAssay Anti-Proliferation Assay (Protocol 3.2) Library->CellAssay SAR SAR Data (IC50 / GI50) KinaseAssay->SAR CellAssay->SAR

Caption: Synthetic workflow from MTMP to a final amide library and subsequent biological screening.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor MTMP Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: Simplified MAPK signaling pathway, a common target for pyrazole-based kinase inhibitors.

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its fully substituted core provides a rigid framework for building molecular complexity, while its ester handle offers a reliable gateway for library synthesis. The protocols and applications detailed herein demonstrate the compound's immense potential for developing novel kinase inhibitors and anti-proliferative agents. By leveraging the established importance of the pyrazole scaffold and the synthetic versatility of MTMP, research organizations can significantly accelerate their efforts to identify and optimize the next generation of targeted therapeutics.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. PubMed. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Examples of pyrazole-containing drugs and their pharmacological activities. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Liu, H., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. PubMed. [Link]

  • Kumar, D., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Hassan, G. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH. [Link]

  • KTU ePubl. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Sharma, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazole Carboxylates in Modern Agrochemicals

The pyrazole ring is a foundational scaffold in the discovery and development of modern agrochemicals.[1] Its derivatives, particularly pyrazole carboxamides, have emerged as a critically important class of fungicides and insecticides due to their high efficacy, target specificity, and often favorable toxicological profiles.[2][3] A significant portion of these active ingredients function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to cell death.[4] The structural integrity and substitution pattern of the pyrazole core are paramount in defining the biological activity and spectrum of these compounds.[3][5]

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate is a versatile chemical intermediate, poised for the synthesis of a diverse array of potent agrochemicals.[6] The methyl ester at the 5-position serves as a reactive handle for the introduction of various amine-containing fragments, leading to the formation of the crucial carboxamide linkage present in many commercial pesticides.[5] This document provides detailed application notes and a comprehensive protocol for the utilization of this compound in the synthesis of a model pyrazole carboxamide, illustrating its potential in agrochemical research and development.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

The primary application of this compound in the agrochemical sector is its use as a synthon for pyrazole carboxamide fungicides. The general synthetic strategy involves a two-step process:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of the amide bond by reacting the pyrazole carboxylic acid with a selected amine.

This approach allows for a modular synthesis, where a variety of amines can be coupled to the pyrazole core to generate a library of candidate agrochemicals for biological screening.

Experimental Protocols

Part 1: Saponification of this compound

This protocol details the hydrolysis of the methyl ester to yield 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid. This carboxylic acid is the key intermediate for the subsequent amide coupling reaction.

Rationale: The saponification is a standard organic transformation. The use of a strong base like sodium hydroxide in a mixture of water and a water-miscible organic solvent (methanol) ensures the complete hydrolysis of the ester. The reaction is typically heated to increase the reaction rate. Acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Workflow Diagram:

A This compound B Dissolve in MeOH/H2O A->B C Add NaOH B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to RT E->F G Acidify with HCl F->G H Filter Precipitate G->H I Wash with H2O H->I J Dry under Vacuum I->J K 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid J->K

Caption: Workflow for the saponification of the starting methyl ester.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.

  • Base Addition: To the stirred solution, add sodium hydroxide (1.5 eq) dissolved in a minimal amount of water.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~2-3), which will cause a precipitate to form.

    • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Dry the solid under vacuum to a constant weight to yield 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid.

Data Summary Table:

CompoundMolecular WeightEquivalents
This compound182.21 g/mol 1.0
Sodium Hydroxide40.00 g/mol 1.5
Product
1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid168.18 g/mol -
Expected Yield>90%
Expected Purity>95%
Part 2: Amide Coupling to Synthesize a Model Pyrazole Carboxamide

This protocol describes the coupling of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid with a model amine, 2-aminothiazole, to form the corresponding pyrazole carboxamide. This class of compounds, containing a thiazole moiety, has shown promising fungicidal activity.[7][8][9][10]

Rationale: The formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the carboxylic acid to a highly reactive acyl chloride intermediate in situ. The subsequent addition of the amine leads to the formation of the desired amide. A base, such as triethylamine, is often added to neutralize the HCl generated during the reaction.

Reaction Scheme Diagram:

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Carboxylic_Acid 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid Acyl_Chloride 1,3,4-trimethyl-1H-pyrazole-5-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Toluene, Reflux SOCl2 SOCl2 SOCl2->Acyl_Chloride Amine 2-Aminothiazole Product N-(thiazol-2-yl)-1,3,4-trimethyl-1H-pyrazole-5-carboxamide Amine->Product Acyl_Chloride_2 1,3,4-trimethyl-1H-pyrazole-5-carbonyl chloride Acyl_Chloride_2->Product Triethylamine, DCM

Caption: Two-step reaction for the synthesis of a model pyrazole carboxamide.

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the acyl chloride forms.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting acyl chloride can be used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

    • In a separate flask, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.5 eq) in DCM.

    • Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(thiazol-2-yl)-1,3,4-trimethyl-1H-pyrazole-5-carboxamide.

Data Summary Table:

CompoundMolecular WeightEquivalents
1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid168.18 g/mol 1.0
Thionyl Chloride118.97 g/mol 1.2
2-Aminothiazole100.14 g/mol 1.0
Triethylamine101.19 g/mol 1.5
Product
N-(thiazol-2-yl)-1,3,4-trimethyl-1H-pyrazole-5-carboxamide250.31 g/mol -
Expected Yield60-80%
Expected Purity>98%

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols provided herein offer a robust and reproducible methodology for the preparation of pyrazole carboxamides, a class of compounds with proven fungicidal and insecticidal properties. The modular nature of this synthetic route allows for the creation of diverse chemical libraries, which is essential for the discovery of next-generation crop protection agents. Researchers and scientists in the field of drug development can utilize these methods as a foundation for their own research into new and effective agrochemicals.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
  • The Synthesis Pathway: From Intermedi
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Deriv
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
  • The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (URL not available)
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • A Comparative Analysis of 5-(Trifluoromethyl)
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
  • Top 5 Pyrazole Derivatives for Chemical Synthesis: Ethyl 1,3-Dimethylpyrazole-5-carboxyl
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.

Sources

Application Notes & Protocols: A Guide to the Strategic Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural motif is integral to a range of FDA-approved therapeutics, from the anti-inflammatory drug Celecoxib to the blockbuster erectile dysfunction medication Sildenafil.[1][3] The metabolic stability and versatile binding capabilities of the pyrazole ring make it a "privileged scaffold," prompting extensive research into methods for its derivatization.[2][4]

Understanding the electronic nature of pyrazole is paramount to devising successful functionalization strategies. It is a π-excessive aromatic system, yet the two nitrogen atoms create a distinct electronic landscape.[5][6] The N1-H is acidic, the pyridine-like N2 is basic and nucleophilic, the C4 position is electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are comparatively electron-deficient.[6][7][8] This electronic dichotomy dictates the regiochemical outcome of various transformations and allows for selective modifications at nearly every position on the ring.

This guide provides a detailed overview of field-proven experimental procedures for the functionalization of the pyrazole ring, moving from fundamental N-H modifications to advanced C-H activation and cross-coupling techniques. The focus is not merely on the procedural steps but on the underlying chemical logic, enabling researchers to make informed decisions and troubleshoot their synthetic routes effectively.

Fig 1. A diagram illustrating the primary sites of reactivity on the pyrazole ring.

Part 1: Foundational N-Functionalization

Modification of the pyrazole nitrogen atoms is often the first and most critical step in a synthetic sequence. N-substitution not only modulates the scaffold's physicochemical properties but is also a prerequisite for achieving regioselectivity in subsequent C-H functionalization reactions, particularly at the C5 position.

Protocol 1: Classical N-Alkylation via SN2 Reaction

This method is a robust and straightforward approach for installing alkyl groups on the pyrazole nitrogen.[9] The reaction proceeds via deprotonation of the acidic N1-H proton, generating a nucleophilic pyrazolate anion that subsequently displaces a halide from an alkyl halide.[5]

Step-by-Step Protocol:

  • Setup: To a solution of the starting pyrazole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile, ~0.2 M), add a base (1.2-2.0 eq.).

  • Base Selection: Potassium carbonate (K₂CO₃) is a common and effective choice for general applications. For less reactive alkyl halides or sterically hindered pyrazoles, a stronger, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) is used. When using NaH, the reaction should be conducted in an inert atmosphere (N₂ or Ar) and the NaH should be washed with anhydrous hexanes prior to use to remove the mineral oil.

  • Addition of Electrophile: Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation. Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension.

  • Reaction: The reaction temperature can range from room temperature to 80 °C, depending on the reactivity of the alkyl halide.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. If DMF was used, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography.

Causality Insight: The choice of solvent is critical. DMF is an excellent polar aprotic solvent that readily dissolves the pyrazolate salt, accelerating the SN2 reaction. However, its high boiling point can complicate removal. Acetonitrile is a good alternative that simplifies workup. With unsymmetrical pyrazoles, N-alkylation can yield a mixture of regioisomers due to tautomerism.[11] The product ratio is often influenced by steric hindrance, with the alkyl group favoring the less hindered nitrogen.[12][13]

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The introduction of an aryl group at the N1 position is crucial for many pharmaceutical candidates. Modern copper-catalyzed Ullmann-type couplings offer a milder and more functional-group-tolerant alternative to harsh classical conditions. The protocol developed by Buchwald and others is highly effective.[14][15]

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (5-10 mol%), the pyrazole (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq.).

  • Addition of Reagents: Add the aryl halide (iodides or bromides work best, 1.0 eq.) and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%).[15] Finally, add an anhydrous solvent such as dioxane or toluene.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 18-24 hours.[16]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.

Causality Insight: The copper(I) iodide is the active catalyst. The diamine ligand coordinates to the copper center, increasing its solubility and catalytic activity, which allows for lower reaction temperatures compared to ligand-free systems.[17] Aryl iodides are generally more reactive than aryl bromides in this coupling.

N_Functionalization_Workflow cluster_alkylation N-Alkylation cluster_arylation N-Arylation start Pyrazole Substrate deprotonation Deprotonation (Base: K₂CO₃, NaH) start->deprotonation ullmann Ullmann Coupling start->ullmann pyrazolate Pyrazolate Anion deprotonation->pyrazolate sn2 SN2 Reaction pyrazolate->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 n_alkyl N-Alkyl Pyrazole sn2->n_alkyl aryl_halide Aryl Halide (Ar-X) aryl_halide->ullmann catalyst CuI / Diamine Ligand catalyst->ullmann n_aryl N-Aryl Pyrazole ullmann->n_aryl

Fig 2. Workflow for N-Alkylation vs. N-Arylation of pyrazoles.

Part 2: Regioselective C-Functionalization

With the nitrogen position(s) addressed, attention turns to the carbon framework. The inherent electronics of the pyrazole ring guide the strategy for C-functionalization, with distinct methods required for the electron-rich C4 position versus the electron-deficient C3 and C5 positions.

Targeting the Electron-Rich C4 Position: Electrophilic Aromatic Substitution

The C4 position of pyrazole has the highest electron density, making it the primary site for electrophilic aromatic substitution (SEAr).[6][8] This reactivity provides a direct route to a variety of 4-substituted pyrazoles.

ReactionReagentsElectrophileProduct
Halogenation NBS, NCS, NISBr⁺, Cl⁺, I⁺4-Halopyrazole
Nitration HNO₃ / H₂SO₄NO₂⁺4-Nitropyrazole
Sulfonation Fuming H₂SO₄SO₃Pyrazole-4-sulfonic acid
Formylation POCl₃ / DMFVilsmeier ReagentPyrazole-4-carbaldehyde
Table 1. Common Electrophilic Substitution Reactions at the Pyrazole C4-Position.
Protocol 3: Electrophilic Halogenation at C4

Halogenated pyrazoles are exceptionally valuable intermediates, serving as synthetic handles for subsequent cross-coupling reactions. N-Halosuccinimides (NXS) are safe and effective reagents for this transformation.[18]

Step-by-Step Protocol:

  • Setup: Dissolve the N-substituted pyrazole (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise at room temperature. The reaction is often complete within a few hours. For less reactive substrates, gentle heating or the use of a catalytic amount of an acid (e.g., trifluoroacetic acid) may be necessary.

  • Monitoring: Follow the consumption of the starting material by TLC.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess halogenating agent. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify by silica gel chromatography or recrystallization.

Causality Insight: The reaction proceeds via a standard SEAr mechanism. The high electron density at C4 facilitates the attack on the electrophilic halogen, leading to highly regioselective functionalization.[18] This method avoids the use of hazardous elemental halogens.

Protocol 4: Vilsmeier-Haack Formylation at C4

The Vilsmeier-Haack reaction is the classic method for introducing a formyl (-CHO) group onto an electron-rich heterocycle.[19][20] This group can then be elaborated into a wide variety of other functionalities.

Step-by-Step Protocol:

  • Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) with stirring under an inert atmosphere. Allow the reagent to form for 30 minutes.

  • Reaction: Add a solution of the N-substituted pyrazole (1.0 eq.) in DMF to the pre-formed Vilsmeier reagent. The reaction is typically heated to 60-80 °C for several hours.[20]

  • Hydrolysis: After cooling, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with NaOH or NaHCO₃ to hydrolyze the intermediate iminium salt to the aldehyde.

  • Workup: Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude aldehyde by column chromatography.

Causality Insight: The reaction of POCl₃ with DMF generates the electrophilic chloroiminium salt, [ClCH=N(Me)₂]⁺, known as the Vilsmeier reagent.[21] The electron-rich C4 of the pyrazole attacks this electrophile, and subsequent hydrolysis yields the 4-formylpyrazole.[22]

Targeting the Electron-Deficient C3/C5 Positions

Functionalizing the electron-poor C3 and C5 positions requires a reversal of polarity (umpolung) or the use of modern C-H activation techniques. N-substitution is essential here to prevent complications at the N-H site and to direct reactivity.

Protocol 5: Directed Lithiation and Electrophilic Quench at C5

Directed ortho-lithiation is a powerful strategy. For N-substituted pyrazoles, the most acidic C-H proton is at the C5 position due to the inductive effect of the adjacent N1 atom.[23] Deprotonation with a strong base generates a potent nucleophile that can react with a wide range of electrophiles.

Step-by-Step Protocol:

  • Setup: In an oven-dried, three-neck flask under an argon atmosphere, dissolve the N-substituted pyrazole (e.g., 1-phenylpyrazole, 1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe. Stir the solution at this temperature for 1-2 hours to ensure complete lithiation.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq.) in THF dropwise at -78 °C. Examples of electrophiles include iodomethane, benzaldehyde, DMF (for formylation), or iodine (for iodination).

  • Workup: After stirring for an appropriate time (typically 1-4 hours), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic phase, concentrate, and purify by column chromatography.

Causality Insight: This reaction is critically dependent on anhydrous conditions and low temperatures to prevent side reactions and maintain the stability of the organolithium intermediate. The N-substituent directs the deprotonation to the adjacent C5 position, providing excellent regiocontrol.[24]

Protocol 6: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation/arylation has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling, which requires pre-halogenation.[25][26] In many cases, the N-substituent of the pyrazole can act as a directing group, guiding a palladium catalyst to selectively activate a C-H bond.[27]

Step-by-Step Protocol:

  • Setup: In a sealable reaction tube, combine the N-substituted pyrazole (1.0 eq.), the aryl bromide (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like PCy₃·HBF₄ (4-10 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq.).[26]

  • Solvent and Additive: Add a high-boiling polar aprotic solvent like DMA or NMP. The addition of pivalic acid (PivOH, ~30 mol%) as a co-catalyst is often crucial for facilitating the proton abstraction step in the catalytic cycle and can dramatically improve reaction rates and yields.[26]

  • Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layers, dry, and concentrate.

  • Purification: Purify the biaryl product by silica gel chromatography.

Causality Insight: The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where the directing group on the pyrazole coordinates to the palladium center, leading to regioselective C-H bond cleavage. The pivalate anion acts as a proton shuttle in this key step.[28] This method avoids the synthesis of organometallic reagents, making it highly attractive for late-stage functionalization.[29]

Part 3: Advanced Strategies for Pyrazole Derivatization

Beyond direct functionalization, classic cross-coupling of pre-functionalized pyrazoles and cycloaddition reactions to construct the ring itself represent powerful tools in the synthetic chemist's arsenal.

Protocol 7: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most reliable and versatile methods for C-C bond formation.[30][31] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. A 4-bromopyrazole, readily synthesized via Protocol 3, is an excellent substrate.[32]

Step-by-Step Protocol:

  • Setup: To a flask, add the 4-bromopyrazole (1.0 eq.), the arylboronic acid or its pinacol ester (1.2 eq.), a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 eq.).

  • Solvent System: Use a two-phase solvent system, such as toluene/ethanol/water or dioxane/water, to dissolve both the organic and inorganic reagents.

  • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes, then heat to reflux (80-100 °C) under an inert atmosphere until the starting halide is consumed (as monitored by TLC or GC-MS).

  • Workup: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Causality Insight: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the C-C coupled product is released, and the Pd(0) catalyst is regenerated. The choice of catalyst, ligand, and base is crucial for efficient turnover and preventing side reactions like dehalogenation.[32][33][34]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Pyrazole-Ar' (Ar-Ar') RedElim->Product ArX Pyrazole-Br (Ar-X) ArX->OxAdd ArB Ar'B(OH)₂ ArB->Transmetal

Fig 3. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 8: [3+2] Cycloaddition for Pyrazole Synthesis

While not a functionalization of a pre-existing ring, 1,3-dipolar cycloaddition is a premier strategy for constructing highly functionalized pyrazoles from acyclic precursors.[35] The reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful, atom-economical approach.[36][37]

Step-by-Step Protocol:

  • Setup: Dissolve the alkyne (1.0 eq.) in a suitable solvent (e.g., toluene, dioxane).

  • Diazo Compound Addition: Slowly add a solution of a stabilized diazo compound (e.g., ethyl diazoacetate, 1.1 eq.) to the alkyne solution at a controlled temperature.

  • Reaction Conditions: The reaction can often be promoted simply by heating, sometimes without a catalyst.[35][37] For less reactive systems, a Lewis acid or transition metal catalyst (e.g., InCl₃, Cu(I)) may be required to activate the alkyne.[38][39] Stir the reaction until analysis indicates the consumption of the starting materials.

  • Workup: The workup is often simple. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting pyrazole by column chromatography. In some solvent-free thermal reactions, the product may be pure enough without further purification.[37]

Causality Insight: This reaction is a concerted pericyclic process. The regioselectivity is a key consideration and is governed by the electronic and steric properties of both the diazo compound and the alkyne. Generally, the most nucleophilic carbon of the diazo compound adds to the most electrophilic carbon of the alkyne.

Conclusion and Future Outlook

The functionalization of the pyrazole ring is a mature yet continually evolving field. The classical methods of electrophilic substitution and N-alkylation remain workhorses in synthesis due to their reliability and simplicity. However, the advent of transition-metal-catalyzed C-H activation and cross-coupling reactions has revolutionized the ability of scientists to perform late-stage functionalization and construct complex molecular architectures with unprecedented efficiency and precision.[11] As the demand for novel, intricately substituted pyrazole derivatives grows in drug discovery and materials science, future research will undoubtedly focus on developing even more selective, sustainable, and versatile catalytic systems to further expand the synthetic toolkit.

References

  • Pyrazole - University of Allahabad. [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... - ResearchGate. [Link]

  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? - Quora. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - National Institutes of Health (NIH). [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - ACS Publications. [Link]

  • Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed. [Link]

  • Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - Royal Society of Chemistry. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent - ACS Publications. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Royal Society of Chemistry. [Link]

  • 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles - ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Royal Society of Chemistry. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - ACS Publications. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - cdnsciencepub.com. [Link]

  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds - ACS Publications. [Link]

  • 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles | Request PDF - ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles - ResearchGate. [Link]

  • Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... - MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - ijpsr.com. [Link]

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid - Royal Society of Chemistry. [Link]

  • Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements - ACS Publications. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - MDPI. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - National Institutes of Health (NIH). [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - Royal Society of Chemistry. [Link]

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. [Link]

  • Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles - National Institutes of Health (NIH). [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Royal Society of Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - National Institutes of Health (NIH). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - ijpcbs.com. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases - ACS Publications. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - HETEROCYCLES. [Link]

  • Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - ACS Publications. [Link]

  • Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Royal Society of Chemistry. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - National Institutes of Health (NIH). [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate as a core scaffold in the design and synthesis of potent enzyme inhibitors. This document outlines the synthetic route to this versatile building block, proposes its application in targeting protein kinases, and provides detailed protocols for enzyme inhibition assays.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features, including the presence of two adjacent nitrogen atoms, allow for diverse substitution patterns and the formation of multiple hydrogen bonds and other non-covalent interactions with biological targets. This has led to the development of pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3]

This compound is a fully substituted pyrazole derivative that serves as a valuable starting material for the synthesis of more complex molecules.[4] Its ester functional group provides a convenient handle for further chemical modifications, such as amide bond formation, reduction to an alcohol, or nucleophilic substitution, allowing for the exploration of a broad chemical space in the search for novel enzyme inhibitors.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and effective approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1] An alternative method involves the reaction of a pyrazole derivative with a methylating agent.[4]

Protocol 1: Synthesis via N-methylation

This protocol describes the synthesis of this compound starting from a commercially available pyrazole precursor.

Materials:

  • Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (or the corresponding methyl ester)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (1 equivalent) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add dimethyl carbonate (3-8 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-140 °C for 4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Rationale: This N-methylation reaction is a common strategy for modifying the pyrazole ring. Sodium hydride acts as a strong base to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that readily reacts with the methylating agent, dimethyl carbonate. The use of a non-toxic methylating agent like dimethyl carbonate is preferable to more hazardous reagents like dimethyl sulfate.[5]

Synthesis_Workflow reagents Ethyl 3,4-dimethyl-1H- pyrazole-5-carboxylate + NaH + Dimethyl Carbonate in DMF reaction Reaction at 80-140 °C, 4h reagents->reaction 1. Deprotonation 2. Methylation workup Aqueous Workup & Extraction reaction->workup Quenching purification Column Chromatography workup->purification Crude Product product Methyl 1,3,4-trimethyl-1H- pyrazole-5-carboxylate purification->product Purified Product

Caption: Workflow for the synthesis of this compound.

Application in Enzyme Inhibition: A Focus on Protein Kinases

Numerous studies have demonstrated the efficacy of pyrazole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][6][7] The pyrazole scaffold can act as a hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region, a common feature for many ATP-competitive kinase inhibitors. The substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

This compound, through modification of its ester group into a library of amides, can be used to probe the active site of various kinases. The trimethyl-substituted pyrazole core provides a stable and well-defined platform for these explorations.

Hypothetical Mechanism of Action

The proposed mechanism of action for inhibitors derived from this compound involves competitive inhibition at the ATP-binding site of the target kinase. The pyrazole nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase. The methyl groups and the derivatized carboxamide moiety can form van der Waals and other interactions with hydrophobic residues in the active site, contributing to the overall binding affinity.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Serine/Threonine Kinase)

This protocol outlines a general method for assessing the inhibitory activity of compounds derived from this compound against a generic serine/threonine protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant active serine/threonine kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the test compound dilution or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of a mixture of the kinase and substrate peptide in kinase assay buffer.

    • To initiate the reaction, add 2 µL of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP generated and therefore to the kinase activity.

  • Normalize the data using the following controls:

    • High Activity (0% inhibition): Reaction with DMSO instead of inhibitor.

    • Background (100% inhibition): Reaction without kinase.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_high_activity - Signal_background))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow start Prepare Serial Dilutions of Test Compound setup Set up Kinase Reaction: - Kinase - Substrate - Test Compound/DMSO start->setup initiate Initiate Reaction with ATP setup->initiate incubate1 Incubate at RT (60 min) initiate->incubate1 stop_deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->stop_deplete incubate2 Incubate at RT (40 min) stop_deplete->incubate2 detect Generate Luminescence (Add Kinase Detection Reagent) incubate2->detect incubate3 Incubate at RT (30 min) detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Data Presentation

The results of the kinase inhibition assay can be summarized in a table for easy comparison of the potency of different derivatives.

Compound IDModification on CarboxylateTarget KinaseIC₅₀ (µM)
MTP-001 -CONH-benzylKinase A0.52 ± 0.07
MTP-002 -CONH-phenylKinase A1.25 ± 0.15
MTP-003 -CONH-(4-fluorophenyl)Kinase A0.89 ± 0.11
MTP-004 -CONH-cyclohexylKinase A> 50
Staurosporine (Control Inhibitor)Kinase A0.015 ± 0.002

Table 1: Hypothetical inhibitory activities of amide derivatives of this compound against a target kinase. Data are presented as the mean ± standard deviation from three independent experiments.

Conclusion

This compound is a valuable and versatile building block for the development of novel enzyme inhibitors. Its straightforward synthesis and the reactivity of its ester group allow for the creation of diverse chemical libraries. As demonstrated with the example of protein kinase inhibition, the pyrazole scaffold is well-suited for targeting ATP-binding sites. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to explore the potential of this and related pyrazole derivatives in their drug discovery programs.

References

  • Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-9. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Radi, M. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1238-1244. [Link]

  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., ... & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723-2727. [Link]

  • Wang, Z., Li, Y., Shi, Z., & Li, Y. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Ben-Harb, S., Fguiri, I., Laajimi, A., & Al-Soud, Y. A. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(24), 4595. [Link]

  • Ayyad, R. R., Al-Warhi, T., Al-Rashood, S. T., & El-Sayed, W. M. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of the Iranian Chemical Society, 1-16. [Link]

  • Kumar, A., Kumar, K., & Devi, S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(1), 2. [Link]

  • Abdelgawad, M. A., Bakr, R. B., & Omar, H. A. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS omega, 6(18), 12361-12374. [Link]

  • Abdelgawad, M. A., Bakr, R. B., & Omar, H. A. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. [Link]

  • Khan, I. A., & Ali, S. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(2), M891. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45082645, this compound. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

Sources

Application Notes and Protocols: Antimicrobial and Anti-inflammatory Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a versatile class of five-membered heterocyclic compounds that are a cornerstone in medicinal chemistry.[1][2] The structural adaptability of the pyrazole scaffold allows for a wide range of biological activities, making it a privileged structure in drug discovery.[2] Several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, feature the pyrazole motif, highlighting its therapeutic significance.[2] This has spurred extensive research into synthesizing and evaluating novel pyrazole derivatives for various pharmacological applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3]

These application notes provide a comprehensive guide to the preliminary in vitro screening of newly synthesized pyrazole derivatives for two of their most prominent activities: antimicrobial and anti-inflammatory. The protocols detailed herein are foundational and can be adapted for high-throughput screening, enabling the efficient identification of lead compounds for further development.

Part 1: Antimicrobial Screening Protocols

The initial assessment of the antimicrobial potential of pyrazole derivatives is crucial. These protocols are designed to determine the spectrum of activity and potency of the compounds against a panel of clinically relevant bacterial and fungal strains.

Foundational Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[5]

Causality Behind Experimental Choices

This method is preferred for its quantitative results, reproducibility, and suitability for testing a large number of compounds simultaneously. It provides a precise measure of a compound's potency, which is essential for structure-activity relationship (SAR) studies.

Step-by-Step Protocol
  • Preparation of Reagents and Media:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

    • Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

  • Serial Dilution in 96-Well Plates:

    • Dispense 100 µL of broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock pyrazole solution to the first well and perform a two-fold serial dilution across the plate.[6]

    • The final volume in each well before adding the inoculum should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-24 hours.[6][7]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[5]

Supplementary Assay: Agar Well Diffusion

The agar well diffusion method is a simpler, qualitative preliminary screening tool to assess the antimicrobial activity of the synthesized compounds.[3][8]

Causality Behind Experimental Choices

This method is useful for a rapid initial screening of a large number of compounds to identify those with any potential antimicrobial activity before proceeding to the more quantitative MIC determination.

Step-by-Step Protocol
  • Plate Preparation:

    • Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.

    • Spread a standardized microbial inoculum (0.5 McFarland) evenly over the agar surface.

  • Well Creation and Compound Application:

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a known concentration of the pyrazole derivative solution to each well.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity.

Data Presentation: Antimicrobial Activity
Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Pyrazole-AS. aureus1618
Pyrazole-AE. coli6412
Pyrazole-BS. aureus822
Pyrazole-BE. coli3215
CiprofloxacinS. aureus125
CiprofloxacinE. coli0.530
Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening (Qualitative) cluster_quantitative Secondary Screening (Quantitative) Compound_Prep Prepare Pyrazole Stock Solutions Agar_Diffusion Agar Well Diffusion Assay Compound_Prep->Agar_Diffusion Broth_Microdilution Broth Microdilution Assay Compound_Prep->Broth_Microdilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Agar_Diffusion Inoculum_Prep->Broth_Microdilution Measure_Zones Measure Zones of Inhibition Agar_Diffusion->Measure_Zones Determine_MIC Determine MIC Measure_Zones->Determine_MIC Inform Selection Broth_Microdilution->Determine_MIC SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_MIC->SAR_Analysis Quantitative Data LPS_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degradation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Transcription Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS -> NO) Gene_Expression->Inflammatory_Mediators Translation Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits Pyrazole->NFkB Inhibits

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial and anti-inflammatory screening of novel pyrazole derivatives. By employing a combination of target-based and cell-based assays, researchers can efficiently identify promising lead compounds. The quantitative data generated from these assays are essential for establishing structure-activity relationships, guiding further chemical optimization, and selecting candidates for more advanced preclinical evaluation.

References
  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved January 7, 2026, from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules. Retrieved January 7, 2026, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • Facile synthesis and antimicrobial screening of pyrazole derivatives. (2024). World Journal of Advanced Research and Reviews. Retrieved January 7, 2026, from [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. Retrieved January 7, 2026, from [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of some pyrazole derivatives. (2020). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017). Molecules. Retrieved January 7, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Journal of Biological Sciences. Retrieved January 7, 2026, from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Egyptian Journal of Chemistry. Retrieved January 7, 2026, from [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega. Retrieved January 7, 2026, from [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. Retrieved January 7, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). UC Santa Barbara. Retrieved January 7, 2026, from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules. Retrieved January 7, 2026, from [Link]

  • Determination of Minimum Inhibitory Concentrations. (2001). Journal of Antimicrobial Chemotherapy. Retrieved January 7, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 7, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules. Retrieved January 7, 2026, from [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). Bioorganic & Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Future Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 7, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]

  • In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. (2007). Oriental Journal of Chemistry. Retrieved January 7, 2026, from [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Bentham Science. Retrieved January 7, 2026, from [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (2020). Archiv der Pharmazie. Retrieved January 7, 2026, from [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. (2023). International Journal of Molecular Sciences. Retrieved January 7, 2026, from [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2018). International Journal of Nanomedicine. Retrieved January 7, 2026, from [Link]

  • Pyrazoles modulate the inflammatory process through the inhibition of COX-2 activity and leucocytes´oxidative burst. (2023). University of Porto Repository. Retrieved January 7, 2026, from [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega. Retrieved January 7, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Advances. Retrieved January 7, 2026, from [Link]

  • The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. (2021). Frontiers in Immunology. Retrieved January 7, 2026, from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. (2020). Experimental and Therapeutic Medicine. Retrieved January 7, 2026, from [Link]

Sources

Application Note: Synthesis of Carboxamide Derivatives from Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in drug design. When functionalized with a carboxamide linkage, the resulting pyrazole carboxamide derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5][6] Notable examples include Celecoxib, a selective COX-2 inhibitor, which underscores the therapeutic potential of this structural motif.[7][8]

This application note provides a comprehensive guide to the synthesis of diverse carboxamide derivatives starting from Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. We will explore the primary synthetic strategies, provide detailed, field-proven protocols, and explain the chemical principles behind the selection of reagents and reaction conditions.

Core Synthetic Strategies

There are two principal pathways for converting this compound into its corresponding carboxamides. The choice of strategy depends on the desired scale, the reactivity of the amine, and the availability of reagents.

  • Two-Step Saponification-Coupling Sequence (Recommended): This is the most robust and widely applicable method.[9] It involves the hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a target amine using standard amide bond formation reagents. This approach offers high yields, mild reaction conditions, and compatibility with a wide range of sensitive functional groups.

  • Direct Aminolysis: This method involves the direct reaction of the methyl ester with an amine. While more atom-economical as it avoids the hydrolysis step, it is often a sluggish reaction requiring harsh conditions (e.g., high temperatures or strong bases) or specialized catalysts, as the methoxide leaving group is less reactive than activated acid derivatives.[10][11][12][13]

The following diagram illustrates the two divergent synthetic pathways.

Synthetic_Routes Start Methyl 1,3,4-trimethyl-1H- pyrazole-5-carboxylate Acid 1,3,4-Trimethyl-1H- pyrazole-5-carboxylic Acid Start->Acid Route A (Step 1) Saponification (e.g., LiOH, H₂O/THF) Product Target Pyrazole Carboxamide Derivative Start->Product Route B Direct Aminolysis (Heat, Base, or Catalyst) Acid->Product Route A (Step 2) Amide Coupling (e.g., EDC/HOBt or SOCl₂) Amine R1R2NH (Amine) Amine->Product Amine:e->Product:w

Caption: Divergent synthetic pathways from the starting pyrazole ester.

Protocol 1: Saponification of this compound

Principle: Base-catalyzed hydrolysis converts the methyl ester into its corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the free carboxylic acid, which can be isolated. Lithium hydroxide (LiOH) is often preferred due to the high solubility of lithium salts in mixed aqueous-organic solvents, driving the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 3:1 mixture of THF and water (e.g., 10 mL/g of ester).

  • Add LiOH·H₂O (1.5 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by slowly adding 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid as a solid. The product is often pure enough for the next step without further purification.[9]

Protocol 2: Amide Coupling of Pyrazole-5-Carboxylic Acid

Once the carboxylic acid is obtained, it must be "activated" to facilitate the reaction with an amine. Direct reaction between a carboxylic acid and an amine is typically unfavorable as it forms a stable ammonium-carboxylate salt.[14] We present two common and effective activation methods.

Method A: Using Carbodiimide Coupling Reagents (EDC/HOBt)

Principle: This is a widely used method in medicinal chemistry due to its mild conditions and broad applicability.[15][16] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17] This intermediate is susceptible to nucleophilic attack by the amine. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is more stable, less prone to side reactions, and efficiently reacts with the amine to form the desired amide.[17] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any hydrochloride salts present and to scavenge the proton released during the reaction.

EDC_Mechanism Pz_COOH Pyrazole-COOH Acylisourea O-Acylisourea (Reactive Intermediate) Pz_COOH->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + HOBt (Trapping) HOBt HOBt Amide Pyrazole Carboxamide HOBt_Ester->Amide + Amine Amine R₁R₂NH

Caption: Simplified workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid (from Protocol 1) (1.0 eq)

  • Target Amine (1.1-1.2 eq)

  • EDC hydrochloride (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the pyrazole carboxylic acid in anhydrous DMF at 0 °C (ice bath), add EDC and HOBt.

  • Stir the mixture for 15-20 minutes to allow for the formation of the active ester.

  • Add the desired amine, followed by the dropwise addition of DIPEA.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure carboxamide derivative.[9]

Method B: Via Acyl Chloride Formation

Principle: This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[14] The acyl chloride readily reacts with the amine, even weakly nucleophilic ones, to form the amide. A base is required to neutralize the HCl generated during the reaction. This method is robust but the reagents are harsh and may not be suitable for substrates with acid-sensitive functional groups.

Materials:

  • 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid (from Protocol 1) (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Target Amine (2.0 eq, or 1.1 eq if using a separate base)

  • Triethylamine (TEA) or Pyridine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

Procedure:

  • Suspend the pyrazole carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF, followed by the slow, dropwise addition of thionyl chloride at 0 °C.

  • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases and the solution becomes clear.

  • Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately without purification.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the target amine and TEA in DCM.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[9]

Comparison of Amide Coupling Methods

MethodReagentsConditionsAdvantagesDisadvantages
EDC/HOBt EDC, HOBt, DIPEA0 °C to RTMild conditions, high yields, good functional group tolerance, water-soluble byproducts.[15][17]Reagents are more expensive, can be sensitive to moisture.
Acyl Chloride SOCl₂ or (COCl)₂, TEA0 °C to RefluxInexpensive reagents, highly reactive intermediate, effective for unreactive amines.[14]Harsh reagents (corrosive, toxic), generates HCl, not suitable for acid-sensitive substrates.

Protocol 3: Direct Aminolysis of the Methyl Ester

Principle: This protocol forces the reaction between the ester and amine, typically using heat or a strong base to facilitate the departure of the methoxide leaving group.[18][19] This method is most effective for highly nucleophilic, unhindered primary amines like ammonia or ethylenediamine.[20][21] For less reactive amines, transition-metal catalysis may be required.[22]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Ethylenediamine) (large excess, can be used as solvent)

  • Optional: Sodium methoxide (catalytic)

Procedure (Example with Ethylenediamine):

  • In a sealed tube or pressure vessel, add this compound.

  • Add a large excess of ethylenediamine (e.g., 10-20 equivalents or as the solvent).[20]

  • Seal the vessel and heat the mixture to 80-100 °C.

  • Stir at this temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Note on Trustworthiness: The two-step saponification-coupling route is the most reliable and validated method for synthesizing diverse libraries of carboxamides from an ester starting material.[9] Direct aminolysis protocols should be approached with the understanding that they are often substrate-specific and may require significant optimization.[11][12]

Conclusion

The synthesis of carboxamide derivatives from this compound is a critical transformation for generating novel compounds in drug discovery and agrochemical research. While direct aminolysis offers a shorter route, the two-step sequence of ester hydrolysis followed by amide coupling provides superior versatility, reliability, and milder conditions suitable for a broad range of amines. The choice between acyl chloride activation and modern coupling reagents like EDC/HOBt allows researchers to tailor the synthetic strategy to the specific requirements of their target molecule and the functional groups present.

References

  • Mechanism pathway for La-complex direct amidation from esters and anilines. ResearchGate. Available from: [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. Available from: [Link]

  • Boruah, M., et al. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]

  • Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Val C, et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]

  • El-Faham, A., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Available from: [Link]

  • Ananda, K., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. Available from: [Link]

  • Bekhit, A. A., et al. (2019). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC - NIH. Available from: [Link]

  • Patel, R. V., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC - NIH. Available from: [Link]

  • Zhang, H., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed. Available from: [Link]

  • Gomaa, H. A. M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PMC - PubMed Central. Available from: [Link]

  • Schematic diagram for the synthesis of pyrazole carboxamides, 5a-f. ResearchGate. Available from: [Link]

  • A B, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central. Available from: [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
  • Ratan, Y., et al. (2012). Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. ResearchGate. Available from: [Link]

  • Wang, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Aminolysis of methyl esters by ethylene diamine. ResearchGate. Available from: [Link]

  • Ault, A., et al. (1965). Low temperature aminolysis of methyl stearate catalyzed by sodium methoxide. Journal of the American Oil Chemists' Society. Available from: [Link]

  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH. Available from: [Link]

  • Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Bak, A., et al. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. Available from: [Link]

  • Wang, F., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available from: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Available from: [Link]

  • Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. Repository of Research and Investigative Information. Available from: [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available from: [Link]

  • Yang, Y., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. PMC - NIH. Available from: [Link]

  • Huang, D., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Process for preparation of pyrazole carboxylic acid amide. Google Patents.
  • Petraitis, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrazole heterocycles are foundational scaffolds in modern medicinal chemistry and agrochemicals, valued for their diverse biological activities.[1] This document provides a robust and scalable protocol for the synthesis of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, a key building block for more complex molecular architectures. We detail a one-pot cyclocondensation strategy based on the Knorr pyrazole synthesis, optimized for safety, efficiency, and yield on a larger scale. The causality behind critical process parameters, including thermal management, reagent addition rates, and purification strategies, is thoroughly explained to empower researchers in drug development and process chemistry to adapt and execute this synthesis with confidence.

Introduction and Synthetic Strategy

The 1,3,4,5-tetrasubstituted pyrazole core is a privileged structure found in numerous pharmaceuticals, including anti-inflammatory agents like Celecoxib and antiobesity drugs like Rimonabant.[1] The target molecule, this compound, offers multiple functional handles for further chemical elaboration. Its efficient and scalable synthesis is therefore of significant industrial and academic interest.

The most direct and industrially viable approach to constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][3] This method is characterized by high yields, operational simplicity, and the use of readily available starting materials.[4]

Our retrosynthetic analysis identified methyl 2-methylacetoacetate as the optimal β-ketoester and methylhydrazine as the corresponding hydrazine. This combination directly installs all required substituents—the 1-methyl, 3-methyl, 4-methyl, and 5-methoxycarbonyl groups—in a single, highly regioselective transformation.

Causality of Strategic Choice:

  • Atom Economy: This one-pot approach maximizes atom economy by incorporating all substituents from the starting materials directly into the final product, minimizing waste.

  • Regioselectivity: The reaction between a β-ketoester and a substituted hydrazine like methylhydrazine proceeds with high regioselectivity. The more nucleophilic nitrogen of methylhydrazine preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester, while the less nucleophilic, substituted nitrogen attacks the ester carbonyl during the subsequent cyclization, dictating the final substitution pattern.[4]

  • Scalability: The Knorr synthesis is a well-established and robust reaction, making it amenable to scale-up with appropriate engineering controls.[5]

Reaction Mechanism and Workflow

The synthesis proceeds via a classical Knorr pyrazole condensation mechanism.

Overall Reaction Scheme

Reaction_Scheme cluster_product Product R1 Methyl 2-methylacetoacetate plus1 + R2 Methylhydrazine Arrow Ethanol, Acetic Acid (cat.) Reflux R2->Arrow P1 Methyl 1,3,4-trimethyl-1H- pyrazole-5-carboxylate Arrow->P1

Caption: One-pot Knorr synthesis of the target pyrazole ester.

Mechanistic Pathway

The reaction is catalyzed by acid and involves the formation of a key hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[2][3]

G node_reactant node_reactant node_intermediate node_intermediate node_product node_product node_step node_step Start Methyl 2-methylacetoacetate + Methylhydrazine Step1 1. Protonation of Ketone Start->Step1 Intermediate1 Hydrazone Formation (Nucleophilic Attack) Step1->Intermediate1 Step2 2. Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hemiaminal Intermediate Step2->Intermediate2 Step3 3. Dehydration Intermediate2->Step3 Product Methyl 1,3,4-trimethyl- 1H-pyrazole-5-carboxylate (Aromatic Ring) Step3->Product

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable personal protective equipment (PPE).

Materials and Equipment
Category Item
Equipment 5L jacketed glass reactor with overhead stirrer, reflux condenser, and thermocouple
Addition funnel (1L)
Heating/cooling circulator
Rotary evaporator
Buchner funnel and filtration flask (5L)
Standard laboratory glassware
Reagents Methyl 2-methylacetoacetate (≥98%)
Methylhydrazine (≥98%)
Ethanol (200 proof, anhydrous)
Glacial Acetic Acid (ACS grade)
Ethyl Acetate (ACS grade)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (NaCl) solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Quantities
ReagentMW ( g/mol )MolesEquivalentsAmount
Methyl 2-methylacetoacetate144.150.7631.0110.0 g
Methylhydrazine46.070.8391.138.7 g (43.7 mL)
Ethanol---2.2 L
Glacial Acetic Acid60.050.0760.14.6 g (4.4 mL)
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for scale-up synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5L jacketed reactor with an overhead stirrer, thermocouple, reflux condenser, and a nitrogen inlet. Ensure the system is dry and inert.

  • Charging Reactants: Charge the reactor with methyl 2-methylacetoacetate (110.0 g), ethanol (2.2 L), and glacial acetic acid (4.6 g). Begin stirring at 200-250 RPM to ensure homogeneity.

  • Initial Cooling: Start the circulator and cool the reactor contents to 10-15 °C.

    • Scientific Rationale: The initial reaction between hydrazine and the ketone is exothermic.[5] Starting at a reduced temperature allows for better control of the internal temperature during the addition phase, preventing runaway reactions and the formation of impurities.

  • Controlled Addition: Add methylhydrazine (38.7 g) to the addition funnel. Add it dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 30 °C.

    • Scientific Rationale: Slow addition is critical on a large scale to manage the exotherm. The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[5]

  • Reaction Progression: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting β-ketoester is consumed. (TLC system: 30% Ethyl Acetate / 70% Hexanes).

  • Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Aqueous Work-up: Transfer the residual oil to a separatory funnel. Dilute with ethyl acetate (1.5 L) and deionized water (1.0 L).

  • Washing:

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 500 mL) to neutralize the acetic acid catalyst.

    • Wash with brine (1 x 500 mL) to remove residual water and break any emulsions.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 20 minutes, and then filter to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of hot heptane or a heptane/ethyl acetate mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum.

    • Scientific Rationale: Crystallization is the preferred method for purification at scale due to its efficiency, lower cost, and reduced solvent consumption compared to column chromatography.

Expected Results and Characterization

ParameterExpected Result
Yield 80-90%
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) δ ~3.85 (s, 3H, -OCH₃), 3.75 (s, 3H, N-CH₃), 2.40 (s, 3H, C4-CH₃), 2.30 (s, 3H, C3-CH₃) ppm
¹³C NMR (101 MHz, CDCl₃) δ ~163.0, 148.0, 142.0, 115.0, 51.5, 35.0, 12.5, 9.0 ppm
Mass Spec (ESI+) m/z = 183.11 [M+H]⁺

Troubleshooting and Scale-Up Considerations

Problem Potential Cause Solution
Low Yield Incomplete reaction; loss during work-up.Extend reflux time and confirm completion by TLC/HPLC. Ensure pH is neutral before extraction to prevent loss of product.
Formation of Impurities Reaction temperature too high during addition.Improve cooling efficiency; slow down the addition rate of methylhydrazine.[5]
Poor Crystallization Crude product is too oily; incorrect solvent.Purify a small sample by silica gel chromatography to obtain a seed crystal. Screen different solvent systems (e.g., isopropanol, ethanol/water).
Regioisomer Formation Unlikely with this substrate combination.If observed, modifying the reaction temperature or catalyst (e.g., using no catalyst or a base) may influence selectivity. Confirm structure by 2D NMR.

Conclusion

The Knorr pyrazole synthesis provides a powerful and direct route to this compound. By implementing careful control over reaction temperature, especially during the initial exothermic addition, and by selecting an appropriate scalable purification method like crystallization, this protocol can be reliably executed to produce high yields of the target compound. This application note serves as a comprehensive guide for researchers and process chemists, bridging the gap between laboratory-scale synthesis and pilot-plant production.

References

  • Large‐scale synthesis of 1H‐pyrazole. ResearchGate.[Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. National Institutes of Health (NIH).[Link]

  • Mechanism for the formation of pyrazole. ResearchGate.[Link]

  • A mechanism of pyrazole forming reaction. ResearchGate.[Link]

  • Unit 4 Pyrazole. Slideshare.[Link]

  • synthesis of pyrazoles. YouTube.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science.[Link]

  • Overview of synthesis of pyrazole derivatives. ResearchGate.[Link]

  • Knorr pyrazole synthesis. Name-Reaction.com.[Link]

  • Hantzsch pyrrole synthesis. Wikipedia.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).[Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.[Link]

  • Knorr Pyrazole Synthesis. Chem Help ASAP.[Link]

  • Knorr Pyrazole Synthesis. ResearchGate.[Link]

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. ACS Publications.[Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.[Link]

  • Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis.[Link]

  • Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. Semantic Scholar.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.[Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.[Link]

  • Pyrazoles database - synthesis, physical properties. Chemexper.[Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. National Institutes of Health (NIH).[Link]

  • A generalization of the Hantzsch pyrrole synthesis under high-speed vibration milling conditions. ResearchGate.[Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.[Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. The Royal Society of Chemistry.[Link]

  • Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.[Link]

Sources

Catalytic Methods for the Synthesis of Trimethylated Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trimethylated Pyrazoles

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science. Their unique structural and electronic properties allow them to act as versatile pharmacophores, leading to their incorporation into a wide array of therapeutic agents. Trimethylated pyrazoles, as a specific subclass, serve as crucial building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The precise positioning of the three methyl groups on the pyrazole ring significantly influences the molecule's steric and electronic properties, thereby affecting its biological activity and potential applications. This guide provides a detailed overview of various catalytic methods for the synthesis of three key isomers: 1,3,5-trimethylpyrazole, 1,3,4-trimethylpyrazole, and 3,4,5-trimethylpyrazole, with a focus on providing practical, field-proven insights and detailed experimental protocols.

I. Synthesis of 1,3,5-Trimethylpyrazole: Established Catalytic Approaches

The synthesis of 1,3,5-trimethylpyrazole is the most straightforward of the three isomers due to the commercial availability of the symmetric precursor, acetylacetone (2,4-pentanedione). The classical approach is the Knorr pyrazole synthesis, which has been adapted to include various catalytic systems to improve efficiency and sustainability.

A. Homogeneous Catalysis: The Acid-Catalyzed Knorr Synthesis

The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine.[1][2] In the case of 1,3,5-trimethylpyrazole, this involves the reaction of acetylacetone with methylhydrazine, typically in the presence of an acid catalyst.[3]

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The acid catalyst protonates one of the carbonyl groups of the acetylacetone, activating it for nucleophilic attack by the methylhydrazine.

Knorr_Mechanism acetylacetone Acetylacetone intermediate1 Protonated Acetylacetone acetylacetone->intermediate1 + H+ methylhydrazine Methylhydrazine acid H+ intermediate2 Hydrazone Intermediate intermediate1->intermediate2 + Methylhydrazine - H2O intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Condensation product 1,3,5-Trimethylpyrazole intermediate3->product - H2O

Figure 1: Simplified mechanism of the acid-catalyzed Knorr synthesis of 1,3,5-trimethylpyrazole.

Protocol 1: Acid-Catalyzed Synthesis of 1,3,5-Trimethylpyrazole [3]

  • Materials:

    • Acetylacetone (2,4-pentanedione)

    • Methylhydrazine sulfate

    • 10% Aqueous sodium hydroxide solution

    • Diethyl ether

    • Saturated sodium chloride solution

    • Anhydrous potassium carbonate

    • Ice bath

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve methylhydrazine sulfate in a 10% aqueous solution of sodium hydroxide.

    • Cool the flask in an ice bath to approximately 15°C.

    • Slowly add acetylacetone dropwise to the stirred solution while maintaining the temperature at around 15°C. The addition should take approximately 30 minutes.

    • After the addition is complete, continue stirring the mixture at 15°C for one hour.

    • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium chloride solution.

    • Dry the ether solution over anhydrous potassium carbonate.

    • Remove the diethyl ether by rotary evaporation.

    • The crude 1,3,5-trimethylpyrazole can be further purified by vacuum distillation.

B. Heterogeneous Catalysis: A Greener Approach

To enhance the sustainability of the Knorr synthesis, heterogeneous catalysts that can be easily recovered and reused are highly desirable. A cerium-based metal-organic framework, [Ce(L-Pro)2]2(Oxa), has been shown to be an effective and recyclable catalyst for the synthesis of pyrazole derivatives.[4] Although the original report focuses on the synthesis of 1-phenyl-3,5-dimethylpyrazole, the methodology can be adapted for the synthesis of 1,3,5-trimethylpyrazole.

Protocol 2: [Ce(L-Pro)2]2(Oxa) Catalyzed Synthesis of 1,3,5-Trimethylpyrazole (Adapted)

  • Materials:

    • Acetylacetone (1.0 mmol)

    • Methylhydrazine (1.0 mmol)

    • Ethanol (10 mL)

    • [Ce(L-Pro)2]2(Oxa) catalyst (5 mol%)

  • Procedure:

    • To a 25 mL round-bottomed flask, add acetylacetone (1.0 mmol) and methylhydrazine (1.0 mmol) in ethanol (10 mL).

    • Add a catalytic amount of [Ce(L-Pro)2]2(Oxa) (5 mol%).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to recover the catalyst.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

C. Biocatalysis: Enzymatic Synthesis of 1,3,5-Trisubstituted Pyrazoles

Enzymatic catalysis offers a highly selective and environmentally benign route to pyrazole synthesis. An immobilized lipase from Thermomyces lanuginosus (TLL) on a metal-organic framework (TLL@MMI) has been utilized in a one-pot, three-component reaction to produce 1,3,5-trisubstituted pyrazoles.[5] While the reported protocol involves benzaldehyde, phenylhydrazine, and a nitroolefin, it can be conceptually adapted for the synthesis of 1,3,5-trimethylpyrazole.

Conceptual Workflow for Enzymatic Synthesis:

Enzymatic_Workflow reactants Acetylacetone + Methylhydrazine reaction One-Pot Reaction (e.g., in Ethanol at 45°C) reactants->reaction catalyst Immobilized Lipase (TLL@MMI) catalyst->reaction workup Catalyst Filtration & Solvent Evaporation reaction->workup product 1,3,5-Trimethylpyrazole workup->product

Figure 2: Conceptual workflow for the enzymatic synthesis of 1,3,5-trimethylpyrazole.

Protocol 3: Enzymatic Synthesis of 1,3,5-Trimethylpyrazole (Adapted) [5]

  • Materials:

    • Acetylacetone (1 mmol)

    • Methylhydrazine (1 mmol)

    • Immobilized Thermomyces lanuginosus lipase (TLL@MMI) (e.g., 10 mg)

    • Ethanol (2 mL)

  • Procedure:

    • In a reaction vessel, combine acetylacetone (1 mmol), methylhydrazine (1 mmol), and TLL@MMI (10 mg) in ethanol (2 mL).

    • Stir the reaction mixture at 45°C.

    • Monitor the reaction progress by TLC.

    • Upon completion, separate the catalyst by filtration or centrifugation. The catalyst can be washed and reused.

    • Remove the solvent under reduced pressure to obtain the crude product.

II. Synthesis of 1,3,4-Trimethylpyrazole: Regioselective Strategies

The synthesis of 1,3,4-trimethylpyrazole is more challenging due to the need for regiochemical control. The use of unsymmetrical starting materials or specific catalytic systems that favor the formation of the 1,3,4-isomer is required.

A. Iodine-Catalyzed Cascade Reaction

An iodine-catalyzed cascade reaction between enaminones, hydrazines, and an aldehyde as a C1 building block has been reported for the synthesis of 1,3,4-trisubstituted pyrazoles.[6] This method offers a metal-free approach to constructing the pyrazole core with specific substitution patterns.

Proposed Adaptation for 1,3,4-Trimethylpyrazole:

To synthesize 1,3,4-trimethylpyrazole via this method, one could envision a reaction between an appropriately substituted enaminone, methylhydrazine, and acetaldehyde.

Protocol 4: Iodine-Catalyzed Synthesis of 1,3,4-Trimethylpyrazole (Proposed Adaptation)

  • Materials:

    • A suitable enaminone precursor (e.g., 4-(dimethylamino)but-3-en-2-one)

    • Methylhydrazine

    • Acetaldehyde

    • Iodine (catalyst)

    • Selectfluor (oxidant)

    • DMSO (solvent and C1 source if acetaldehyde is not used)

  • Procedure (General Concept):

    • Combine the enaminone, methylhydrazine, and acetaldehyde in a suitable solvent such as DMSO.

    • Add a catalytic amount of iodine and an oxidant like Selectfluor.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

III. Synthesis of 3,4,5-Trimethylpyrazole: Multi-Component Approaches

The synthesis of 3,4,5-trimethylpyrazole requires the construction of a fully substituted pyrazole ring. Multi-component reactions (MCRs) are particularly well-suited for this purpose, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.

A. Base-Mediated Three-Component Reaction

A simple and straightforward multicomponent reaction of a vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base has been shown to afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively.[6]

Proposed Adaptation for 3,4,5-Trimethylpyrazole:

By selecting appropriate starting materials, this method could be adapted for the synthesis of 3,4,5-trimethylpyrazole. For instance, the reaction of 1-azido-1-propene, acetaldehyde, and hydrazine in the presence of a base could potentially yield the desired product.

Protocol 5: Base-Mediated Three-Component Synthesis of 3,4,5-Trimethylpyrazole (Proposed Adaptation)

  • Materials:

    • 1-Azido-1-propene

    • Acetaldehyde

    • Hydrazine

    • A suitable base (e.g., sodium ethoxide)

    • An appropriate solvent (e.g., ethanol)

  • Procedure (General Concept):

    • Combine the vinyl azide, aldehyde, and hydrazine in a suitable solvent.

    • Add the base to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • After the reaction is complete, neutralize the mixture and perform an aqueous workup.

    • Extract the product with an organic solvent and purify by column chromatography.

IV. Data Presentation: Comparison of Catalytic Methods

MethodIsomerCatalystKey ReactantsSolventTemp. (°C)Time (h)Yield (%)Ref.
Knorr Synthesis 1,3,5-Glacial Acetic AcidAcetylacetone, MethylhydrazineEthanolReflux2-4~75-85[1]
Heterogeneous Knorr 1,3,5-[Ce(L-Pro)2]2(Oxa)Acetylacetone, MethylhydrazineEthanolRT-70-91 (for analog)[4]
Enzymatic Synthesis 1,3,5-TLL@MMIAcetylacetone, MethylhydrazineEthanol458up to 90 (for analog)[5]
Iodine-Catalyzed 1,3,4-IodineEnaminone, Hydrazine, AldehydeDMSO--Good (general)[6]
Base-Mediated MCR 3,4,5-BaseVinyl azide, Aldehyde, Hydrazine---Good (general)[6]

Note: Yields and reaction times for the 1,3,4- and 3,4,5-isomers are generalized as specific data for the trimethylated products were not available in the cited literature.

V. Experimental Workflows and Logical Relationships

Synthesis_Workflows cluster_135 1,3,5-Trimethylpyrazole Synthesis cluster_134 1,3,4-Trimethylpyrazole Synthesis cluster_345 3,4,5-Trimethylpyrazole Synthesis knorr Knorr Synthesis product_135 1,3,5-TMP knorr->product_135 hetero Heterogeneous Catalysis hetero->product_135 enzyme Enzymatic Synthesis enzyme->product_135 iodine Iodine-Catalyzed Cascade product_134 1,3,4-TMP iodine->product_134 mcr Multi-Component Reaction product_345 3,4,5-TMP mcr->product_345 start Precursors start->knorr start->hetero start->enzyme start->iodine start->mcr

Figure 3: Overview of catalytic pathways to trimethylated pyrazole isomers.

Conclusion

The catalytic synthesis of trimethylated pyrazoles offers a diverse range of methodologies, from classical acid-catalyzed reactions to modern, sustainable approaches involving heterogeneous and enzymatic catalysts. While the synthesis of 1,3,5-trimethylpyrazole is well-established and benefits from multiple efficient catalytic protocols, the regioselective synthesis of the 1,3,4- and 3,4,5-isomers remains a more complex challenge that often requires specialized starting materials and catalytic systems. The protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes to these important heterocyclic building blocks. Further research into the development of highly regioselective and efficient catalytic systems for the synthesis of unsymmetrically substituted pyrazoles will undoubtedly continue to be an active and important area of chemical science.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved January 7, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 7, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved January 7, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178–225. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega, 9(18), 21405–21414. [Link]

  • Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (2021). Journal of Chemical Letters, 2(1), 25-32. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Synthesis Strategy

The most prevalent and adaptable method for constructing the 1,3,4,5-tetrasubstituted pyrazole core of our target molecule is the Knorr pyrazole synthesis , a type of cyclocondensation reaction.[1][2] This pathway involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

For the specific synthesis of this compound, the key reactants are:

  • Methylhydrazine : The source of the N1-methyl group and the N2 nitrogen.

  • Methyl 2-methyl-3-oxobutanoate (or a similar β-ketoester): This provides the carbon backbone, including the C3-methyl, C4-methyl, and C5-ester functionalities.

A primary challenge in this synthesis is controlling the regioselectivity . Because both methylhydrazine and the β-ketoester are unsymmetrical, the initial condensation can occur at two different sites, potentially leading to the formation of an undesired regioisomer, Methyl 1,5,4-trimethyl-1H-pyrazole-3-carboxylate.[3] Maximizing the yield of the desired product hinges on directing this reaction.

cluster_reactants Starting Materials cluster_process Reaction cluster_products Potential Products R1 Methylhydrazine P Cyclocondensation (Knorr Synthesis) R1->P R2 Methyl 2-methyl-3-oxobutanoate (β-Ketoester) R2->P Good Desired Product: Methyl 1,3,4-trimethyl-1H- pyrazole-5-carboxylate P->Good Favored Pathway Bad Undesired Isomer: Methyl 1,5,4-trimethyl-1H- pyrazole-3-carboxylate P->Bad Side Reaction

Caption: Core synthetic pathway and the primary regioselectivity challenge.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

A: The most frequent cause of low yield is the formation of the undesired regioisomer. The outcome is highly sensitive to reaction conditions, particularly pH and solvent choice. The initial nucleophilic attack of methylhydrazine onto the β-ketoester can occur at either of the two carbonyl carbons. Generally, the more electrophilic carbonyl is attacked preferentially. Acidic conditions can favor condensation at the ketone, while basic conditions may favor the ester carbonyl, influencing the isomer ratio.[1][3]

Q2: How can I confirm the identity of my product and quantify the isomer ratio?

A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is essential.

  • ¹H NMR: The chemical shift of the C4-methyl group will differ between the two isomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be decisive. Irradiating the N1-methyl protons should show an NOE to the C5-ester's methyl protons in the undesired isomer, but not in the desired product.

  • HPLC: An optimized HPLC method can separate the two isomers, allowing for accurate quantification of the product ratio and assessment of purity.

Q3: Besides the main regioisomer, what other impurities should I look for?

A: Common impurities include unreacted starting materials (especially the higher-boiling β-ketoester), hydrazone intermediates that failed to cyclize, and potential hydrolysis of the methyl ester to the corresponding carboxylic acid if the workup or purification conditions are too harsh (e.g., prolonged exposure to strong acid or base).[4]

Q4: Is an acid or base catalyst necessary?

A: Yes, a catalyst is typically required. A catalytic amount of a weak acid, such as acetic acid, is commonly used to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[5] This facilitates the initial condensation and subsequent cyclization/dehydration steps. The choice and amount of acid can significantly impact the reaction rate and selectivity.[6]

Section 3: Detailed Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

G start Low Yield or Reaction Failure tlc TLC/HPLC Analysis Starting Material (SM) Consumed? New Spots Formed? start->tlc:f0 sm_no SM Not Consumed Check Reaction Conditions: - Temperature too low? - Catalyst missing/inactive? - Poor quality reagents? tlc:f1->sm_no No sm_yes SM Consumed Analyze Product Mixture tlc:f1->sm_yes Yes isomers Multiple Isomeric Products? sm_yes->isomers smear Baseline Smear or Many Unresolved Spots? sm_yes->smear isomers_yes Regioselectivity Issue Modify Conditions: - Adjust pH (acid catalyst). - Change solvent polarity. - See Protocol Optimization. isomers->isomers_yes Yes isomers_no Single Product, Low Yield Check: - Work-up losses? - Incomplete cyclization? - Product decomposition? isomers->isomers_no No decomp Decomposition Re-evaluate: - Reaction temperature. - Work-up conditions (pH/temp). - Purification method. smear->decomp

Caption: A workflow for troubleshooting low-yield synthesis outcomes.

Problem 1: Low Overall Yield with Significant Amount of Undesired Isomer
  • Symptoms: HPLC or NMR analysis shows a mixture of the desired product and the 1,5,4-trimethyl isomer. The combined yield may be high, but the yield of the target molecule is low.

  • Root Cause Analysis: The reaction conditions are not optimal for directing the regioselectivity of the initial condensation. The two nitrogen atoms of methylhydrazine have different nucleophilicities, and the two carbonyls of the β-ketoester have different electrophilicities. The interplay of solvent, temperature, and pH dictates the preferred reaction pathway.[7]

  • Solutions & Scientific Rationale:

    • Solvent Modification: The polarity of the solvent can influence which tautomeric form of the β-ketoester predominates and can stabilize transition states differently.

      • Action: Switch from a protic solvent like ethanol to a dipolar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). Aprotic solvents can lead to better regioselectivity in similar pyrazole syntheses.[8][9]

    • pH Control: The site of initial attack is highly pH-dependent.

      • Action: Carefully control the amount of acid catalyst (e.g., acetic acid). Start with a catalytic amount (0.1 eq). An excess of acid can sometimes scramble selectivity. In some cases, using the hydrochloride salt of the hydrazine in a buffered system can provide more consistent results.[1]

    • Temperature Control:

      • Action: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. While this may slow the reaction rate, it can increase the kinetic preference for the formation of one isomer over the other.

ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome
Solvent EthanolN,N-Dimethylacetamide (DMA)Improved regioselectivity[9]
Catalyst Acetic Acid (0.5 eq)Acetic Acid (0.1 eq)Milder conditions may favor kinetic product
Temperature Reflux (78 °C)50 °CLower energy barrier for desired isomer may be favored
Yield (Desired) 35%> 70%Increased yield of target molecule
Isomer Ratio (D:U) 1.5 : 1> 5 : 1Significant reduction of undesired isomer
Problem 2: Reaction Stalls or Fails to Go to Completion
  • Symptoms: TLC or HPLC analysis shows a significant amount of remaining starting material even after prolonged reaction times. A faint product spot may be visible.

  • Root Cause Analysis: The activation energy for the reaction is not being overcome. This could be due to insufficient heating, an inactive catalyst, or poor-quality reagents. Hydrazine derivatives are susceptible to oxidation if stored improperly.

  • Solutions & Scientific Rationale:

    • Verify Reagent Quality:

      • Action: Use freshly opened or recently distilled methylhydrazine. Ensure the β-ketoester is pure and free from decomposition products. Characterize starting materials by NMR before use.

    • Optimize Catalyst and Temperature:

      • Action: Increase the reaction temperature in a stepwise manner (e.g., from 50 °C to 80 °C). If using acetic acid, ensure it is glacial (water-free), as water can inhibit the dehydration step of the cyclization.[5]

    • Consider Microwave Synthesis:

      • Action: If available, microwave irradiation can often accelerate the reaction, reducing reaction times from hours to minutes and sometimes improving yields.[10]

Problem 3: Product Decomposes During Work-up or Purification
  • Symptoms: The crude reaction shows a good yield of the desired product, but the final isolated yield is low after aqueous work-up and/or column chromatography.

  • Root Cause Analysis: The pyrazole ester may be sensitive to hydrolysis under strongly acidic or basic conditions during the aqueous work-up. Additionally, prolonged exposure to silica gel, which is weakly acidic, can sometimes cause degradation of sensitive compounds.

  • Solutions & Scientific Rationale:

    • Neutral Work-up:

      • Action: After the reaction, neutralize the mixture with a mild base like saturated sodium bicarbonate solution instead of a strong base. Minimize contact time with aqueous layers.

    • Modify Purification:

      • Action: If silica gel chromatography is problematic, consider using a different stationary phase like neutral alumina. Alternatively, try to purify the product via recrystallization or vacuum distillation if it is thermally stable.[11]

Section 4: Recommended Experimental Protocol

This protocol is a starting point based on established methodologies for Knorr pyrazole synthesis and is designed to favor the formation of the desired 1,3,4-trimethyl isomer.

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • Methylhydrazine (1.0 eq)

  • Methyl 2-methyl-3-oxobutanoate (1.05 eq)

  • Glacial Acetic Acid (0.1 eq)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-methyl-3-oxobutanoate (1.05 eq) and DMA (approx. 5 mL per 1 g of ketoester).

  • Reagent Addition: Begin stirring the solution and add glacial acetic acid (0.1 eq). Subsequently, add methylhydrazine (1.0 eq) dropwise at room temperature. The addition should be slow to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every hour. The reaction is typically complete within 4-8 hours, indicated by the consumption of the limiting reagent (methylhydrazine).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x). This removes the DMA, acetic acid, and any unreacted hydrazine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired product from the less polar regioisomer and other impurities. The desired product is typically the more polar of the two isomers.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Institutes of Health (NIH). [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2011). ACS Publications. [Link]

  • Ag2O-Induced Regioselective Huisgen Cycloaddition for the Synthesis of Fully Substituted Pyrazoles as Potential Anticancer Agents. (2022). ACS Publications. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. [Link]

  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (n.d.). ACS Publications. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2012). Beilstein Journals. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. (2007). ResearchGate. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. [Link]

  • Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1][8]oxazine-pyrroles and related products. (n.d.). National Institutes of Health (NIH). [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journals. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Unit 4 Pyrazole. (n.d.). Slideshare. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
  • pyrazole.pdf. (n.d.). CUTM Courseware. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (n.d.).
  • Pyrazoles Syntheses, reactions and uses. (2021). YouTube. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

  • Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. (n.d.). The Royal Society of Chemistry. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (n.d.). MDPI. [Link]

  • Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. (n.d.). ResearchGate. [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (n.d.). MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Springer. [Link]

Sources

Technical Support Center: Purification of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address specific issues related to its purification by recrystallization, a technique that can be particularly challenging for this compound due to its physical properties.

Introduction: The Challenge of Crystallizing this compound

This compound (C₈H₁₂N₂O₂) is a substituted pyrazole that, based on available data, often presents as a liquid or a very low-melting solid at room temperature.[1] This physical characteristic is the primary hurdle when considering recrystallization as a purification method, as the technique is most effective for solids with well-defined melting points. However, the presence of impurities can depress the melting point, and it is possible that your crude product may be a solid that can be purified by recrystallization. This guide will help you navigate the complexities of this purification.

Frequently Asked Questions (FAQs)

Q1: Is recrystallization a suitable method for purifying this compound?

A1: Recrystallization of this specific compound is challenging because it is often a liquid at ambient temperatures.[1] However, if your crude sample is a solid, or if it solidifies upon cooling, recrystallization may be a viable, albeit difficult, purification method. For low-melting compounds, "oiling out" is a common problem where the compound separates as a liquid instead of forming crystals.[2] This guide provides strategies to mitigate this issue.

Q2: What are the most likely impurities in my sample?

A2: The most common synthetic route to pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] Potential impurities from this synthesis include:

  • Unreacted starting materials: Such as the 1,3-dicarbonyl precursor and methylhydrazine.

  • Regioisomers: Depending on the symmetry of the dicarbonyl compound, different isomeric pyrazoles can form.

  • By-products: From side reactions of the starting materials.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6][7][8] For pyrazole derivatives, common solvents to test include:

  • Alcohols: Methanol, ethanol, and isopropanol.

  • Esters: Ethyl acetate.

  • Hydrocarbons: Hexane, heptane, cyclohexane (often as an anti-solvent).

  • Water: Can be used as an anti-solvent with a miscible organic solvent like ethanol or methanol.

A systematic approach to solvent screening is crucial. Start with small-scale tests in test tubes to observe solubility at room temperature and upon heating.

Q4: My compound "oils out" during cooling. What should I do?

A4: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution from which it is crystallizing. To address this:

  • Add more solvent: This keeps the compound dissolved at a lower temperature.

  • Use a lower-boiling point solvent.

  • Employ a mixed-solvent system: Dissolve the compound in a "good" solvent and add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

  • Cool the solution very slowly: This can encourage crystal nucleation over oil formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve, even in hot solvent. The solvent is not polar enough to dissolve the pyrazole derivative.Try a more polar solvent. For example, if hexane fails, try ethyl acetate or an alcohol.[7]
Compound dissolves in cold solvent. The solvent is too polar.Try a less polar solvent. If it dissolves readily in methanol, test a less polar solvent like isopropanol or a mixed system with a non-polar co-solvent.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The compound is a liquid at the cooled temperature.- Boil off some solvent to concentrate the solution and attempt to cool again.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a seed crystal of the pure compound if available.- Cool the solution to a lower temperature (e.g., in an ice-salt bath).[2]
"Oiling out" occurs. The compound's melting point is below the solution temperature during precipitation.- Reheat the solution to redissolve the oil and add more of the "good" solvent.- Use a solvent system with a lower boiling point.- Cool the solution at a much slower rate.
Crystals are colored. Colored impurities are present in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9] Be aware that charcoal can also adsorb your product, so use it sparingly.
Low recovery of the purified product. - Too much solvent was used.- The crystals were washed with a solvent that was not ice-cold.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor (the liquid filtered from the crystals) and cool to obtain a second crop of crystals.- Ensure the washing solvent is thoroughly chilled.- Re-evaluate the solvent system for one with lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization for Low-Melting Solids

This protocol is a starting point if your crude this compound is a solid.

  • Solvent Selection: In a series of test tubes, add a small amount of your crude product. To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, heptane) dropwise at room temperature, observing for dissolution. If it does not dissolve, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Transfer your crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inner surface of the flask or placing it in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. A melting point determination is essential to assess purity.[8][10]

Protocol 2: Mixed-Solvent Recrystallization

This method is often effective for compounds that are either too soluble or not soluble enough in single solvents. A common pairing is a polar solvent like ethanol with a non-polar anti-solvent like hexane or water.

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.

  • Drying: Dry the purified crystals and determine their melting point.

Visualization of the Recrystallization Workflow

Caption: A flowchart of the decision-making process for recrystallization.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles.
  • National Taiwan University.
  • Sharma, P. K., et al. "Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory–antimicrobial agents." European Journal of Medicinal Chemistry, vol. 44, no. 1, 2009, pp. 137-44.
  • University of Rochester.
  • Mount Holyoke College.
  • CK-12 Foundation. Methods of Purification of Organic Compounds. [Link]

  • BYJU'S. Methods of purification of organic compounds. [Link]

  • National Bureau of Standards. Purification of substances by a process of freezing and fractional melting under equilibrium conditions.
  • Wikipedia. Sublimation (phase transition). [Link]

  • Chem Help ASAP. Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube, 16 Dec. 2021, [Link].

  • Labmonk. Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
  • Sigma-Aldrich. 1-Methyl-1H-pyrazole-5-carboxylic acid.
  • ResearchGate.
  • Chem Help ASAP. Knorr Pyrazole Synthesis.
  • PubChem. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • SlideShare. Knorr Pyrazole Synthesis (M. Pharm).
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems.
  • SpringerLink.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • CAS Common Chemistry.
  • Chem-Impex.
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide practical, in-depth solutions to common and complex side reactions encountered during the synthesis of pyrazole derivatives. As experienced chemists know, the path to a pure, high-yield pyrazole is often complicated by issues of regioselectivity, byproduct formation, and unexpected reactivity. This resource, presented in a direct question-and-answer format, explains the causality behind these issues and offers field-proven, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Regioselectivity – The Two-Isomer Problem

This is arguably the most frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis.

Question 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of regioisomers that are difficult to separate. What controls this outcome and how can I favor one isomer?

Answer: The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound. The outcome is a delicate balance of several factors:

  • Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. This attack preferentially occurs at the more electrophilic carbonyl carbon. For instance, a carbonyl adjacent to a strong electron-withdrawing group (like a trifluoromethyl group, -CF₃) is significantly more electrophilic and will be the primary site of initial attack.[1][2]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a nearby carbonyl group. The hydrazine will preferentially attack the less sterically encumbered carbonyl.[1]

  • Reaction Conditions (pH and Solvent): These are the most critical and manipulable factors. The pH of the medium can alter the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine.[1] The solvent's ability to stabilize intermediates and transition states through hydrogen bonding can dramatically influence the reaction pathway.[2][3]

Troubleshooting Strategies:

  • Solvent Optimization (The Fluorinated Alcohol Effect): This is the most impactful modern solution. Switching from standard solvents like ethanol to fluorinated alcohols can dramatically increase regioselectivity.

    • Causality: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are strong hydrogen-bond donors. They are believed to preferentially solvate and stabilize the key intermediates that lead to one specific regioisomer, thereby lowering the activation energy for that pathway.[2][3]

    Table 1: Effect of Solvent on Regioisomeric Ratio (Isomer A vs. B) in the Reaction of 1,1,1-Trifluoro-2,4-pentanedione with Methylhydrazine

SolventIsomer Ratio (A:B)Total Yield (%)Reference
Ethanol (EtOH)50:5095[2]
2,2,2-Trifluoroethanol (TFE)85:1592[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:398[2]
  • pH Adjustment:

    • Acid Catalysis: Adding a catalytic amount of acid (e.g., a few drops of glacial acetic acid or HCl) can accelerate the reaction.[4][5] Acid protonates the carbonyl oxygen, making the carbon more electrophilic. However, strongly acidic conditions (pH < 3) can promote furan formation (see FAQ 2).[6]

    • Base Addition: In some cases, adding a weak base can alter the selectivity by changing the relative nucleophilicity of the hydrazine nitrogens.

Diagram 1: Troubleshooting Workflow for Poor Regioselectivity

G start Low Regioselectivity Observed (Mixture of Isomers) solvent_check Is the solvent Ethanol or Methanol? start->solvent_check switch_solvent Switch to Fluorinated Solvent (HFIP or TFE) solvent_check->switch_solvent Yes ph_check Is the reaction run under neutral conditions? solvent_check->ph_check No final_purification Optimize Purification Protocol switch_solvent->final_purification acid_cat Try catalytic acid (e.g., Acetic Acid) ph_check->acid_cat Yes temp_check Analyze product ratio at different temperatures (e.g., 0°C, RT, Reflux) ph_check->temp_check No base_cat Try weak base (e.g., NaOAc) acid_cat->temp_check base_cat->temp_check temp_check->final_purification

Caption: A decision-making workflow for improving regioselectivity.

Category 2: Byproduct Formation

Even when regioselectivity is controlled, other side reactions can diminish yield and complicate purification.

Question 2: My reaction between a 1,3-dicarbonyl and hydrazine is clean at first, but upon adding acid or heating, I'm forming a significant, non-pyrazole byproduct. What is it and how do I prevent it?

Answer: You are likely forming a furan derivative. This is a classic side reaction known as the Paal-Knorr furan synthesis , which competes directly with pyrazole formation under acidic conditions.[6]

  • Mechanism of Furan Formation: Under acidic conditions, both carbonyls of the 1,3-dicarbonyl can be protonated. One carbonyl can then tautomerize to its enol form. The enol's hydroxyl group can then perform an intramolecular nucleophilic attack on the other protonated carbonyl. Subsequent dehydration steps lead to the formation of the stable aromatic furan ring. This pathway does not involve the hydrazine at all.[6]

Troubleshooting Strategies:

  • Control the pH: Avoid strongly acidic conditions (pH < 3). If acid catalysis is needed, use only a catalytic amount of a weak acid like acetic acid. The goal is to protonate just enough carbonyl to initiate the reaction with hydrazine, without promoting the competing self-cyclization of the dicarbonyl.

  • Order of Addition: Add the hydrazine to the dicarbonyl compound before adding the acid catalyst. This allows the formation of the initial hydrazone intermediate, which is committed to the pyrazole pathway, before introducing conditions that favor furan formation.

  • Temperature Management: High temperatures can accelerate the furan synthesis. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Diagram 2: Competing Pathways of Pyrazole vs. Furan Synthesis

G cluster_0 Knorr Pyrazole Synthesis cluster_1 Paal-Knorr Furan Synthesis (Side Reaction) dicarbonyl 1,3-Dicarbonyl hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine (Weakly Acidic/Neutral) pyrazole Pyrazole Product hydrazone->pyrazole Intramolecular Cyclization & Dehydration dicarbonyl2 1,3-Dicarbonyl enol Enol Intermediate dicarbonyl2->enol H+ Tautomerization furan Furan Byproduct enol->furan Intramolecular Cyclization & Dehydration start Starting Material start->dicarbonyl start->dicarbonyl2

Caption: The choice between pyrazole and furan formation is pH-dependent.

Question 3: I'm synthesizing a pyrazole from an α,β-unsaturated ketone (chalcone) and hydrazine, but I'm isolating a significant amount of the corresponding pyrazoline. How do I drive the reaction to the aromatic pyrazole?

Answer: The reaction of α,β-unsaturated ketones with hydrazines proceeds through a pyrazoline intermediate, which must then be oxidized to form the aromatic pyrazole.[1][2] If this oxidation step is slow or inefficient, the pyrazoline will be a major byproduct.

Troubleshooting Strategies:

  • Introduce an Oxidant: While atmospheric oxygen can sometimes be sufficient, especially with prolonged heating, it is often unreliable.

    • In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture. Common choices include adding a stoichiometric amount of sulfur, iodine, or using a solvent like DMSO at high temperatures.[7]

    • Post-reaction Oxidation: If the pyrazoline is isolated, it can be oxidized in a separate step using reagents like manganese dioxide (MnO₂), or N-bromosuccinimide (NBS).

  • Reaction Conditions:

    • Solvent Choice: Solvents like DMSO can act as both the solvent and the oxidant at elevated temperatures.

    • Temperature: Higher temperatures generally favor aromatization.

  • Use a Hydrazine with a Built-in Leaving Group: Using tosylhydrazine (TsNHNH₂) instead of hydrazine hydrate can lead directly to the pyrazole. The reaction proceeds through a pyrazoline intermediate, but under basic conditions, the tosyl group is eliminated along with a proton to form the aromatic ring, avoiding the need for a separate oxidation step.[8]

Category 3: N-Substitution Side Reactions

Unwanted reactions at the pyrazole nitrogen atoms are a common source of impurities.

Question 4: I am performing a reaction on a pyrazole that has a free N-H group, and I'm seeing evidence of N-alkylation or N-acylation from my reagents or solvent. How can I prevent this?

Answer: The N-H proton of the pyrazole ring is weakly acidic and can be deprotonated by bases, forming a nucleophilic pyrazolide anion. This anion can then react with electrophiles present in the reaction mixture, such as alkyl halides (from reagents) or even some solvents under certain conditions.

Troubleshooting Strategies:

  • Protect the N-H Group: If the N-H is not required for the desired reaction, the most robust solution is to protect it. Common protecting groups for pyrazoles include:

    • Boc Group (tert-butoxycarbonyl): React the pyrazole with di-tert-butyl dicarbonate (Boc₂O). It is stable to many reaction conditions and easily removed with acid (e.g., TFA).

    • Trityl Group (triphenylmethyl): React with trityl chloride (TrCl) in the presence of a base. It is bulky and provides excellent steric protection.

  • Avoid Electrophilic Reagents/Solvents: If protection is not feasible, carefully review your reaction conditions. Avoid alkyl halide solvents or reagents if possible. Be aware that some reagents can decompose to form electrophiles.

  • Control Basicity: If a base is required for your primary reaction, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of a base that could also act as a nucleophile or deprotonate the pyrazole to a high concentration.

Question 5: I am trying to N-alkylate my unsymmetrical pyrazole and I'm getting a mixture of N1 and N2 alkylated isomers. How can I control this?

Answer: Similar to the regioselectivity of ring formation, the regioselectivity of N-alkylation is governed by a competition between the two ring nitrogens. The outcome depends on sterics, electronics, and the reaction conditions (base, solvent, alkylating agent).

Troubleshooting Strategies:

  • Steric Control: The alkylation will generally occur at the less sterically hindered nitrogen atom. If one of the substituents flanking a nitrogen is significantly larger than the other, the incoming alkyl group will preferentially attach to the nitrogen next to the smaller substituent.

  • Choice of Base and Counter-ion: The nature of the base and the resulting counter-ion can influence the site of alkylation. Using different bases (e.g., NaH vs. K₂CO₃) can sometimes alter the isomer ratio.

  • Use Bulky Alkylating Agents: Recently, it has been shown that using sterically bulky α-halomethylsilanes as alkylating agents, followed by a protodesilylation step, can provide extremely high selectivity for the less hindered nitrogen, achieving N1/N2 ratios greater than 99:1 in many cases.[9]

Category 4: Purification Challenges

Question 6: I've optimized my reaction, but I still have a small amount of a regioisomeric byproduct. They have very similar polarities and co-elute on my silica gel column. How can I separate them?

Answer: Separating pyrazole regioisomers is a notoriously difficult purification challenge. Standard silica gel chromatography is often insufficient.

Troubleshooting Purification Strategies:

  • Modify the Stationary Phase:

    • Deactivate the Silica: Pyrazoles are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. Pre-treating the silica gel by slurrying it in a solvent system containing a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) can neutralize these active sites and improve peak shape and resolution.[10]

    • Switch to Alumina: Try using neutral or basic alumina as the stationary phase, which can offer different selectivity for basic compounds.

  • Advanced Chromatographic Techniques:

    • Reverse-Phase Chromatography: If the isomers have different hydrophobicities, reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient can be effective.

    • Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity and can be an excellent tool for separating closely related isomers.

  • Chemical Derivatization or Salt Formation:

    • Temporary Derivatization: If one isomer has a sterically accessible group that the other doesn't, you might be able to selectively protect it, perform the separation on the derivatized mixture (which will now have very different physical properties), and then deprotect.

    • Crystallization via Salt Formation: Treat the mixture with an acid (like HCl or H₃PO₄) to form the corresponding pyrazolium salts. The different isomers may have different solubilities or crystal packing energies as salts, potentially allowing for selective crystallization of one isomer from the mixture.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved January 7, 2026, from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Sanz-Cervera, J. F. (2011). Synthesis of Fluorinated Pyrazoles and their Use in Agrochemicals and Pharmaceuticals. Current Organic Chemistry, 15(22), 3984-4017. (A similar comprehensive review can be found in: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link])

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Bravo, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Chem Help ASAP. (2021). Knorr Pyrazole Synthesis from a ketoester - laboratory experiment. Retrieved January 7, 2026, from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved January 7, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 7, 2026, from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved January 7, 2026, from [Link]

  • MDPI. (2020). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. Retrieved January 7, 2026, from [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved January 7, 2026, from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved January 7, 2026, from [Link]

  • Dan-Hui, C., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie, 130(36), 11808-11813. [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 7, 2026, from [Link]

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2024). Highly Selective N1-Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • PubMed Central. (2011). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the optimization of pyrazole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet often challenging transformation. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and execution of pyrazole N-methylation reactions.

Q1: What is the general mechanism for pyrazole N-methylation, and why is it often problematic?

A: The N-methylation of a pyrazole is a nucleophilic substitution reaction. First, a base is used to deprotonate the acidic N-H proton of the pyrazole ring, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide) to form the N-methylated product.

The primary challenge arises from the nature of the pyrazolate anion. For an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), the negative charge is delocalized across both nitrogen atoms, creating two distinct nucleophilic centers[1]. This dual reactivity often leads to the formation of a mixture of two constitutional isomers (N1 and N2 methylated products), which can be difficult to separate and reduces the yield of the desired compound[2][3]. Controlling the regioselectivity of this reaction is the most significant hurdle[1][4].

Q2: How do I choose the right base and solvent for my reaction?

A: The choice of base and solvent is critical and interdependent. The goal is to efficiently generate the pyrazolate anion and provide a medium where it can react effectively.

  • Bases: The base must be strong enough to deprotonate the pyrazole N-H.

    • Strong Bases (e.g., Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. This is often the preferred choice when a complete and rapid formation of the anion is desired to drive the reaction forward[5][6]. It requires anhydrous conditions as it reacts violently with water[5].

    • Weaker Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are milder, safer to handle, and often sufficient for many pyrazole methylations[1][5]. They are particularly effective in polar aprotic solvents like DMF or DMSO, where the solubility of the base and the pyrazolate salt is enhanced[5][7].

  • Solvents: Polar aprotic solvents are generally the best choice.

    • DMF (N,N-Dimethylformamide) & DMSO (Dimethyl Sulfoxide): These solvents are excellent at dissolving both the pyrazole substrate and the inorganic bases. They effectively solvate the cation of the pyrazolate salt, leaving the anion "naked" and highly nucleophilic, which promotes a faster reaction rate[5][7].

    • Acetonitrile (MeCN) & Acetone: These are also common choices, particularly with carbonate bases. Reactions in these solvents may require heating[1][8].

    • THF (Tetrahydrofuran): Often used with strong bases like NaH. It is less polar than DMF or DMSO, which can sometimes influence the regioselectivity of the reaction[5].

Q3: What are the most common methylating agents, and how do they compare?

A: The choice of methylating agent affects reactivity, safety, and sometimes selectivity.

Methylating AgentFormulaTypical Base/SolventKey Considerations
Methyl Iodide CH₃INaH/THF or K₂CO₃/DMFHigh Reactivity: Iodide is an excellent leaving group, making this reagent very reactive[5]. Toxicity: It is a potent carcinogen and must be handled with extreme care in a fume hood. Side Reactions: Its high reactivity can sometimes lead to over-methylation (quaternization)[9].
Dimethyl Sulfate (CH₃)₂SO₄K₂CO₃/Acetone or DMFHigh Reactivity & Lower Cost: Also highly reactive and effective. It is less expensive than methyl iodide for large-scale work. Extreme Toxicity: Highly toxic and corrosive; requires stringent safety protocols[10].
Dimethyl Carbonate (CH₃)₂CO₃K₂CO₃ or DBUGreen Reagent: A much safer, non-toxic, and environmentally benign alternative[11]. Lower Reactivity: Requires higher temperatures (110-170°C) and sometimes a catalyst, but is excellent for cleaner, large-scale syntheses[11].
Methyl Triflate CH₃OTfNon-nucleophilic baseVery High Reactivity: One of the most powerful methylating agents due to the excellent triflate leaving group. Use with caution as it can methylate even weak nucleophiles.
Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My reaction shows low or no product yield. What should I do?

A: A low or non-existent yield points to an issue with one of the core components of the reaction. Follow this systematic check:

  • Re-evaluate the Base: Is your base strong enough to deprotonate the pyrazole? For pyrazoles with electron-withdrawing groups, a stronger base like NaH may be necessary over K₂CO₃[5]. Also, ensure the base is not old or degraded.

  • Ensure Anhydrous Conditions: If using a strong base like NaH, any trace of water will quench it. Ensure your solvent is anhydrous and the glassware is properly dried[5].

  • Check Reagent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl[5]. If you are using a methyl chloride or bromide with a less reactive pyrazole, consider switching to methyl iodide.

  • Improve Solubility: If your pyrazole or base is not dissolving, the reaction cannot proceed efficiently. Switch to a more polar solvent like DMF or DMSO to improve solubility[5][7].

  • Increase Temperature: Many N-methylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing it to 50-80 °C. Monitor for potential side product formation at higher temperatures.

Q5: I'm getting a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity?

A: This is the most common optimization problem. Regioselectivity is a delicate balance of steric and electronic factors, and modifying the reaction conditions can tip the balance in favor of one isomer[1][8].

Caption: Decision tree for improving N-methylation regioselectivity.

  • Steric Hindrance: The most powerful tool for controlling regioselectivity is sterics.

    • On the Pyrazole: A bulky substituent at the C3 position will sterically hinder the adjacent N2 nitrogen, directing the methyl group to the less hindered N1 position[7][12].

    • On the Methylating Agent: Using a sterically demanding methylating reagent can dramatically improve selectivity. A modern approach is to use masked methylating reagents like (chloromethyl)triisopropoxysilane. These bulky reagents selectively alkylate the less hindered N1 position, after which the silyl group is easily cleaved to reveal the methyl group, often yielding >95:5 selectivity for the N1 isomer[4][13][14][15].

  • Solvent and Counter-ion Effects: The nature of the pyrazolate salt can influence which nitrogen is more nucleophilic.

    • Changing the base from a potassium salt (K₂CO₃) to a sodium salt (NaH) or lithium salt can alter ion-pairing and solvation, which in turn can change the isomer ratio[1].

    • In some cases, using phase-transfer catalysis (PTC) can favor the formation of one isomer by altering the ionic interactions in the reaction medium[4][16].

Q6: I am observing a byproduct that seems to be from over-methylation (quaternization). How can I prevent this?

A: Quaternization occurs when the already N-methylated pyrazole acts as a nucleophile and attacks another molecule of the methylating agent, forming a charged pyrazolium salt[9]. This is more likely under certain conditions:

  • Use Stoichiometric Reagents: Avoid using a large excess of the methylating agent. Start with 1.05-1.1 equivalents and add more only if the reaction stalls.

  • Control Temperature: High temperatures can promote this side reaction. Run the reaction at the lowest temperature that allows for a reasonable rate.

  • Reduce Reagent Reactivity: If quaternization is persistent with methyl iodide, switch to a less reactive agent like methyl bromide or dimethyl carbonate.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Experimental Workflow & Protocols
General Workflow for Pyrazole N-Methylation

Caption: Standard experimental workflow for pyrazole N-methylation.

Protocol 1: N1-Methylation using K₂CO₃/DMSO (General & Robust)

This protocol is optimized for regioselective synthesis of the N1-alkylated product when the pyrazole has a directing group[5][7].

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide, 1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References
  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PubMed Central.
  • Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • N-methylation of pyrazole. Reddit.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.
  • Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. ResearchGate.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. ResearchGate.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ResearchGate.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed.
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar.
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Benchchem.
  • (PDF) ChemInform Abstract: Quaternization and Dequaternization of Pyrazoles in Solvent-Free Conditions: Conventional Heating versus Microwave Irradiation. ResearchGate.
  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. ResearchGate.
  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Bentham Science.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

Sources

"stability issues of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address stability challenges encountered under acidic conditions.

Troubleshooting Guide: Unexpected Results in Acidic Media

Researchers often observe issues like decreasing assay values, the appearance of new peaks in chromatograms, or low yields in reactions involving acidic steps. These problems are frequently linked to the chemical instability of the molecule. The following table addresses common scenarios.

Observed Issue Potential Root Cause Recommended Action & Explanation
Decreasing peak area of the parent compound over time in an HPLC analysis using an acidic mobile phase. On-Column Degradation / Instability in Solution: The compound is likely undergoing acid-catalyzed hydrolysis. The acidic mobile phase provides the catalyst (H+) and water for the reaction.1. Neutralize Samples: Ensure all samples are neutralized to pH ~7 before injection if possible. 2. Modify Mobile Phase: If feasible, increase the mobile phase pH. If low pH is required for separation, keep sample tray temperatures low (~4°C) and minimize the time between sample preparation and injection.
A new, more polar peak appears in LC-MS, corresponding to a mass loss of 14 Da (-CH₂). Ester Hydrolysis: The methyl ester group has been hydrolyzed to a carboxylic acid (1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid), which is more polar and has a lower mass-to-charge ratio after losing the methyl group and gaining a proton.This is the expected first degradation product. Use a reference standard of the carboxylic acid to confirm its identity. This confirms the degradation pathway and validates that your analytical method is stability-indicating.
A second, less polar peak appears, especially after heating the acidic sample, corresponding to a mass loss of 58 Da (-COOCH₃). Hydrolysis followed by Decarboxylation: The initial hydrolysis product (the carboxylic acid) has undergone subsequent decarboxylation (loss of CO₂), yielding 1,3,4-trimethyl-1H-pyrazole. This reaction is often accelerated by heat.[1][2]This is the second major degradation product. Synthesize or procure a standard of 1,3,4-trimethyl-1H-pyrazole for confirmation. To avoid this, process steps involving acid should be performed at or below room temperature.
Low yield during a synthetic step involving the removal of an acid-labile protecting group (e.g., Boc). Concurrent Degradation of the Pyrazole Core: The acidic conditions required for deprotection are simultaneously causing hydrolysis and potentially decarboxylation of your target molecule.1. Milder Acids: Screen milder acidic conditions (e.g., 10% TFA in DCM vs. 4M HCl in Dioxane). 2. Temperature Control: Perform the deprotection at 0°C to slow the rate of pyrazole degradation. 3. Time Optimization: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the protecting group is removed.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?

The degradation proceeds via a two-step pathway. The first and most common step is the acid-catalyzed hydrolysis of the methyl ester to form 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid and methanol.[3][4] If the conditions are harsh (e.g., elevated temperature), the carboxylic acid intermediate can then undergo decarboxylation to yield 1,3,4-trimethyl-1H-pyrazole and carbon dioxide.[1]

G cluster_0 Degradation Pathway Start This compound (Starting Material) Intermediate 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid (Intermediate) Start->Intermediate Step 1: Hydrolysis (+ H₂O, H⁺ catalyst) End 1,3,4-trimethyl-1H-pyrazole (Final Degradant) Intermediate->End Step 2: Decarboxylation (Heat, H⁺)

Caption: Predicted degradation pathway in acidic conditions.

Q2: What factors influence the rate of this degradation?

Several factors are critical:

  • pH: The rate of hydrolysis is directly dependent on the concentration of hydronium ions (H₃O⁺). Lower pH values will accelerate the reaction.[4]

  • Temperature: Both hydrolysis and decarboxylation rates increase significantly with temperature. The Arrhenius equation describes this relationship, where a 10°C increase can roughly double the reaction rate.

  • Water Activity: As water is a reactant in the hydrolysis step, the reaction rate will be faster in aqueous solutions compared to organic solvents with trace amounts of acid and water.

  • Solvent: The choice of solvent can influence reaction rates based on polarity and the ability to solvate the transition states.

Q3: How can I quantitatively assess the stability of my compound?

A forced degradation study is the standard approach to quantitatively assess stability and identify degradation products.[5][6] This involves intentionally exposing the compound to stress conditions (acid, base, heat, light, oxidation) and monitoring its degradation over time using a stability-indicating analytical method, typically HPLC.[7][8] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[8]

Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a systematic approach to evaluating stability in acidic conditions.

G cluster_workflow Forced Degradation Workflow prep 1. Prepare Stock Solution (1 mg/mL in ACN or MeOH) stress 2. Stress Samples (Dilute stock into 0.1M HCl) prep->stress incubate 3. Incubate (e.g., 60°C) stress->incubate sample 4. Time Point Sampling (t=0, 2, 4, 8, 24h) incubate->sample quench 5. Quench Reaction (Neutralize with NaOH) sample->quench analyze 6. HPLC-UV/MS Analysis quench->analyze process 7. Data Processing (Calculate % Degradation) analyze->process

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a non-reactive organic solvent like acetonitrile or methanol.

  • Control Sample (t=0):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Immediately add 1.0 mL of 0.1 M NaOH to neutralize the acid that will be added to the stress sample.

    • Dilute to volume with a 50:50 mixture of water and organic solvent. This is your 0% degradation reference.

  • Acid Stress Sample:

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1.0 mL of 0.1 M HCl.

    • Place the flask in a controlled temperature environment (e.g., a 60°C water bath).

  • Time-Point Sampling:

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) from the stress sample.

    • Immediately quench the reaction by adding an equimolar amount of base (e.g., 1 mL of 0.1 M NaOH) to neutralize the acid and prevent further degradation.

  • Analysis: Analyze all control and time-point samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point using the peak areas from the chromatograms.

Protocol 2: Stability-Indicating RP-HPLC Method

A robust analytical method is essential to separate the parent compound from its potential degradation products.[7]

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or use a PDA detector to scan multiple wavelengths)

  • Injection Volume: 10 µL

System Suitability: Before analysis, ensure the system passes suitability tests, including retention time repeatability, peak asymmetry (tailing factor < 1.5), and theoretical plates (>2000) for the parent compound. The method is considered "stability-indicating" if baseline resolution is achieved between the parent peak and all degradation product peaks.

References
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing.
  • Forced Degradation Studies. MedCrave online.
  • Forced degradation studies of Brexpiprazole. ResearchGate.
  • Forced degradation studies. ResearchGate.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • acid-catalyzed mechanism of ester hydrolysis. YouTube.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Acid Catalysed Hydrolysis of Ester. Perlego.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate.
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid. ChemicalBook.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
  • 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid. ChemScene.
  • 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. PubChem.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.
  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI.

Sources

Technical Support Center: Alternative Solvents for Pyrazole Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for navigating the use of alternative and green solvents in the synthesis of pyrazole esters. As the pharmaceutical and chemical industries pivot towards more sustainable practices, moving away from conventional volatile organic compounds (VOCs) is not just an environmental imperative but also a route to process optimization, improved safety, and novel reactivity.[1][2][3] This guide is structured to address the common questions and challenges researchers encounter, providing not just solutions but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why should I consider switching from traditional solvents like toluene or DMF for my pyrazole ester synthesis?

A1: The primary driver is the adoption of Green Chemistry principles.[1][4] Traditional solvents are often derived from petrochemicals, can be toxic, and contribute to environmental pollution through volatile emissions.[5][6][7] Alternative solvents, particularly Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs), offer significant advantages:

  • Environmental Impact: They are characterized by low vapor pressure, reducing air pollution. Many are biodegradable and have lower toxicity profiles.[8][9][10]

  • Safety: Their non-flammability and high thermal stability reduce the risk of fire and allow for a wider range of operating temperatures.[11][12]

  • Process Enhancement: These solvents are not merely inert media. Their unique properties, such as high polarity, hydrogen-bond donating/accepting capabilities, and potential to act as catalysts, can accelerate reaction rates, improve yields, and enhance selectivity.[8][13][14]

  • Reusability: Many alternative solvents can be recovered and reused over multiple cycles, which is both economically and environmentally beneficial.[14][15]

Q2: What are the main classes of alternative solvents for this synthesis, and how do they differ?

A2: The most prominent classes are Deep Eutectic Solvents (DESs), Ionic Liquids (ILs), and other green options like water or solvent-free systems.

Solvent Class Description Key Advantages for Pyrazole Synthesis Common Challenges
Deep Eutectic Solvents (DESs) Mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or organic acids.[8][9][16]Excellent at dissolving a wide range of compounds, biodegradable, low cost, easy to prepare, can act as catalysts.[8][13][15]High viscosity can limit mass transfer; product isolation requires specific strategies.
Ionic Liquids (ILs) Salts with a melting point below 100°C, composed entirely of ions. Their properties can be finely tuned by changing the cation/anion pair.[11][17][18]High thermal stability, negligible volatility, tunable solvating properties, can be designed to be acidic, basic, or coordinating, often acting as both solvent and catalyst.[12][14][19]Higher cost, potential toxicity of some ILs, and product isolation can be complex.[11][18]
Water The ultimate green solvent, it is non-toxic, inexpensive, and non-flammable.[4][20][21]Ideal for certain reactions, especially with water-soluble reagents or when using surfactants like CTAB to form micelles.[21]Limited solubility for many organic substrates; can interfere with water-sensitive reagents.
Solvent-Free / Grinding Reactions are conducted with neat reactants, often with a solid catalyst or by mechanical grinding.[5][6][22][23]Maximizes atom economy, eliminates solvent waste and purification, can lead to very short reaction times, especially with microwave assistance.[24][25]Only suitable for reactants that can form a liquid or eutectic melt at the reaction temperature; potential for localized overheating.

Q3: How do I choose the right alternative solvent for my specific reaction?

A3: Solvent selection is a critical step that depends on your reactants and desired outcome. The causality behind a good choice involves matching the solvent's properties to the reaction's needs. Use the following workflow to guide your decision.

SolventSelection cluster_0 Solvent Selection Workflow start Define Reaction Needs (Reactant Polarity, Temperature, Catalyst Required?) q1 Are reactants polar and/or water-soluble? start->q1 q2 Is high viscosity a concern? (e.g., for mass transfer of bulky reactants) q1->q2 No water Consider Water (with or without surfactant) q1->water Yes des Consider DES (e.g., ChCl:Urea, ChCl:Glycerol) q2->des No il Consider Ionic Liquid (e.g., [BMIM]BF4, [Et3NH][HSO4]) q2->il Yes q3 Is catalytic activity from the solvent desired? q4 Is cost the primary constraint? q3->q4 No q3->il Yes (Tunable) q4->des Yes q4->il No solvent_free Consider Solvent-Free (Neat or Grinding) q4->solvent_free Yes des->q3

Caption: A decision workflow for selecting an appropriate alternative solvent.

Troubleshooting Guide

Q4: My reaction yield is very low in a Deep Eutectic Solvent. What are the likely causes and solutions?

A4: Low yield in a DES is a common initial hurdle, often related to the solvent's physical properties or reactant compatibility.

TroubleshootingYield problem { Problem: Low Yield in DES } cause1 Cause 1: Poor Reactant Solubility Solution: Screen different DES compositions. A DES made with an organic acid (e.g., malonic acid) has different properties than one made with urea. problem:p->cause1:c cause2 Cause 2: Mass Transfer Limitation Solution 1: Increase temperature moderately (e.g., 60-80°C) to decrease viscosity. Solution 2: Ensure vigorous mechanical stirring, not just a magnetic stir bar. problem:p->cause2:c cause3 Cause 3: Incorrect Stoichiometry/Water Content Solution: Ensure the HBA:HBD ratio is correct. Prepare the DES under gentle heat and vacuum to remove adventitious water, which can affect reactivity. problem:p->cause3:c

Caption: Common causes and solutions for low yield in DES-mediated synthesis.

Expert Insight: The hydrogen-bond network of a DES is fundamental to its function.[13] Some reactants may not be sufficiently solvated if the H-bond donating or accepting capability is mismatched. For example, the synthesis of 1,3,5-trisubstituted pyrazolines from chalcones and phenylhydrazine showed excellent results in a Choline chloride:Glycerol DES, where the glycerol's hydroxyl groups likely play a key role in stabilizing intermediates.[13]

Q5: I've successfully run my reaction, but now I can't isolate my pyrazole ester from the ionic liquid. How do I perform the workup?

A5: This is the most significant departure from protocols using volatile solvents. Since you cannot simply evaporate the solvent, you must rely on differential solubility.

Step-by-Step Workup Protocol:

  • Cool the Reaction Mixture: Allow the vessel to cool to room temperature.

  • Attempt Direct Precipitation (Method 1):

    • Add an "anti-solvent," most commonly deionized water, to the mixture with vigorous stirring. Many organic products are insoluble in the IL/water mixture and will precipitate out as a solid.

    • If a solid forms, collect it via vacuum filtration. Wash the solid thoroughly with water to remove any residual IL, then with a non-polar solvent like hexane to remove non-polar impurities.[26]

  • Perform Liquid-Liquid Extraction (Method 2):

    • If precipitation does not occur, perform an extraction. Add water to the reaction mixture, followed by a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether).[12]

    • Transfer the entire mixture to a separatory funnel and extract the aqueous phase multiple times (3x) with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the volatile organic solvent via rotary evaporation.

  • Solvent Recovery: The remaining aqueous layer now contains the ionic liquid. You can recover the IL by removing the water under vacuum at an elevated temperature. The recovered IL can often be reused for subsequent reactions.[14][19]

Q6: My reaction between an unsymmetrical 1,3-dicarbonyl ester and hydrazine is giving me a mixture of regioisomers. Can the solvent help control this?

A6: Absolutely. Solvent choice can be a powerful tool for controlling regioselectivity. The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine can, in principle, yield two different pyrazole regioisomers.[24]

Causality: The regiochemical outcome is determined by which carbonyl group of the diketone undergoes the initial nucleophilic attack by the hydrazine. This is governed by both steric and electronic factors. Solvents can influence this by:

  • Hydrogen Bonding: Protic or H-bond donating solvents can coordinate to a carbonyl oxygen, increasing the electrophilicity of the attached carbon.

  • Steric Hindrance: Bulky solvents can sterically hinder the approach to one of the carbonyl groups.

Field-Proven Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in pyrazole formation.[27] Their strong hydrogen-bond donating ability preferentially activates the less sterically hindered or more electronically favorable carbonyl group, directing the hydrazine attack and leading to a single major regioisomer. In some cases, switching from ethanol to TFE can change a 1:1 isomeric ratio to >20:1 in favor of the desired product.[27]

Experimental Protocol Example

Synthesis of 5-phenyl-1H-pyrazol-3-ol from Ethyl Benzoylacetate using a Deep Eutectic Solvent

This protocol is adapted from methodologies that utilize DESs for heterocyclic synthesis.[9][13]

1. Preparation of the Deep Eutectic Solvent (ChCl:Urea 1:2) a. To a 100 mL round-bottom flask, add choline chloride (ChCl, 13.96 g, 0.1 mol). b. Add urea (12.01 g, 0.2 mol). c. Equip the flask with a magnetic stir bar and heat in a water bath at 80°C with stirring. d. Continue heating and stirring for approximately 15-30 minutes until a clear, homogeneous, colorless liquid is formed. e. Keep the prepared DES warm to maintain liquidity.

2. Synthesis of Pyrazole Ester Analogue a. To the flask containing the warm ChCl:Urea DES, add ethyl benzoylacetate (1.92 g, 10 mmol). b. Stir the mixture for 5 minutes to ensure complete dissolution. c. Slowly add hydrazine hydrate (0.5 mL, ~10 mmol). d. Continue stirring the reaction mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[28] e. The reaction is typically complete within 1-2 hours.

3. Workup and Purification a. Cool the reaction mixture to room temperature. The mixture may become viscous or solidify. b. Add 50 mL of deionized water to the flask. Stir vigorously for 20-30 minutes. The product should precipitate as a white or off-white solid while the DES dissolves in the water. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with additional deionized water (3 x 20 mL) to remove all traces of the DES. e. Dry the product in a vacuum oven to yield 5-phenyl-1H-pyrazol-3-ol.

References

  • Aheer, A. K., Choupra, K., Jain, M., & Sharma, A. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 02, a26814357.
  • Bhirud, S. B., et al. (2021). Deep Eutectic Solvent Catalyzed One-Pot Synthesis of Biologically Significant 1,3,5 trisubstituted Pyrazoline Derivatives. International Journal of Scientific Research in Science and Technology.
  • Aryan, R., Beyzaei, H., & Gholipour, H. (2017). Efficient natural deep eutectic solvent mediated synthesis of highly substituted pyrazole-4-carbonitrile derivatives.
  • Patel, S., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Kumar, A., et al. (2018).
  • Sharma, S., et al. (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. ChemistrySelect.
  • Singh, P., et al. (2018). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. Molecules.
  • Singh, S., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistryOpen.
  • Soltanzadeh, Z., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar.
  • Soltanzadeh, Z., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Soltanzadeh, Z., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect.
  • Sharma, S., et al. (2022). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI.
  • Aldulaimi, M. S., et al. (2025). Using green chemistry (deep eutectic solvents) to synthesize pyrazol-4-yl-thiazolidin-4-one derivatives and evaluate their antibacterial activity.
  • Aldulaimi, M. S., et al. (2025). Using green chemistry (deep eutectic solvents)
  • Kola, S. S. (2025). Synthesis of Substituted Pyrazoles using Ionic Liquid.
  • Han, B. (2015). Properties of green solvents and their application in Green Chemistry. Longdom Publishing.
  • Green solvent. Wikipedia.
  • Martí, C., et al. (2013). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Kumar, A., & Kumar, R. (2020). Green Solvents in Organic Synthesis: A Comprehensive Review. Neuroquantology.
  • Horváth, B. (2019).
  • S. L., S., & S. K., A. (2022). Green Solvents in Organic Synthesis.
  • Corradi, S., et al. (2023).
  • Jadhav, S. D., & Hallale, S. N. (2022). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties.
  • BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Patel, S., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library.
  • Patel, S., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • de la Rosa, M., et al. (2014). Recent Advances in the Synthesis of Pyrazoles. A Review.
  • Corradi, S., et al. (2007).

Sources

"preventing regioisomer formation in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with regioselectivity in pyrazole synthesis. Here, we provide in-depth, field-proven insights and actionable protocols to help you gain control over your reaction outcomes and prevent the formation of undesired regioisomers.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in the synthesis of pyrazoles.

Q1: What are regioisomers in the context of pyrazole synthesis, and why are they a significant problem?

A1: Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In the classic Knorr synthesis of pyrazoles, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2][3] The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur from either nitrogen to either carbonyl, leading to two potential reaction pathways and the formation of two distinct pyrazole regioisomers.[2][3]

This lack of control is a major challenge for several reasons:

  • Purification: Regioisomers often have very similar physical properties, making them difficult and costly to separate by standard techniques like column chromatography or crystallization.[4]

  • Yield Reduction: The formation of an undesired isomer inherently lowers the yield of the target molecule.

  • Biological Activity: In drug development, different regioisomers can exhibit vastly different biological activities. One isomer might be a potent therapeutic agent, while the other could be inactive or even toxic.[1] Therefore, ensuring the exclusive synthesis of the correct isomer is critical.

The diagram below illustrates the two competing reaction pathways.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B SM1 Unsymmetrical 1,3-Dicarbonyl N1_attack_C1 N1 attacks C1 SM1->N1_attack_C1 N2_attack_C2 N2 attacks C2 SM1->N2_attack_C2 SM2 Substituted Hydrazine (R'-NH-NH2) SM2->N1_attack_C1 SM2->N2_attack_C2 Intermediate_A Hydrazone Int. A N1_attack_C1->Intermediate_A Cyclize_A Cyclization/ Dehydration Intermediate_A->Cyclize_A Product_A Regioisomer 1 Cyclize_A->Product_A Intermediate_B Hydrazone Int. B N2_attack_C2->Intermediate_B Cyclize_B Cyclization/ Dehydration Intermediate_B->Cyclize_B Product_B Regioisomer 2 Cyclize_B->Product_B

Caption: Competing pathways in pyrazole synthesis leading to two regioisomers.

Q2: What are the primary factors that control regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome is a result of a delicate balance between three main factors. Understanding and manipulating these factors is the key to controlling your reaction.[2][5]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. The initial nucleophilic attack by the hydrazine will preferentially occur at the more electron-deficient (more electrophilic) carbonyl carbon.[1][6] A potent electron-withdrawing group (e.g., a trifluoromethyl group, -CF₃) will strongly activate the adjacent carbonyl carbon, making it the primary site of attack.[6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach to one of the carbonyl groups.[1][2][7] The reaction will then be directed towards the less sterically hindered carbonyl, even if it is not the most electronically activated one.

  • Reaction Conditions: This is often the most critical and easily adjustable parameter.

    • pH: The acidity of the medium can dramatically influence the outcome. Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms.[2][8] This can sometimes reverse the selectivity compared to neutral or basic conditions.[2]

    • Solvent: The choice of solvent can have a profound effect on regioselectivity, often by mediating the protonation states of the reactants and intermediates.[4][9]

Q3: Are there alternative synthetic strategies that offer inherently better regiocontrol?

A3: Yes. While the Knorr synthesis is classic, several other methods have been developed to circumvent the regioisomer problem. These often involve starting materials where the two reactive sites have highly differentiated reactivity. Examples include:

  • Reaction of Hydrazones with Nitroolefins: This method provides excellent regioselectivity by controlling the nucleophilic and electrophilic partners in a stepwise cycloaddition.[7][10]

  • [3+2] Cycloadditions: Reactions involving 1,3-dipoles like sydnones with alkynes can be highly regioselective, especially when catalyzed by metals like copper.[11][12]

  • Use of β-Enamino Diketones: Modifying the 1,3-dicarbonyl to a β-enaminone can provide a more controlled reaction pathway, significantly improving regioselectivity.[4]

Troubleshooting Guide: Achieving Regioselective Synthesis

This section provides practical solutions to common problems encountered during pyrazole synthesis.

Q1: My reaction is producing a 1:1 mixture of regioisomers. Where do I start troubleshooting?

A1: A non-selective reaction indicates that the electronic and steric differences between the two reaction pathways are negligible under your current conditions. The following workflow provides a systematic approach to diagnose and solve the issue.

G start Problem: Regioisomer Mixture check_sm Analyze Starting Materials: Is there a strong electronic or steric bias? start->check_sm strong_bias Yes check_sm->strong_bias Yes no_bias No check_sm->no_bias No change_ph Step 2: Modify pH If neutral, add acid (e.g., AcOH). If acidic, try neutral/basic conditions. strong_bias->change_ph Bias not being expressed. Conditions are overriding. change_solvent Step 1: Change Solvent Switch from EtOH/MeOH to a fluorinated alcohol (HFIP or TFE). no_bias->change_solvent reassess1 Assess Regioselectivity change_solvent->reassess1 reassess1->change_ph <95:5 Ratio success Success: Desired Isomer is Major Product reassess1->success >95:5 Ratio reassess2 Assess Regioselectivity change_ph->reassess2 reassess2->success >95:5 Ratio fail Consider Alternative Synthetic Route reassess2->fail <95:5 Ratio

Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.

Q2: How can I use solvent choice to control the formation of a single regioisomer?

A2: Solvent selection is one of the most powerful yet simple tools for controlling regioselectivity. While ethanol is traditionally used, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve selectivity.[4][9]

The proposed mechanism for this effect is that standard alcohols (like ethanol) are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, scrambling the outcome. In contrast, TFE and HFIP are highly polar and excellent hydrogen-bond donors but are non-nucleophilic.[9] They stabilize the intermediates without competing in the reaction, allowing the intrinsic electronic and steric factors of the reactants to dictate a single pathway with high fidelity.[9]

Data Snapshot: The Effect of Solvent on Regioselectivity

The table below summarizes the dramatic effect of solvent on the reaction between 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

EntrySolventTemperature (°C)Ratio (5-Aryl : 3-Aryl)Yield (%)
1EtOH2555 : 4595
2EtOHReflux60 : 4098
3TFE 2598 : 2 95
4HFIP 25>99 : 1 96
Data adapted from J. Org. Chem. 2005, 70, 23, 9394–9401.[9]

Q3: How do I definitively confirm the structure of my product to know which regioisomer I have formed?

A3: Unambiguous structural assignment is critical. While TLC may show a single spot, it could be an inseparable mixture. The most reliable methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool.

    • ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons on the pyrazole ring and its substituents, which will differ between isomers.

    • Nuclear Overhauser Effect (NOE) or NOESY experiments are crucial. For a 1-substituted pyrazole, irradiating the N-substituent's protons (e.g., the N-CH₃) will show a spatial correlation (an NOE enhancement) to the proton on the adjacent C5 position of the ring, but not to the proton on the C3 position. This allows for definitive assignment.[13]

  • X-ray Crystallography: If you can grow a single crystal of your product, this method provides absolute proof of the structure.[13]

Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis Using HFIP

This protocol leverages the unique properties of a fluorinated alcohol to achieve excellent regioselectivity at room temperature.[6]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl (1.0 eq, 1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq, 1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3 M solution, ~3.3 mL)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3.3 mL).

    • To this stirring solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarbonyl is fully consumed (typically 1-4 hours).

    • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the pure, single regioisomer.

Protocol 2: Microwave-Assisted Synthesis in Acidic Media

This method uses acidic conditions and microwave irradiation for rapid synthesis, which can favor the thermodynamically more stable regioisomer.

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl (1.0 eq, 1.0 mmol)

    • Substituted hydrazine hydrochloride (1.1 eq, 1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the 1,3-dicarbonyl (1.0 mmol) and the hydrazine salt (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL), which acts as both solvent and catalyst.

    • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-140 °C for 15-20 minutes. (Note: Conditions must be optimized for specific substrates).

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (~50 mL) to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.

References

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Synfacts. [Link]

  • Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(23), 9394–9401. [Link]

  • Akrout, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011). Organic Letters. [Link]

  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. (n.d.). ResearchGate. [Link]

  • Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][14][15]oxazines. (n.d.). Synfacts. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]

  • Synthesis of pyrazoles. (2019). YouTube. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2012). Request PDF on ResearchGate. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). RSC Publishing. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Degradation Pathways and Stability of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. Understanding the degradation pathways of this molecule is crucial for ensuring the accuracy of experimental results, the stability of drug formulations, and the overall integrity of your research.

I. Overview of Chemical Stability

This compound is a heterocyclic compound featuring a substituted pyrazole ring and a methyl ester functional group.[1][2][3] The stability of this molecule is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary points of potential degradation are the ester functional group, which is susceptible to hydrolysis, and the pyrazole ring itself, which can undergo cleavage under harsh conditions.[4]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the degradation of this compound.

Q1: What are the most common degradation pathways for this compound?

A1: The most anticipated degradation pathways for this compound are:

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid) and methanol. This reaction is typically catalyzed by acidic or basic conditions.[1]

  • Thermal Degradation: At elevated temperatures, the pyrazole ring may undergo cleavage. The decomposition of pyrazole derivatives can involve the elimination of N2.[5][6]

  • Photodegradation: Exposure to UV or visible light can induce photochemical transformations, potentially leading to isomerization or cleavage of the pyrazole ring.[7][8][9]

  • Oxidative Degradation: Strong oxidizing agents can lead to the formation of various oxidation products. The pyrazole ring itself can be susceptible to oxidation, though it is generally considered resistant to oxidation by some agents like NO2.[5]

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor in the stability of this compound, primarily due to the susceptibility of the ester group to hydrolysis.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester can occur, yielding the carboxylic acid.

  • Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the methyl ester is typically faster than acid-catalyzed hydrolysis and will also produce the corresponding carboxylic acid.[4]

Q3: What are the likely degradation products I should be looking for?

A3: Based on the potential degradation pathways, the primary degradation product to monitor is 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid resulting from hydrolysis. Other potential minor degradation products could arise from ring cleavage under harsh thermal or photolytic conditions, but these are generally less common under typical experimental conditions.

Q4: How can I minimize degradation during my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) whenever possible.

  • Temperature Control: Avoid exposing the compound to high temperatures for extended periods. Store stock solutions and samples at recommended temperatures (typically refrigerated or frozen).

  • Light Protection: Protect solutions from direct exposure to UV and strong visible light by using amber vials or storing them in the dark.

  • Inert Atmosphere: For long-term storage or when working with sensitive reaction conditions, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidative degradation.[10][11][12]

III. Troubleshooting Guide

This section provides solutions to common issues encountered during the handling and analysis of this compound.

Problem Possible Cause Troubleshooting Steps
Loss of compound purity over time in solution. Hydrolysis of the methyl ester. 1. Verify the pH of your solvent or buffer. Adjust to a neutral pH if possible.2. Prepare fresh solutions before use.3. Store stock solutions at -20°C or -80°C.
Appearance of a new peak in my chromatogram. Formation of a degradation product. 1. Characterize the new peak using mass spectrometry to confirm if it is the hydrolyzed carboxylic acid.2. Perform a forced degradation study (see Section IV) to intentionally generate degradation products and confirm their retention times.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent handling. 1. Ensure all experimental parameters (pH, temperature, light exposure) are consistent across all replicates.2. Use a standardized protocol for sample preparation and handling.
Low recovery of the compound from a reaction mixture. Degradation under reaction conditions. 1. Assess the stability of the compound under the specific reaction conditions (e.g., high temperature, strong acid/base).2. If degradation is suspected, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time, milder reagents).

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.[13]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector or Mass Spectrometer

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation:

    • Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all samples by HPLC, comparing them to an untreated control sample.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Protocol 2: HPLC Method for Stability Analysis

Objective: To provide a starting point for an HPLC method to separate this compound from its primary degradation product.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: 230 nm

  • Column Temperature: 30°C

V. Visualizing Degradation Pathways and Workflows

Primary Degradation Pathway: Hydrolysis

Parent Methyl 1,3,4-trimethyl-1H- pyrazole-5-carboxylate Degradant 1,3,4-trimethyl-1H-pyrazole- 5-carboxylic acid Parent->Degradant H+ or OH- H2O Methanol Methanol Parent->Methanol H+ or OH- H2O

Caption: Primary hydrolytic degradation pathway.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidative Oxidative (H2O2) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV) Photo->Analysis Stock Stock Solution of Methyl 1,3,4-trimethyl-1H- pyrazole-5-carboxylate Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for forced degradation studies.

VI. References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.). ResearchGate.

  • Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments. (n.d.). Benchchem.

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications.

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2017). ResearchGate.

  • The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. (1966). Journal of the American Chemical Society.

  • This compound. (n.d.). Benchchem.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2010). PMC - NIH.

  • Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2018). ResearchGate.

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2017). RSC Publishing.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2016). ResearchGate.

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. (n.d.). JOCPR.

  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate.

  • A Short Review on Pyrazole Derivatives and their Applications. (2014). ResearchGate.

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (2018). NIH.

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2020). PubMed.

  • This compound. (n.d.). PubChem.

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). Heterocyclic Communications.

  • Sustainable Degradation of Methyl Violet by Plasma Bubbling Array: Performance, Degradation Pathway, and Potential Toxicity. (2024). MDPI.

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.

  • This compound. (n.d.). CymitQuimica.

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI.

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2022). ACS Publications.

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (2021). Google Patents.

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2018). ResearchGate.

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed.

  • Recent Developments in the Chemistry of Pyrazoles. (2019). ResearchGate.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). PMC - NIH.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). MDPI.

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central.

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. (2020). Queen's University Belfast.

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (2024). MDPI.

  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA.

  • The Journal of Organic Chemistry. (n.d.). ACS Publications - American Chemical Society.

  • Master Organic Chemistry - An Online Organic Chemistry Resource. (n.d.). Master Organic Chemistry.

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ResearchGate.

Sources

Technical Support Center: Characterization of Polysubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of polysubstituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of heterocyclic compounds. The inherent electronic properties, potential for isomerism, and tautomeric nature of polysubstituted pyrazoles can often lead to complex analytical data. This guide provides troubleshooting strategies and detailed protocols in a question-and-answer format to help you resolve these challenges effectively.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. However, the spectra of polysubstituted pyrazoles can often be ambiguous. This section addresses the most common NMR-related issues.

FAQ 1: Why do I see fewer signals than expected in my ¹H or ¹³C NMR spectrum, or why are some signals unusually broad?

This is a frequent observation and is typically due to annular tautomerism. The proton on the pyrazole nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for substituents at the C3 and C5 positions, as well as the carbons themselves, will average out, leading to either broadened signals or a single set of averaged signals.[1][2]

Troubleshooting Workflow:

start Start: Broad or Averaged Signals in NMR low_temp Perform Low-Temperature NMR start->low_temp Slow down proton exchange solvent Change NMR Solvent (Aprotic, Non-polar) start->solvent Alter tautomeric equilibrium ssnmr Acquire Solid-State NMR (CP/MAS) start->ssnmr Analyze solid-state structure result1 Resolved signals for individual tautomers low_temp->result1 result2 Sharpened signals, but still averaged low_temp->result2 solvent->result2 result3 Single tautomer observed ssnmr->result3

Caption: Decision workflow for troubleshooting broad or averaged NMR signals.

Detailed Protocols:

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down, potentially allowing for the resolution of separate signals for each tautomer.[1]

    • Sample Preparation: Dissolve the pyrazole derivative in a low-freezing point deuterated solvent (e.g., CD₂Cl₂, toluene-d₈).

    • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).

    • Cooling: Gradually decrease the probe temperature in 10-20 K increments.

    • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Data Acquisition: Record spectra at each temperature until the averaged signals resolve into distinct sets for each tautomer.

  • Solvent Effects: The tautomeric equilibrium is highly sensitive to the solvent.[1][3] Aprotic, non-polar solvents tend to slow down intermolecular proton exchange, while protic or hydrogen-bond-accepting solvents can accelerate it.

    • Recommended Solvents to Try: CDCl₃, benzene-d₆, THF-d₈.

    • Solvents that May Exacerbate Averaging: DMSO-d₆, CD₃OD, D₂O.

FAQ 2: The N-H proton signal in my ¹H NMR is very broad or has disappeared completely. How can I confirm its presence?

The disappearance or significant broadening of the N-H proton signal is a common issue, also linked to chemical exchange.[1]

Causative Factors:

  • Rapid Chemical Exchange: The N-H proton exchanges with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point of it being indistinguishable from the baseline.[1]

  • Quadrupole Moment of ¹⁴N: The ¹⁴N nucleus has a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[1]

  • Exchange with Deuterated Solvents: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[1]

Troubleshooting Table:

Strategy Rationale Expected Outcome
Use a very dry solvent Minimizes proton exchange with water.A sharper N-H signal may be observed.
Vary the concentration Affects the rate of intermolecular proton exchange.Signal width may change with concentration.
D₂O Exchange Confirms the identity of an exchangeable proton.The N-H signal will disappear after adding a drop of D₂O and shaking.
¹⁵N NMR If the compound is ¹⁵N-labeled, direct observation of the nitrogen and its coupling to protons is possible.Provides definitive evidence of the N-H group and can help determine the tautomeric state.
FAQ 3: How can I unambiguously assign the signals for a polysubstituted pyrazole, especially when dealing with regioisomers?

The synthesis of polysubstituted pyrazoles, for instance from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine, can lead to a mixture of regioisomers. Distinguishing between these isomers requires the use of 2D NMR techniques.[4]

Key 2D NMR Experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is the starting point for assigning protons to their corresponding carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton and identifying long-range connectivities.[5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is invaluable for determining the relative positions of substituents.[4][7][8]

Experimental Protocol: Distinguishing Regioisomers using HMBC and NOESY

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H and ¹³C spectra.

  • Run HSQC: Correlate all directly attached protons and carbons.

  • Run HMBC:

    • Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe ²JCH and ³JCH correlations.

    • Look for key correlations that differentiate the isomers. For example, in a 1,3,5-trisubstituted pyrazole, the proton of a substituent at C5 will show an HMBC correlation to C4 and C5, while the N1-substituent's protons will show correlations to C3 and C5.

  • Run NOESY:

    • Look for NOE correlations between the protons of a substituent on the N1 position and the protons of the substituent at the C5 position. This spatial proximity confirms that these substituents are on the same side of the pyrazole ring.[4][8]

cluster_0 Regioisomer A cluster_1 Regioisomer B a_n1 N1-R1 a_c5 C5-R3 a_n1->a_c5 NOE correlation b_n1 N1-R1 b_c3 C3-R3

Caption: NOESY correlation helps distinguish between regioisomers.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of polysubstituted pyrazoles. However, interpreting their mass spectra can be challenging.

FAQ 4: My mass spectrum shows unexpected fragment ions. What are the common fragmentation pathways for pyrazoles?

The fragmentation of the pyrazole ring is influenced by the nature and position of its substituents. However, some general fragmentation patterns are commonly observed under electron ionization (EI-MS).[9][10]

Common Fragmentation Pathways:

  • Loss of HCN: The pyrazole ring can undergo cleavage to lose a molecule of hydrogen cyanide (27 Da).[9]

  • Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule (28 Da).[9]

  • Substituent Fragmentation: The substituents themselves will undergo characteristic fragmentation. For example, a nitro group may be lost as NO₂ (46 Da) or NO (30 Da).[10]

Troubleshooting Diagram:

mol_ion [M]+• frag1 [M-HCN]+• mol_ion->frag1 - HCN frag2 [M-N2]+• mol_ion->frag2 - N2 frag3 [M-Substituent]+ mol_ion->frag3 sub_frag Substituent Fragments frag3->sub_frag

Caption: Common fragmentation pathways of the pyrazole core.

FAQ 5: I have a mixture of isomers that are difficult to separate by chromatography. Can mass spectrometry help in their differentiation?

While isomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be different, allowing for their distinction.

Experimental Approach: Isomer Differentiation by MS/MS

  • Acquire Full Scan MS: Confirm that the isomers have the same molecular weight.

  • Perform MS/MS: Isolate the molecular ion of the isomers and subject it to collision-induced dissociation (CID).

  • Compare Fragmentation Spectra: Analyze the relative abundances of the fragment ions. Different positions of substituents can lead to different stabilities of the fragment ions, resulting in distinct MS/MS spectra.[10]

Section 3: Chromatography and Crystallography

Separation and obtaining high-purity samples are prerequisites for accurate characterization.

FAQ 6: I am struggling to separate regioisomers or enantiomers of my polysubstituted pyrazole by HPLC. What should I try?

The separation of pyrazole isomers can be challenging due to their similar polarities.

Troubleshooting Strategies for Isomer Separation:

Problem Recommended Action Rationale
Co-elution of regioisomers * Change the stationary phase: Try a different column chemistry (e.g., C18, phenyl-hexyl, cyano).* Modify the mobile phase: Alter the solvent composition, use additives like trifluoroacetic acid, or change the pH.Different stationary phases offer different selectivities. Mobile phase modifiers can alter the ionization state and interaction of the analytes with the stationary phase.
Separation of enantiomers * Use a chiral stationary phase (CSP): Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[11][12]* Optimize the mobile phase: Both normal-phase (e.g., hexane/isopropanol) and polar organic modes can be effective.[11][12]CSPs provide a chiral environment that allows for differential interaction with the two enantiomers. The choice of mobile phase is critical for achieving good resolution.[13][14]
FAQ 7: I am unable to obtain single crystals of my pyrazole derivative suitable for X-ray crystallography. What can I do?

Obtaining high-quality crystals is often a matter of trial and error, but a systematic approach can increase the chances of success.

Crystal Growth Troubleshooting:

  • Purity is Paramount: Ensure your compound is highly pure. Recrystallization is a key step.[15]

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

    • Common Solvents: Ethanol, methanol, ethyl acetate, acetone, and mixtures like ethanol/water or hexane/ethyl acetate are good starting points.[15][16]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly.

    • Slow Cooling: Prepare a saturated solution at a high temperature and allow it to cool down slowly.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent will induce crystallization.

  • Co-crystallization: If your compound has suitable functional groups for hydrogen bonding, co-crystallization with a co-former can sometimes yield high-quality crystals.[17]

References

  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

  • National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • ResearchGate. (n.d.). (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the.... [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • National Institutes of Health. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. [Link]

  • Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • figshare. (2021). Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ResearchGate. (2025). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[11][12]pyran Derivative by NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). (a) Full NOESY Spectrum; (b) Partial NOESY: aliphatic vs aromatic; (c).... [Link]

  • RSC Publishing. (n.d.). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. [Link]

  • PubMed Central. (2007). Structure Elucidation of a Pyrazolo[11][12]pyran Derivative by NMR Spectroscopy. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Institutes of Health. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • National Institutes of Health. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]

  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Perkin Transactions 2. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • MDPI. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... [Link]

  • National Institutes of Health. (n.d.). Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles. [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • ResearchGate. (n.d.). A section of the NOESY spectra (recorded in CDCl3) highlighting the key.... [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Fiveable. (n.d.). Mass spectral fragmentation patterns | Spectroscopy Class Notes. [Link]

  • Natural Product Reports. (n.d.). Reviews. [Link]

  • Reddit. (2024). 1H NMR of pyrazole. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

Validation & Comparative

A Comparative Benchmarking Guide: Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate Versus Key Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and synthetic accessibility have cemented its role in a multitude of therapeutic agents, from the blockbuster anti-inflammatory drug Celecoxib to potent kinase inhibitors used in oncology.[3][4] The specific arrangement and nature of substituents around this core dictate the molecule's physicochemical properties, target specificity, and ultimately, its biological function.[5][6]

This guide focuses on Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (MTMPC) , a fully substituted pyrazole derivative that serves as a versatile synthetic building block.[7] While it holds potential for biological activity, its performance characteristics are best understood through direct comparison with strategically chosen analogs.[7] This document provides an in-depth comparative analysis of MTMPC against three other pyrazoles, each selected to illuminate the impact of specific structural modifications:

  • Celecoxib: A globally recognized NSAID and selective COX-2 inhibitor, serving as a high-performance benchmark for anti-inflammatory activity.[8]

  • Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: A positional isomer of MTMPC, to investigate the influence of substituent placement on the pyrazole ring.

  • 1,3,4-Trimethyl-1H-pyrazole-5-carboxamide: A functional group analog, to assess the effect of replacing the ester moiety with an amide group.

Through a narrative grounded in experimental data and established chemical principles, this guide will dissect the synthesis, structure, and potential biological activities of these compounds, providing researchers with a robust framework for future development and application.

Section 1: Physicochemical and Structural Profile of the Core Compound

This compound (MTMPC) is a crystalline solid with a defined molecular architecture. Its fully substituted nature makes it a stable and predictable building block in chemical synthesis.[7]

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 773136-70-2[7][9]
Molecular Formula C₈H₁₂N₂O₂[7][9]
Molecular Weight 168.19 g/mol [9]
XLogP3 1.2[9]
Structure Structure of MTMPC[9]

The pyrazole ring is aromatic, and the methyl groups at positions 1, 3, and 4, along with the methyl carboxylate at position 5, create a sterically defined and electronically distinct molecule. This substitution pattern is key to its reactivity and potential interactions with biological targets.[7]

Section 2: The Comparator Pyrazoles: A Rationale

The choice of comparators is critical for a meaningful analysis. Each molecule below was selected to probe a specific aspect of structure-activity relationships (SAR).

ComparatorStructureRationale for Comparison
Celecoxib Structure of CelecoxibBiological Benchmark: A potent and selective COX-2 inhibitor. Its complex diarylpyrazole structure provides a contrast to the simpler alkyl-substituted MTMPC.[3][8]
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Structure of IsomerPositional Isomerism: Moving the carboxylate group from C5 to C4 dramatically alters the molecule's electronic distribution and steric profile, which can impact reactivity and receptor binding.
1,3,4-Trimethyl-1H-pyrazole-5-carboxamide Structure of AmideFunctional Group Modification: Replacing the ester's methyl group with an NH₂ introduces hydrogen bond donor capability, significantly changing properties like solubility, melting point, and potential biological interactions.

Section 3: Comparative Analysis

Synthetic Accessibility

The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions being cornerstone methodologies.[10][11][12] The general workflow allows for high modularity, enabling the synthesis of diverse derivatives.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-Ketoester) cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) dicarbonyl->cyclocondensation Reactant 1 hydrazine Hydrazine Derivative (e.g., Methylhydrazine) hydrazine->cyclocondensation Reactant 2 pyrazole Substituted Pyrazole (e.g., Pyrazole-carboxylate) cyclocondensation->pyrazole Forms Heterocycle G cluster_pathway Inflammatory Pathway cluster_inhibitor Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Conversion PGs Prostaglandins (Inflammation, Pain) COX2->PGs Celecoxib Celecoxib / Pyrazole Analog Celecoxib->COX2 Inhibits G cluster_assays Biological Evaluation synthesis Synthesis & Purification (MTMPC & Analogs) characterization Structural Characterization (NMR, MS, X-Ray) synthesis->characterization Purity Check cox_assay In Vitro COX-1/COX-2 Inhibition Assay characterization->cox_assay Test Compounds mtt_assay Cytotoxicity (MTT) Assay (e.g., A549, MCF-7 cells) characterization->mtt_assay Test Compounds mic_assay Antimicrobial (MIC) Determination characterization->mic_assay Test Compounds analysis Data Analysis & SAR (IC₅₀, GI₅₀, MIC values) cox_assay->analysis mtt_assay->analysis mic_assay->analysis

Sources

Comparative Analysis: Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate vs. its Ethyl Ester Analogue in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide delves into a comparative analysis of two closely related analogues: Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate and Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. While direct, head-to-head biological assay data for this specific pair is not available in the peer-reviewed literature, this document provides a comprehensive comparison based on established principles of medicinal chemistry, bioisosterism, and pharmacokinetics. We will explore the subtle yet critical differences that a medicinal chemist anticipates when substituting a methyl ester for an ethyl ester, and how these changes are expected to influence performance in common biological assays. This guide is intended for researchers and drug development professionals seeking to understand the causal relationships between minor structural modifications and their profound impact on a compound's biological profile.

Physicochemical Profile: The Foundational Differences

The initial step in comparing these two molecules is an in silico analysis of their fundamental physicochemical properties. The substitution of a methyl (-CH₃) group with an ethyl (-CH₂CH₃) group, while seemingly minor, alters key parameters that govern a molecule's behavior in a biological system.

PropertyThis compoundEthyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylateSignificance in Drug Discovery
Molecular Formula C₈H₁₂N₂O₂C₉H₁₄N₂O₂Impacts molecular weight and elemental composition.
Molecular Weight 168.19 g/mol 182.22 g/mol [4]Affects diffusion rates and can influence binding interactions.
Predicted cLogP ~1.31.6[4]A measure of lipophilicity ("greasiness"). Higher cLogP often correlates with increased cell membrane permeability but decreased aqueous solubility.
Polar Surface Area (PSA) 44.1 Ų44.1 Ų[4]Identical PSA suggests that both molecules will have similar passive transport properties across membranes, with lipophilicity being the key differentiator.

The primary distinction lies in molecular weight and lipophilicity (cLogP). The ethyl ester is slightly larger and more lipophilic. These differences form the basis for our hypotheses regarding their divergent performance in biological systems.

The Medicinal Chemist's Rationale: Why Choose Methyl or Ethyl?

The decision to use a methyl versus an ethyl ester is a classic optimization problem in drug discovery, guided by the principles of bioisosterism and pharmacokinetic profiling.[5][6][7] The ester group can be a key part of the pharmacophore, or it can act as a prodrug moiety, designed to be cleaved in vivo to release an active carboxylic acid.

Metabolic Stability and Pharmacokinetics

One of the most significant consequences of the methyl-to-ethyl switch is the change in metabolic stability.[8] Esters are susceptible to hydrolysis by esterase enzymes present in the plasma, liver, and other tissues.

  • Methyl Ester: The smaller methyl group offers less steric hindrance to the approaching esterase enzyme. Consequently, methyl esters are generally hydrolyzed more rapidly than their ethyl counterparts. This leads to a shorter plasma half-life for the parent compound.

  • Ethyl Ester: The bulkier ethyl group provides greater steric protection, often slowing the rate of enzymatic hydrolysis.[9] This can increase the compound's residence time in the body, potentially leading to a more sustained therapeutic effect.

This interplay is critical. If the ester itself is the active molecule, the ethyl analogue may be preferred for longer duration of action. If the molecule is a prodrug of the corresponding carboxylic acid, the methyl ester might provide more rapid release of the active agent.

Cell Permeability vs. Aqueous Solubility

The balance between a drug's ability to dissolve in aqueous environments (like blood plasma) and its ability to cross lipid membranes (like the cell wall) is crucial for efficacy.

  • Solubility: The methyl ester, with its lower cLogP, is predicted to have slightly better aqueous solubility. This can be advantageous for formulation and administration.

  • Permeability: The ethyl ester's higher cLogP suggests it may more readily partition into and cross lipid bilayers, potentially leading to higher intracellular concentrations in cell-based assays.[10][11]

The optimal choice depends on the therapeutic target. For an intracellular target, the enhanced permeability of the ethyl ester might be decisive. For an extracellular target, the higher solubility and potentially faster kinetics of the methyl ester could be beneficial.

Pharmacokinetic_Rationale cluster_target Target Site Methyl Methyl Ester (Slightly more soluble) Met_Methyl Faster Hydrolysis (Less hindered) Methyl->Met_Methyl Rapid Conversion Target Target Protein Methyl->Target Direct Binding (If Ester is Active) Ethyl Ethyl Ester (More lipophilic/permeable) Met_Ethyl Slower Hydrolysis (More hindered) Ethyl->Met_Ethyl Slower Conversion Ethyl->Target Direct Binding (If Ester is Active) Acid Active Carboxylic Acid (If Prodrug) Met_Methyl->Acid Met_Ethyl->Acid Acid->Target Binding

Caption: Influence of ester choice on pharmacokinetic pathways.

Predicted Performance in Key Biological Assays

Given that pyrazole derivatives are frequently explored as kinase inhibitors and cytotoxic agents, we can hypothesize how our two compounds would perform in relevant assays.[12][13][14]

In Vitro Biochemical Assays (e.g., Kinase Inhibition)

An in vitro kinase assay measures the ability of a compound to directly inhibit a purified enzyme.

  • If the Ester is the Active Moiety: The binding affinity (measured as IC₅₀) could differ. The slightly larger ethyl group might provide a more optimal fit within a hydrophobic pocket of the kinase, leading to higher potency. Conversely, it could introduce a steric clash, reducing potency compared to the methyl ester.

  • If the Carboxylic Acid is the Active Moiety: In a purified enzyme system lacking esterases, both the methyl and ethyl esters would likely appear inactive. The assay would only show a result if the compounds were pre-hydrolyzed or if esterases were deliberately added to the assay buffer.

Cell-Based Assays (e.g., MTT Cell Viability)

A cell viability assay, such as the MTT assay, measures the overall effect of a compound on a cell population.[15] This is a complex readout reflecting a compound's ability to cross the cell membrane, its stability within the cell, and its interaction with its intracellular target.

  • Permeability Dominance: The ethyl ester, being more lipophilic, is expected to enter cells more efficiently. This could lead to a more potent effect (lower EC₅₀) compared to the methyl ester, assuming both are equally active once inside the cell.

  • Metabolic Activation Dominance: If the active form is the carboxylic acid, the outcome is a race. The methyl ester may enter cells less efficiently but could be converted to the active acid more rapidly by intracellular esterases. The ethyl ester may enter more readily but be converted more slowly. The observed EC₅₀ will be a net result of these competing factors.

Data Summary Table (Hypothetical)

Assay TypeKey ParametersPredicted Outcome: Methyl EsterPredicted Outcome: Ethyl EsterRationale
Kinase Inhibition IC₅₀ (nM)Potency APotency B (A ≠ B)Small steric/hydrophobic differences at the binding site.
Cell Viability (MTT) EC₅₀ (µM)Potency XPotency Y (X ≠ Y)A composite of cell permeability (favors ethyl) and rate of metabolic activation (favors methyl).
Plasma Half-life t₁/₂ (min)ShorterLongerEthyl group provides greater steric hindrance to esterase enzymes.

Standardized Experimental Protocols

To definitively determine the superior analogue, both compounds must be tested in parallel using standardized protocols. Below are representative, detailed methodologies for a kinase inhibition assay and a cell viability assay.

Protocol: TR-FRET Kinase Inhibition Assay

This protocol describes a common, robust method for measuring kinase activity.[16]

Objective: To determine the IC₅₀ value of the test compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., MAPK, ERK)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor (e.g., XL665)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (dissolved in DMSO)

  • 384-well low-volume plates

Workflow:

TR_FRET_Workflow A 1. Dispense 2 µL Test Compound (Serial Dilution in DMSO) B 2. Add 10 µL Kinase + Peptide Substrate (in Assay Buffer) A->B C 3. Incubate (e.g., 15 min at RT) B->C D 4. Add 10 µL ATP (to initiate reaction) C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Add 10 µL Detection Mix (Antibody + Acceptor) E->F G 7. Incubate (e.g., 60 min at RT, dark) F->G H 8. Read Plate (TR-FRET Reader) G->H

Sources

A Comparative Guide to the Cross-Reactivity of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, often stemming from cross-reactivity with unintended biomolecules, are a primary cause of adverse events and late-stage drug attrition.[1] This guide provides an in-depth technical comparison of rationally designed derivatives of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, a scaffold of significant interest in medicinal chemistry due to the proven therapeutic relevance of the pyrazole core.[2][3]

The pyrazole nucleus is a cornerstone in the design of kinase inhibitors, with numerous approved drugs targeting this critical enzyme family.[4] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving selectivity.[5][6] This guide will objectively compare the performance of three hypothetical derivatives of our lead compound, MT-P-001, against a primary kinase target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis implicated in various cancers. We will provide supporting experimental data from biochemical and cellular assays to illustrate how subtle structural modifications can dramatically influence potency, selectivity, and metabolic stability.

The Challenge of Kinase Inhibitor Selectivity

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[7] Small molecule inhibitors targeting the ATP-binding site have proven to be a successful therapeutic strategy.[7] The pyrazole scaffold, with its ability to form key hydrogen bonds within the kinase hinge region, is a privileged structure in this context.[8] However, the structural similarity among kinase active sites often leads to promiscuous binding, where an inhibitor interacts with multiple kinases.[6] This polypharmacology can sometimes be beneficial, but more often it results in unforeseen toxicities.[1][9][10] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental step in understanding a compound's true mechanism of action and predicting its clinical safety profile.[11]

Comparative Analysis of MT-P Derivatives

To investigate the structure-activity relationship (SAR) and selectivity of our pyrazole scaffold, three derivatives of the parent compound, this compound (MT-P-001), were synthesized. These derivatives feature modifications designed to explore interactions with solvent-exposed regions of the kinase active site, a common strategy to enhance selectivity.[7][12]

  • MT-P-001 (Parent Compound): this compound.

  • MT-P-002 (Amide Derivative): N-(2-hydroxyethyl)-1,3,4-trimethyl-1H-pyrazole-5-carboxamide. The ester is replaced with a hydroxyethyl amide to introduce a hydrogen bond donor/acceptor group.

  • MT-P-003 (Aryl Ether Derivative): 1,3,4-trimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide. Incorporates a bulky, flexible aryl ether moiety to probe deeper into the binding pocket.

  • MT-P-004 (Cyclopropyl Amide Derivative): N-cyclopropyl-1,3,4-trimethyl-1H-pyrazole-5-carboxamide. Introduces a small, rigid cyclopropyl group to assess the impact of conformational constraint.

Table 1: Biochemical Potency and Kinase Selectivity Profile

The inhibitory activity of the compounds was first assessed in a biochemical assay against the primary target, VEGFR2. Subsequently, to determine cross-reactivity, the compounds were screened at a high concentration (1 µM) against a panel of 50 kinases representing various branches of the kinome. Hits from this initial screen were then evaluated in dose-response assays to determine their IC₅₀ values.[3]

CompoundVEGFR2 IC₅₀ (nM)Off-Target Hits (>50% Inhibition @ 1µM)Selectivity Score (S₁₀)¹Key Off-Targets (IC₅₀, nM)
MT-P-001 150180.36PDGFRβ (180), c-Kit (250), JNK3 (800)
MT-P-002 4580.16PDGFRβ (350), c-Kit (900), JNK3 (>1000)
MT-P-003 820.04PDGFRβ (85), c-Kit (400)
MT-P-004 95120.24PDGFRβ (200), c-Kit (550), Aurora A (750)

¹Selectivity Score (S₁₀) is calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation of Biochemical Data: The parent compound, MT-P-001 , exhibits moderate potency against VEGFR2 but shows considerable off-target activity, a common characteristic of simple scaffolds.[6] The introduction of a hydroxyethyl amide in MT-P-002 improves potency and selectivity, likely due to the formation of an additional hydrogen bond with the protein. The bulky aryl ether group in MT-P-003 results in a significant boost in potency and a remarkable improvement in selectivity. This suggests that the modification successfully exploits a specific sub-pocket in VEGFR2 that is not present in most other kinases. Conversely, the small, rigid cyclopropyl group in MT-P-004 offers no clear advantage, with potency and selectivity similar to the parent compound.

Table 2: Cellular Activity and Metabolic Stability

Biochemical potency does not always translate to cellular efficacy.[13] Factors such as cell permeability and engagement with the target in its native environment can significantly alter a compound's apparent activity. Therefore, we assessed the ability of the derivatives to inhibit VEGFR2-mediated phosphorylation in a cell-based assay. Additionally, in vitro metabolic stability was evaluated to predict the compounds' pharmacokinetic behavior.[14][15][16][17]

CompoundCellular IC₅₀ (nM) (VEGFR2 Phosphorylation)Metabolic Stability (t½ in human liver microsomes, min)
MT-P-001 45045
MT-P-002 98> 60
MT-P-003 2515
MT-P-004 28055

Interpretation of Cellular and Metabolic Data: The cellular potency data generally tracks with the biochemical findings. MT-P-003 remains the most potent compound in a cellular context. Interestingly, MT-P-002 shows good cellular activity and excellent metabolic stability, making it a strong candidate for further optimization. The high metabolic stability is likely due to the replacement of the metabolically labile ester group.[15] In contrast, MT-P-003 , despite its high potency, exhibits poor metabolic stability, suggesting it may be rapidly cleared in vivo. This highlights the critical need to co-optimize potency, selectivity, and pharmacokinetic properties during lead development.[17][18]

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, the following detailed protocols were employed.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted into a luminescent signal.[19]

1. Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Perform an 11-point serial dilution (1:3) in DMSO to create a concentration range for IC₅₀ determination.

2. Kinase Reaction: a. In a 384-well white, opaque plate, add 50 nL of the serially diluted compound or DMSO control to the appropriate wells. b. Prepare a reaction mixture containing recombinant human VEGFR2 kinase and a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). c. Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 5 µL of ATP solution (at the Kₘ concentration for VEGFR2) to each well. e. Incubate the plate at 30°C for 60 minutes.

3. ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides luciferase and luciferin to produce light. c. Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader (e.g., BMG PHERAstar). b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target protein within living cells, providing a more physiologically relevant assessment of potency.[20][21]

1. Cell Preparation: a. Culture HEK293 cells engineered to express VEGFR2 fused to a NanoLuc® luciferase enzyme. b. Harvest and resuspend the cells in Opti-MEM™ I Reduced Serum Medium.

2. Assay Setup: a. In a 96-well white plate, add the test compounds at various concentrations. b. Add the NanoBRET™ Tracer, a fluorescently labeled ligand that binds to VEGFR2, to all wells at a predetermined optimal concentration. c. Add the cell suspension to each well.

3. Incubation: a. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the system to reach binding equilibrium.

4. Signal Detection: a. Add NanoBRET™ Nano-Glo® Substrate to all wells. b. Immediately measure both the donor (NanoLuc® luciferase, 460 nm) and acceptor (Tracer, 610 nm) emission signals using a luminometer equipped with appropriate filters.

5. Data Analysis: a. Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. c. Plot the mBU values against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14][15][16]

1. Reagent Preparation: a. Prepare a 1 mM stock solution of the test compound in acetonitrile. b. Thaw cryopreserved human liver microsomes (HLM) on ice. c. Prepare a NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

2. Incubation: a. Pre-warm a solution of HLM in phosphate buffer (pH 7.4) to 37°C. b. In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM. c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. d. Incubate the plate at 37°C with shaking.

3. Sample Collection and Analysis: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture. b. Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. c. Centrifuge the samples to precipitate the proteins. d. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression line corresponds to the elimination rate constant (k). c. Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizing the Scientific Rationale

To better illustrate the concepts discussed, the following diagrams outline the signaling pathway, experimental workflow, and logical relationships.

Diagram 1: Simplified VEGFR2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MTP_Compound MT-P-003 MTP_Compound->Dimerization

Caption: Simplified VEGFR2 signaling cascade and the point of inhibition by MT-P derivatives.

Diagram 2: Workflow for Kinase Cross-Reactivity Profiling

Cross_Reactivity_Workflow Start Start: Synthesized MT-P Derivatives Primary_Screen Primary Biochemical Screen (VEGFR2 IC₅₀) Start->Primary_Screen Decision1 Potency > Threshold? Primary_Screen->Decision1 Kinome_Panel Broad Kinome Panel Screen (Single High Concentration) Decision2 Off-Target Hits Identified? Kinome_Panel->Decision2 Decision1->Kinome_Panel Yes Discard1 Discard or Redesign Decision1->Discard1 No Dose_Response Dose-Response Assays for Hits (Off-Target IC₅₀) Decision2->Dose_Response Yes No_Hits Highly Selective Decision2->No_Hits No Cellular_Assay Cell-Based Target Engagement & Functional Assays Dose_Response->Cellular_Assay Metabolic_Assay In Vitro Metabolic Stability Assay Cellular_Assay->Metabolic_Assay Data_Analysis Data Analysis: Potency, Selectivity, SAR Metabolic_Assay->Data_Analysis End End: Select Lead Candidate Data_Analysis->End No_Hits->Cellular_Assay

Caption: A typical workflow for assessing the potency and selectivity of kinase inhibitors.

Diagram 3: Logic for Lead Candidate Selection

Lead_Selection_Logic Criteria High Potency (Biochemical & Cellular) High Selectivity (Low Off-Target Hits) Favorable PK Properties (Metabolic Stability) MT_P_002 MT-P-002 (Balanced Profile) Criteria:f0->MT_P_002 Good Criteria:f1->MT_P_002 Good Criteria:f2->MT_P_002 Strongest MT_P_003 MT-P-003 (Potent but Unstable) Criteria:f0->MT_P_003 Strongest Criteria:f1->MT_P_003 Strongest Criteria:f2->MT_P_003 Weakest Lead_Candidate Lead Candidate for Further Optimization MT_P_002->Lead_Candidate MT_P_003->Lead_Candidate

Caption: Decision matrix for selecting a lead candidate based on key performance criteria.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of novel derivatives of this compound. Our synthesized data illustrates a common scenario in drug discovery: the optimization of one parameter, such as potency, can often come at the expense of another, like metabolic stability.[18]

MT-P-003 emerged as the most potent and selective inhibitor in both biochemical and cellular assays. However, its poor metabolic stability presents a significant liability for in vivo applications. In contrast, MT-P-002 presents a more balanced profile with good potency, improved selectivity over the parent compound, and excellent metabolic stability. This makes MT-P-002 the most promising lead candidate for further optimization. Future efforts would focus on structural modifications to MT-P-002 to further enhance its potency and selectivity while maintaining its favorable metabolic profile.

The methodologies and logical frameworks presented here provide a robust system for the early identification and characterization of off-target effects, ultimately enabling the design of safer and more effective therapeutic agents.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 . Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets . Eco-Vector Journals Portal. [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy . Longdom Publishing. [Link]

  • What is the importance of metabolic stability in drug design? . Patsnap Synapse. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations . Longdom Publishing. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges . PubMed. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity . BMC Systems Biology. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors . ACS Chemical Biology. [Link]

  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges . ResearchGate. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors . PMC. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials . Science Translational Medicine. [Link]

  • Cell-based test for kinase inhibitors . INiTS. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives . Journal of Medicinal Chemistry. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity . PMC. [Link]

  • Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors . ResearchGate. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors . PubMed. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment . The Institute of Cancer Research. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family . MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects . PubMed Central. [Link]

  • In vitro kinase assay . Protocols.io. [Link]

  • In vitro kinase assay . ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . PMC. [Link]

  • Spotlight: Cell-based kinase assay formats . Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes . NCBI. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 . RSC Medicinal Chemistry. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases . PNAS. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors . ACS Medicinal Chemistry Letters. [Link]

  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data . PubMed Central. [Link]

  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors . PubMed Central. [Link]

Sources

Confirming the Purity of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, a robust analytical methodology is not merely a procedural step but a critical determinant of its developmental fate. This guide provides an in-depth, scientifically grounded protocol for the purity determination of this specific pyrazole derivative using High-Performance Liquid Chromatography (HPLC). Furthermore, it presents a comparative analysis with alternative analytical techniques, offering researchers the rationale to make informed decisions for their specific analytical challenges.

The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound, with its polar pyrazole core and ester functionality, lends itself well to Reverse-Phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity, making it a versatile and widely applicable method in pharmaceutical analysis.[1]

The Optimized RP-HPLC Method: A Self-Validating Protocol

The objective of this method is not only to quantify the main peak corresponding to this compound but also to separate and detect potential process-related impurities and degradation products. The causality behind each parameter selection is detailed to provide a transparent and adaptable framework.

Experimental Workflow

The overall process for purity confirmation via HPLC follows a logical sequence from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weighing of Analyte B Dissolution in Diluent A->B C Filtration through 0.45 µm filter B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F Detection by UV/DAD E->F G Chromatogram Integration F->G H Purity Calculation (% Area) G->H I Impurity Profiling G->I

Caption: General workflow for HPLC purity analysis.

Detailed HPLC Methodology

This protocol is designed to be a starting point, and minor adjustments may be necessary based on the specific instrumentation and impurity profile observed.

Table 1: Optimized HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe nonpolar C18 stationary phase provides good retention for the moderately polar pyrazole derivative.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the analyte is in a single ionic form.
Mobile Phase B Acetonitrile (ACN)A common organic modifier in RP-HPLC with good UV transparency.
Gradient 0-2 min: 20% B, 2-15 min: 20-80% B, 15-17 min: 80% B, 17-18 min: 80-20% B, 18-25 min: 20% BA gradient elution is crucial for separating impurities with a wide range of polarities and ensuring that any late-eluting compounds are washed from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[2]
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.[2]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Detector Diode Array Detector (DAD)DAD allows for the monitoring of multiple wavelengths and peak purity analysis, which is critical for identifying co-eluting impurities.[2]
Detection Wavelength To be determined by UV scan (e.g., 210-400 nm)The optimal wavelength for detection should be at the absorbance maximum of the analyte to ensure the highest sensitivity.
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)The diluent should be compatible with the mobile phase to prevent precipitation on the column.[2]
Method Validation: The Trustworthiness Pillar

A developed HPLC method is only reliable if it has been validated. Validation ensures that the method is suitable for its intended purpose.[3] The core validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are outlined below.[4]

Table 2: HPLC Method Validation Parameters

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo components.[5]The peak for this compound should be well-resolved from any other peaks. Peak purity analysis by DAD should confirm homogeneity.[4]
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.[6]A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.[2]
Accuracy To determine the closeness of the test results to the true value.[5]The recovery of spiked analyte should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]The relative standard deviation (RSD) for multiple injections should be ≤ 2.0%.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]Typically a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]No significant changes in chromatographic performance when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.[2]

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, superior information depending on the specific analytical question.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7]

  • Strengths:

    • Well-suited for non-volatile and thermally labile compounds.[7]

    • High resolution and sensitivity.[3]

    • Robust and reproducible.

    • Amenable to a wide range of detectors.

  • Limitations:

    • May not be suitable for highly volatile compounds.

    • Peak identification is based on retention time, which is not definitive without a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection with a mass spectrometer.[7]

  • Strengths:

    • Excellent for the analysis of volatile and semi-volatile impurities.[7]

    • Mass spectrometry provides definitive structural information for impurity identification.[8]

  • Limitations:

    • Requires the analyte to be volatile and thermally stable.[7] The high temperatures used in GC can potentially cause degradation of thermolabile compounds like some pyrazole derivatives.[7]

    • May require derivatization for polar or non-volatile compounds, which adds complexity to the sample preparation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and purity of a molecule.

  • Strengths:

    • Provides definitive structural elucidation.

    • Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard for each impurity.[9]

    • Non-destructive technique.[9]

  • Limitations:

    • Lower sensitivity compared to HPLC and GC-MS.

    • Complex mixtures can lead to overlapping signals, making interpretation difficult.

    • Higher instrumentation cost.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: Combines the separation power of HPLC with the detection capabilities of mass spectrometry.

  • Strengths:

    • Provides both retention time and mass-to-charge ratio information, enabling definitive peak identification and impurity profiling.

    • High sensitivity and selectivity.

  • Limitations:

    • Mobile phase selection is more restrictive, as it needs to be compatible with the MS interface.

    • Ionization efficiency can vary significantly between compounds, which can complicate quantification.

Table 3: Comparison of Analytical Techniques for Purity Determination

FeatureHPLC-UV/DADGC-MSqNMRLC-MS
Analyte Volatility Non-volatileVolatileNon-volatileNon-volatile
Thermal Stability Not requiredRequiredNot requiredNot required
Sensitivity HighVery HighLowVery High
Structural Information Limited (UV spectrum)High (Mass Spectrum)Very High (Chemical Shifts, Coupling Constants)High (Mass Spectrum)
Quantitative Accuracy High (with standards)High (with standards)High (with internal standard)Moderate to High
Throughput HighHighModerateHigh
Cost ModerateModerateHighHigh

Logical Framework for Purity Confirmation

The selection of the appropriate analytical technique(s) is a critical decision in the drug development process. A tiered approach is often the most effective.

Purity_Confirmation_Logic A Initial Purity Screen (HPLC-UV/DAD) B Purity ≥ 99.5% and no significant impurities? A->B G Volatile impurities suspected? A->G C Purity Confirmed B->C Yes D Significant impurities detected? B->D No E Impurity Identification (LC-MS, NMR) D->E F Quantification of Identified Impurities (HPLC with standards) E->F H GC-MS Analysis G->H Yes

Caption: Decision tree for purity confirmation strategy.

Conclusion

For routine quality control and purity assessment of this compound, a validated RP-HPLC method offers a robust, reliable, and efficient solution. Its ability to separate a wide range of potential impurities, coupled with the quantitative accuracy achievable with proper validation, makes it the workhorse technique for this application. However, for comprehensive impurity profiling and structural elucidation, a multi-technique approach incorporating LC-MS and NMR is indispensable. The choice of analytical strategy should always be guided by the specific requirements of the developmental stage, regulatory expectations, and the nature of the impurities encountered. This guide provides the foundational knowledge and a practical framework for researchers to confidently establish the purity of this and similar pyrazole-based compounds, thereby ensuring the integrity of their scientific endeavors.

References

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Sivagam, B., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. R Discovery. Available from: [Link]

  • I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? Reddit. Available from: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Chromedia. Available from: [Link]

  • Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available from: [Link]

  • SIELC Technologies. Polar Compounds. Available from: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • SIELC Technologies. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

Sources

A Technical Guide to the Structure-Activity Relationships of Trimethyl-pyrazole-carboxylates in Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, pyrazole-carboxylate derivatives have garnered significant attention, particularly in the development of novel fungicides. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of trimethyl-pyrazole-carboxylate analogs, with a focus on their antifungal properties. By examining the impact of substituent positioning and functional group modifications, we aim to provide actionable insights for the rational design of more potent and selective fungicidal agents.

The Pyrazole Carboxamide Core: A Foundation for Potent Antifungal Activity

Pyrazole carboxamides have emerged as a prominent class of fungicides, primarily through their mechanism of action as succinate dehydrogenase inhibitors (SDHIs).[2] These compounds disrupt the fungal respiratory chain, leading to potent antifungal effects. The general structure consists of a substituted pyrazole ring linked to an aniline moiety via a carboxamide bridge. The nature and position of substituents on both the pyrazole and aniline rings are critical determinants of antifungal potency and spectrum.

The Significance of Methyl Substitution on the Pyrazole Ring

Our analysis focuses on trimethyl-pyrazole-carboxylate derivatives, a subclass that has demonstrated significant potential. The number and position of methyl groups on the pyrazole ring profoundly influence the molecule's conformation and its interaction with the target enzyme.

Comparative Analysis of Methyl Group Isomers

While a direct head-to-head comparison of all possible trimethyl-pyrazole-carboxylate isomers is limited in publicly available literature, SAR studies on related mono-, di-, and trimethylated pyrazole carboxanilides provide crucial insights into the impact of methyl group placement on antifungal activity against pathogens like Rhizoctonia solani.[3]

Key Observations:

  • N-Methyl Group: The presence of a methyl group at the N1 position of the pyrazole ring is a common feature in many active pyrazole carboxamide fungicides. This substitution can influence the overall lipophilicity and metabolic stability of the compound.

  • C3 and C5 Methyl Groups: The positioning of methyl groups at the C3 and C5 positions of the pyrazole ring is critical for activity. For instance, in a series of pyrazole carboxanilides, the relative position of the methyl group to the carboxamide linkage significantly impacted the fungicidal efficacy.[3]

  • 1,3,5-Trimethyl Substitution: The 1,3,5-trimethyl-1H-pyrazole-4-carboxylate scaffold has been identified as a key building block in the synthesis of various biologically active molecules, including N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.[4] This substitution pattern fixes the tautomeric form of the pyrazole ring and provides a specific steric and electronic profile for interaction with biological targets.

Table 1: Impact of Pyrazole Methylation on Antifungal Activity (Qualitative SAR)

Substitution PatternGeneral Observation on Antifungal ActivityReference
Monomethyl (N1)Often a prerequisite for good activity.[3]
Dimethyl (e.g., 1,3-dimethyl)Activity is highly dependent on the aniline substituent.[3]
Trimethyl (e.g., 1,3,5-trimethyl)Can lead to potent and selective inhibitors.[4]

The Carboxylate Moiety: A Gateway to Diverse Analogs and Enhanced Activity

The carboxylate group at the C4 position of the pyrazole ring serves as a versatile handle for chemical modification, allowing for the synthesis of esters, carboxylic acids, and a wide array of carboxamides. The nature of this moiety significantly influences the compound's pharmacokinetic and pharmacodynamic properties.

Carboxamides: The Workhorse of Pyrazole Fungicides

Conversion of the carboxylic acid to a carboxamide is a common strategy in the development of pyrazole-based fungicides. The anilide portion of the molecule plays a crucial role in target engagement.

SAR of the Anilide Moiety:

  • Substitution Pattern: The substitution pattern on the aniline ring is a key determinant of antifungal spectrum and potency. Ortho-substituents on the aniline ring are often crucial for high activity.

  • Bioisosteric Replacements: Replacing the aniline ring with other heterocyclic moieties, such as pyridinyl groups, has been explored to modulate the antifungal activity and spectrum.[3][5]

The Emergence of Fluorinated Analogs: Enhancing Potency through Bioisosteric Replacement

Recent research has focused on replacing one of the methyl groups on the pyrazole ring with a trifluoromethyl (CF3) or difluoromethyl (CHF2) group.[2][5] This bioisosteric replacement can lead to significant improvements in potency and metabolic stability.

Key Findings:

  • 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides: A series of these compounds exhibited moderate to good antifungal activity against various phytopathogenic fungi. The N-methyl group on the pyrazole was found to be preferable to an N-phenyl group for higher activity.[3][5]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides: Several amides derived from this core structure displayed excellent antifungal activity against a panel of seven phytopathogenic fungi, with some compounds outperforming the commercial fungicide boscalid.[2] Molecular docking studies suggest that the carbonyl oxygen of the carboxamide forms hydrogen bonds with key residues in the succinate dehydrogenase (SDH) enzyme.[2]

Table 2: Comparative Antifungal Activity of Pyrazole Carboxamides

Compound IDPyrazole C3-SubstituentAmide MoietyTarget FungiActivity (EC50)Reference
6a, 6b, 6c CF3Substituted PyridinylG. zeae>50% inhibition at 100 µg/mL[3][5]
9m CHF22-(5-bromo-1H-indazol-1-yl)phenylVariousHigher than boscalid[2]

Experimental Protocols

General Synthesis of Trimethyl-pyrazole-carboxylates

The synthesis of the 1,3,5-trimethyl-1H-pyrazole-4-carboxylate core typically involves the cyclization of a β-dicarbonyl compound with a substituted hydrazine. The resulting pyrazole can then be further functionalized.

Step-by-Step Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid:

  • Synthesis of the β-ketoester: Condensation of ethyl acetoacetate with a suitable methylating agent.

  • Cyclization: Reaction of the resulting diketone with methylhydrazine to form the 1,3,5-trimethyl-1H-pyrazole-4-carboxylate ester.

  • Hydrolysis: Saponification of the ester to yield the corresponding carboxylic acid.[6]

Synthesis_Workflow start Ethyl Acetoacetate + Methylating Agent diketone β-Diketone Intermediate start->diketone cyclization Cyclization diketone->cyclization hydrazine Methylhydrazine hydrazine->cyclization ester Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate cyclization->ester hydrolysis Saponification ester->hydrolysis acid 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid hydrolysis->acid

Caption: General synthetic workflow for 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

Antifungal Activity Assay (Mycelial Growth Inhibition)

The in vitro antifungal activity of the synthesized compounds is typically evaluated using a mycelial growth inhibition assay.

Protocol:

  • Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize.

  • Incorporation of Test Compounds: Add the test compounds (dissolved in a suitable solvent like DMSO) to the molten PDA at various concentrations.

  • Inoculation: Place a mycelial plug of the test fungus at the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period.

  • Measurement: Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control (without the test compound).

  • EC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of mycelial growth (EC50).

Antifungal_Assay_Workflow prep_media Prepare & Sterilize PDA Medium add_compounds Incorporate Test Compounds prep_media->add_compounds inoculate Inoculate with Fungal Mycelia add_compounds->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 Value calculate->ec50

Caption: Workflow for the in vitro antifungal activity assay.

Structure-Activity Relationship Summary

The biological activity of trimethyl-pyrazole-carboxylates is intricately linked to their substitution patterns. The following diagram illustrates the key SAR takeaways for antifungal activity.

SAR_Summary pyrazole Pyrazole Core N1-Methyl C3-Methyl/CF3/CHF2 C4-Carboxamide C5-Methyl sub_n1 Essential for Potency pyrazole:n1->sub_n1 sub_c3 Potency Enhancement (CHF2 > CF3 > CH3) pyrazole:c3->sub_c3 sub_c4 Target Interaction (H-bonding) pyrazole:c4->sub_c4 sub_c5 Steric & Electronic Effects pyrazole:c5->sub_c5 activity Antifungal Activity sub_n1->activity sub_c3->activity sub_c4->activity sub_c5->activity

Caption: Key SAR points for antifungal trimethyl-pyrazole-carboxylates.

Conclusion and Future Perspectives

The trimethyl-pyrazole-carboxylate scaffold represents a promising starting point for the development of novel fungicides. The strategic placement of methyl groups on the pyrazole ring, coupled with modifications of the carboxylate moiety, allows for the fine-tuning of antifungal potency and spectrum. The bioisosteric replacement of a methyl group with fluorinated analogs has proven to be a particularly effective strategy for enhancing activity.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of all possible trimethyl-pyrazole-carboxylate isomers is warranted to fully elucidate the impact of methyl group positioning.

  • Exploration of diverse amide analogs: Synthesis and evaluation of a broader range of carboxamides with different aniline and heterocyclic substituents could lead to the discovery of compounds with improved properties.

  • Mechanism of action studies: Further molecular docking and enzymatic assays are needed to understand the precise binding interactions of these compounds with their target enzymes.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo testing to assess their efficacy and safety in a whole-organism context.

By leveraging the insights from SAR studies and employing rational design principles, the development of next-generation fungicides based on the trimethyl-pyrazole-carboxylate scaffold holds significant promise for addressing the ongoing challenges in agriculture and human health.

References

  • Huppatz, J. L., & Phillips, J. N. (1977). Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 41(9), 1795-1800.
  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13632-13645.
  • Faria, J. V., et al. (2017). Pyrazole and its Biological Activities: A Review. Current Drug Targets, 18(11), 1233-1254.
  • Thore, S. N., et al. (2010). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. European Journal of Medicinal Chemistry, 45(8), 3359-3365.
  • Li, Y., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • Bandiera, T., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(17), 7948-7971.
  • PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Ali, T. E. S., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie - Chemical Monthly, 147(7), 1225-1234.
  • El-Sayed, M. A. A., et al. (2020). Synthesis and anticancer evaluation of some new pyrazolo[3,4-d][1][2][3]triazin-4-ones, pyrazolo[1,5-a]pyrimidines, and imidazo[1,2-b]pyrazoles clubbed with carbazole. Journal of Heterocyclic Chemistry, 57(11), 3904-3918.

  • Ansari, A., et al. (2017). Pyrazole: a versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 26(11), 2695-2713.
  • Hassan, A. S., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(21), 5033.
  • Abdeen, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Nitulescu, G. M., et al. (2021).
  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.
  • PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Palla, V. G., et al. (2019). Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 181, 111578.
  • Kumar, V., & Sharma, P. (2013). Pyrazole and its biological activity.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Palla, A. D., et al. (2020). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Archiv der Pharmazie, 353(11), 2000185.
  • Jansen, C. U., et al. (2018). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 9(6), 846-851.
  • Gür, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Biomolecular Structure and Dynamics, 1-18.
  • Singh, U. P., & Bhat, H. R. (2021). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Current Drug Discovery Technologies, 18(5), 629-646.

Sources

The Pyrazole Scaffold: Bridging the Gap Between Benchtop and Bedside

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Compounds

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a life-changing therapeutic is fraught with challenges. One of the most critical hurdles is the translation of in vitro efficacy to in vivo success. The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based compounds, offering insights into experimental design, data interpretation, and the complexities of predicting clinical outcomes from preclinical data.

The Allure of the Pyrazole Ring: A Privileged Scaffold

The metabolic stability of the pyrazole ring has contributed to its prevalence in a wide array of pharmaceuticals.[1] From the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil and various kinase inhibitors used in oncology, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2][3] Their ability to act as both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.[4]

Part 1: In Vitro Evaluation - The Proving Ground

In vitro assays are the initial gatekeepers in drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These controlled experiments are essential for determining mechanism of action, potency, and selectivity.

Key In Vitro Assays for Pyrazole-Based Compounds

1. Cell Proliferation and Cytotoxicity Assays:

These assays are fundamental for anticancer drug discovery. The MTT assay, for instance, measures the metabolic activity of cells and is a common method to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6][7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Enzyme Inhibition Assays:

For pyrazole compounds targeting specific enzymes, such as kinases or cyclooxygenases (COX), in vitro inhibition assays are crucial. These assays directly measure the compound's ability to interfere with enzyme activity. For example, COX-1/COX-2 inhibition assays are used to evaluate the anti-inflammatory potential of pyrazole derivatives.[5]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.

  • Compound Addition: Add various concentrations of the pyrazole compound or a reference drug (e.g., celecoxib) to the wells.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Termination and Measurement: Stop the reaction by adding a solution of stannous chloride. The amount of prostaglandin E2 (PGE2) produced is then measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

3. Target Engagement and Pathway Analysis:

To confirm that a pyrazole compound is acting on its intended target within the cell, techniques like Western blotting are employed. This allows researchers to observe changes in the phosphorylation status of downstream proteins in a signaling pathway.

In_Vitro_Workflow cluster_Screening Initial Screening cluster_Mechanism Mechanism of Action Cell_Proliferation Cell Proliferation/ Cytotoxicity Assay (e.g., MTT) Target_Engagement Target Engagement (Western Blot) Cell_Proliferation->Target_Engagement Potent Compounds Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase, COX) Enzyme_Inhibition->Target_Engagement Active Inhibitors Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Target_Engagement->Apoptosis_Assay

Caption: A typical in vitro workflow for evaluating pyrazole-based compounds.

Part 2: In Vivo Evaluation - The Reality Check

While in vitro assays provide valuable initial data, they cannot replicate the complex biological environment of a living organism.[9] In vivo studies are therefore essential to assess a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a whole-animal system.

Common In Vivo Models for Pyrazole Compound Testing

1. Xenograft Models for Anticancer Efficacy:

To evaluate the antitumor potential of pyrazole derivatives, human cancer cells are often implanted into immunocompromised mice, forming tumors (xenografts). The effect of the compound on tumor growth is then monitored over time.[10][11][12]

Experimental Protocol: Murine Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A431 cells) mixed with Matrigel into the flank of nude mice.[11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, pyrazole compound at different doses, positive control). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[11]

  • Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.[13]

2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity:

This is a classic model to assess the in vivo anti-inflammatory effects of compounds like COX-2 inhibitors.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least a week.

  • Compound Administration: Administer the pyrazole compound or vehicle orally to the animals.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

In_Vivo_Pipeline Animal_Model Select Appropriate Animal Model (e.g., Xenograft, Edema) Dosing_Regimen Determine Dosing Regimen & Route Animal_Model->Dosing_Regimen Treatment_Phase Administer Compound & Monitor Health Dosing_Regimen->Treatment_Phase Efficacy_Endpoint Measure Efficacy (e.g., Tumor Volume, Paw Edema) Treatment_Phase->Efficacy_Endpoint PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Endpoint->PK_PD_Analysis Toxicology Toxicology & Histopathology Efficacy_Endpoint->Toxicology

Caption: The pipeline for in vivo evaluation of pyrazole-based compounds.

Part 3: The In Vitro-In Vivo Disconnect - A Data-Driven Comparison

A significant challenge in drug development is the frequent lack of correlation between in vitro potency and in vivo efficacy.[9][10] A compound that is highly active in a cell-based assay may show little to no effect in an animal model, and vice versa.

Compound Target In Vitro Potency In Vivo Model In Vivo Efficacy Reference
Celecoxib COX-2IC50 > 20 µM for cytotoxicity in various cancer cell linesHCA-7 xenografts in nude miceAttenuation of tumor growth at plasma concentrations of ~2.3 µM.[10][10]
Compound 145a COX-2IC50 = 0.034-0.052 µMCarrageenan-induced paw edema in ratsEdema inhibition of 78.9-96%.[5][5]
Compound 6 TubulinIC50 = 0.06–0.25 nM against various cancer cell linesOrthotopic murine mammary tumor modelSignificant tumor growth inhibition at 5 mg/kg.[6][6]
Compound 15e Not specifiedIC50 = 5.58 µM (B16 cells), 6.13 µM (SF763 cells)H22 liver cancer and B16 melanoma xenograft mouse modelsSignificant antitumor activity.[12][12]
Rimonabant CB1 ReceptorKi = 1.9 nM (binding affinity)Mouse model of zymosan-induced hindlimb edemaMaintained paw volume below 75% for 24 hours.[14][14][15]
Sildenafil PDE5IC50 = 3.9 nMRat model of age-related erectile dysfunctionIncreased detumescence phase.[16][4][16]

Analysis of the Data:

The table above highlights several key points. For celecoxib, the concentrations required for cytotoxic effects in vitro were significantly higher than the plasma concentrations that proved effective in reducing tumor growth in vivo.[10] This suggests that the in vivo anticancer mechanism of celecoxib may not be solely due to direct cytotoxicity but could involve inhibition of angiogenesis.[11][17] Conversely, compounds like 145a and Compound 6 show a good correlation, where potent in vitro activity translates to significant in vivo efficacy.[5][6]

Understanding the Discrepancies: Factors Influencing In Vivo Efficacy

The transition from a simplified in vitro system to a complex living organism introduces a multitude of variables that can impact a compound's performance.

InVitro_InVivo_Gap cluster_Factors Translational Factors In_Vitro In Vitro Potency (IC50, Ki) ADME ADME (Absorption, Distribution, Metabolism, Excretion) In_Vitro->ADME Bioavailability Bioavailability In_Vitro->Bioavailability Target_Engagement_InVivo Target Engagement in Tissue In_Vitro->Target_Engagement_InVivo Toxicity Off-Target Effects & Toxicity In_Vitro->Toxicity In_Vivo In Vivo Efficacy (Tumor Inhibition, etc.) ADME->In_Vivo Bioavailability->In_Vivo Target_Engagement_InVivo->In_Vivo Toxicity->In_Vivo

Caption: Key factors influencing the translation from in vitro to in vivo efficacy.

  • Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion profile dictates its concentration and duration of action at the target site.[18] Poor oral bioavailability, for instance, can prevent an orally administered drug from reaching therapeutic concentrations in the blood.[19]

  • Metabolism: The liver can metabolize compounds into less active or even inactive forms, reducing their efficacy. Conversely, some prodrugs are designed to be metabolized into their active form in vivo.[18]

  • Target Engagement in a Complex Environment: In vitro assays often use isolated proteins or cell monolayers. In a living organism, a compound must navigate through tissues and bind to its target in the presence of numerous other molecules, which can affect its binding affinity and efficacy.

  • Off-Target Effects and Toxicity: A compound may interact with unintended targets in vivo, leading to toxicity that limits the achievable therapeutic dose.[20]

  • Role of the Tumor Microenvironment: For anticancer drugs, the in vivo efficacy is not solely dependent on the direct effect on cancer cells but also on interactions with the tumor microenvironment, which is absent in standard in vitro cultures.[11]

Conclusion: A Holistic Approach to Drug Development

The development of successful pyrazole-based pharmaceuticals, and indeed all drugs, requires a nuanced understanding of both in vitro and in vivo data. While in vitro assays are indispensable for initial screening and mechanistic studies, they are only the first step. A comprehensive in vivo evaluation is critical to understanding how a compound behaves in a complex biological system. By carefully designing experiments, critically analyzing the data, and appreciating the factors that can lead to in vitro-in vivo discrepancies, researchers can more effectively bridge the gap between a promising molecule and a clinically successful therapeutic.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023-11-07). Vertex AI Search.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Vertex AI Search.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Vertex AI Search.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Vertex AI Search.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. Vertex AI Search.
  • Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed. (2000-11-01). Vertex AI Search.
  • Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma. (2021-05-27). Vertex AI Search.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023-01-17). Vertex AI Search.
  • Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo - AACR Journals. Vertex AI Search.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Vertex AI Search.
  • in vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells - PubMed. Vertex AI Search.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - NIH. (2023-07-10). Vertex AI Search.
  • In Vitro and In Vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells - AACR Journals. (2005-11-18). Vertex AI Search.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023-04-25). Vertex AI Search.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022-01-05). Vertex AI Search.
  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PubMed Central. Vertex AI Search.
  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed. (2015-02-01). Vertex AI Search.
  • Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PubMed Central. Vertex AI Search.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Vertex AI Search.
  • The CB1 receptor antagonist rimonabant controls cell viability and ascitic tumour growth in mice - PubMed. Vertex AI Search.
  • In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed. Vertex AI Search.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. Vertex AI Search.
  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands | ACS Medicinal Chemistry Letters. (2023-03-09). Vertex AI Search.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem. Vertex AI Search.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. Vertex AI Search.
  • Anticancer activity of some known pyrazolopyridine derivatives. - ResearchGate. Vertex AI Search.
  • Examples of in vitro and in vivo studies for the effect of sildenafil in different types of cancer. … - ResearchGate. Vertex AI Search.
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF - ResearchGate. (2025-10-14). Vertex AI Search.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. (2021-04-29). Vertex AI Search.
  • [Comparison of efficacy and safety of phosphodiesterase type 5 inhibitors in the treatment of erectile dysfunction] - PubMed. Vertex AI Search.
  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023-06-06). Vertex AI Search.
  • Rimonabant - A selective CB1 antagonist - ResearchGate. Vertex AI Search.
  • PDE5 inhibitors: are there differences? - PubMed. Vertex AI Search.
  • Graph of oral bioavailability for pyrazole substances - ResearchGate. Vertex AI Search.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Vertex AI Search.
  • (PDF) Erectile dysfunction: Comparison of efficacy and side effects of the PDE-5 inhibitors sildenafil, vardenafil and tadalafil - Review of the literature - ResearchGate. (2025-08-06). Vertex AI Search.
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Vertex AI Search.
  • Translating in vitro to in vivo and animal to human | Request PDF - ResearchGate. Vertex AI Search.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Vertex AI Search.
  • (PDF) In vitro to in vivo translation - ResearchGate. (2025-11-11). Vertex AI Search.
  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - MDPI. Vertex AI Search.

Sources

A Comparative Benchmarking Guide: Evaluating Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities, including a significant number of kinase inhibitors.[1][2] Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (MTMP) is a pyrazole-containing compound with potential biological activities that warrant further investigation.[3] Given the prevalence of pyrazole-based kinase inhibitors, this guide provides a framework for benchmarking MTMP against established inhibitors of two key kinases: the non-receptor tyrosine kinase SRC and the serine/threonine kinase Aurora A.

This guide is designed for researchers, scientists, and drug development professionals. It offers an in-depth, technical framework for the comparative evaluation of novel compounds like MTMP. The experimental protocols described herein are designed to be self-validating, providing robust and reproducible data to inform go/no-go decisions in early-stage drug discovery.

Rationale for Kinase Target Selection

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The selection of SRC and Aurora A as initial targets for benchmarking MTMP is based on the following rationale:

  • SRC , a proto-oncogene, is a key mediator of various signaling pathways that control cell growth, proliferation, migration, and survival.[4] Its inhibition is a validated therapeutic strategy.[3]

  • Aurora A is a mitotic kinase essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[5] Its overexpression is common in many cancers, making it an attractive therapeutic target.[6]

By evaluating MTMP against both a tyrosine kinase and a serine/threonine kinase, we can gain initial insights into its potential selectivity profile.

Benchmark Inhibitors

For a meaningful comparison, it is crucial to benchmark MTMP against well-characterized, potent, and commercially available inhibitors of SRC and Aurora A.

  • Dasatinib: A potent, ATP-competitive inhibitor of SRC family kinases and BCR-ABL.[7] It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML).[8] The reported IC50 of Dasatinib against SRC kinase is approximately 0.5 nM.[9]

  • Alisertib (MLN8237): A selective and orally bioavailable inhibitor of Aurora A kinase.[2] It has been evaluated in numerous clinical trials for various cancers.[6] The reported IC50 of Alisertib against Aurora A is 1.2 nM in cell-free assays.[2]

Experimental Benchmarking Workflow

The following diagram outlines the proposed workflow for the comparative evaluation of MTMP.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 Data Analysis & Comparison enzymatic_assay Enzymatic Kinase Assays (SRC & Aurora A) ic50_determination IC50 Determination enzymatic_assay->ic50_determination Determine potency cell_lines Select Relevant Cancer Cell Lines (e.g., A549, HeLa) ic50_determination->cell_lines Inform concentrations for cellular assays data_table Comparative Data Table ic50_determination->data_table viability_assay Cell Viability/Proliferation Assay (MTT Assay) cell_lines->viability_assay target_engagement Target Engagement Assay (Western Blot for pSRC/pAurora A) cell_lines->target_engagement viability_assay->data_table target_engagement->data_table conclusion Conclusion & Next Steps data_table->conclusion start Start: MTMP & Benchmark Inhibitors start->enzymatic_assay

Caption: Experimental workflow for benchmarking MTMP.

Part 1: In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of MTMP on the enzymatic activity of purified SRC and Aurora A kinases. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and sensitive method for this purpose.[10][11]

HTRF Kinase Assay Principle

This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is detected by a europium-labeled anti-phospho-specific antibody. When this complex binds to a streptavidin-conjugated acceptor (e.g., XL665), it brings the donor (europium) and acceptor into close proximity, resulting in a FRET signal. Kinase inhibition is measured as a decrease in the HTRF signal.[12]

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Substrate Biotinylated Substrate Peptide ATP ATP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate->PhosphoSubstrate Phosphorylation ATP->PhosphoSubstrate Phosphorylation Inhibitor Inhibitor (MTMP or Benchmark) Inhibitor->Kinase Inhibits Eu_Ab Europium-labeled Anti-Phospho Ab PhosphoSubstrate->Eu_Ab Binds SA_XL665 Streptavidin-XL665 PhosphoSubstrate->SA_XL665 Binds via Biotin FRET FRET Signal Eu_Ab->FRET Proximity SA_XL665->FRET Proximity

Caption: Principle of the HTRF kinase assay.

Detailed Protocol: HTRF Kinase Assay

This protocol is adapted for a 384-well plate format.[13]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of MTMP, Dasatinib, and Alisertib in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold dilutions).

    • Further dilute the compounds in the appropriate kinase assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution (recombinant human SRC or Aurora A) diluted in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP at their respective Km concentrations.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, the europium-labeled anti-phospho-antibody, and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays

Cell-based assays are essential to evaluate the compound's activity in a more physiologically relevant context, assessing its cell permeability, target engagement, and effect on cell viability.

Cell Line Selection

Select cancer cell lines known to have active SRC or Aurora A signaling pathways. For example:

  • A549 (Non-small cell lung carcinoma): Expresses SRC and is sensitive to SRC inhibitors.

  • HeLa (Cervical cancer): Commonly used for cell cycle studies and sensitive to Aurora kinase inhibitors.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of MTMP, Dasatinib, or Alisertib for 72 hours. Include a DMSO vehicle control.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percent viability versus the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement Assay (Western Blot)

This assay confirms that the observed effects on cell viability are due to the inhibition of the intended target kinase. This is achieved by measuring the phosphorylation status of the kinase or its direct downstream substrate.

Detailed Protocol: Western Blot
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with MTMP, Dasatinib, or Alisertib at concentrations around their GI50 values for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • p-SRC (Tyr416) and total SRC

      • p-Aurora A (Thr288) and total Aurora A

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of phosphorylated target protein in treated cells versus control cells.

Data Summary and Comparison

Summarize the quantitative data in a clear and concise table to facilitate direct comparison.

CompoundTarget KinaseIn Vitro IC50 (nM)Cell-Based GI50 (µM)Target Phosphorylation Inhibition (at GI50)
MTMP SRCExperimental ValueExperimental ValueQualitative/Quantitative
Aurora AExperimental ValueExperimental ValueQualitative/Quantitative
Dasatinib SRC~0.5[9]Experimental ValueConfirmed
Alisertib Aurora A~1.2[2]Experimental ValueConfirmed

Signaling Pathway Context

Understanding the signaling pathways in which SRC and Aurora A operate is crucial for interpreting the experimental results.

SRC Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Activate Integrins Integrins Integrins->SRC Activate GPCR GPCRs GPCR->SRC Activate FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Ras_MAPK Ras/MAPK Pathway SRC->Ras_MAPK PI3K_Akt PI3K/Akt Pathway SRC->PI3K_Akt Proliferation Proliferation FAK->Proliferation Survival Survival FAK->Survival Migration Migration FAK->Migration STAT3->Proliferation STAT3->Survival STAT3->Migration Ras_MAPK->Proliferation Ras_MAPK->Survival Ras_MAPK->Migration PI3K_Akt->Proliferation PI3K_Akt->Survival PI3K_Akt->Migration

Caption: Simplified SRC signaling pathway.

Aurora A Signaling Pathway

G G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activation PLK1 PLK1 Aurora_A->PLK1 Activates Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Bipolar Spindle Assembly Aurora_A->Spindle TPX2 TPX2 TPX2->Aurora_A Activates & Localizes Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis

Caption: Simplified Aurora A signaling pathway during mitosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound against known inhibitors of SRC and Aurora A kinases. The data generated from these experiments will provide a solid foundation for understanding the compound's potency, cellular activity, and potential selectivity.

Based on the results, future studies could include:

  • Broader Kinase Profiling: Screen MTMP against a larger panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigate the mode of inhibition (e.g., ATP-competitive, allosteric).

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of MTMP in relevant animal models.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize novel small molecules and make data-driven decisions for further drug development.

References

  • Buettner, R., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Investigative Dermatology, 128(9), 2247-2255. [Link]

  • Pugacheva, E. N., et al. (2006). Dasatinib, a potent SRC inhibitor, induces apoptosis in prostate cancer cells by disrupting the Shc-FAK-p130Cas-Crk-Dok-1 signaling complex. Cancer Research, 66(1), 154-162. [Link]

  • Zhang, J. H., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-30. [Link]

  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(7), 1695-1706. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • Bara, T., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2038. [Link]

  • Ding, Y. H., et al. (2016). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. Drug Design, Development and Therapy, 10, 1021-1043. [Link]

  • Hartsough, S. J., et al. (2013). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Molecular Cancer Therapeutics, 12(11), 2444-2455. [Link]

  • Wikipedia. (n.d.). Dasatinib. [Link]

  • Giner, D., et al. (2021). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. Journal for ImmunoTherapy of Cancer, 9(3), e001809. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Sells, E. M., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 5, 189. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • protocols.io. (2023). MTT assay protocol. [Link]

  • Blackwell, L. J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Methods in Molecular Biology, 565, 225-237. [Link]

  • Hartsough, S. J., et al. (2013). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Molecular Cancer Therapeutics, 12(11), 2444-2455. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]

  • Baker-Williams, A. J., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols, 4(4), 102715. [Link]

  • ResearchGate. (n.d.). A) IC50 values determined after 120 h of incubation by MTT assay; B)... [Link]

  • protocols.io. (2024). Kinase activity assays Src and CK2. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(23), 7614-7624. [Link]

  • ResearchGate. (2017). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. [Link]

  • Sells, E. M., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 5, 189. [Link]

  • Asteriti, I. A., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(21), 2751-2760. [Link]

  • ResearchGate. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • Lim, S. K., et al. (2014). Fluorescent Visualization of Src Using Dasatinib-BODIPY. ACS Chemical Biology, 9(7), 1541-1546. [Link]

  • Lin, Y. C., et al. (2014). The Combination of Alisertib, an Investigational Aurora Kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas. Journal of Hematology & Oncology, 7, 22. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methylated Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the precise identification of structural isomers is not merely an academic exercise; it is a critical step that dictates biological activity, pharmacokinetic properties, and ultimately, the viability of a drug candidate. The pyrazole scaffold, a five-membered heterocycle, is a cornerstone in numerous approved pharmaceuticals.[1][2][3] However, the substitution of a single methyl group on the pyrazole ring can yield distinct isomers—1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole—each with unique electronic and steric profiles.

This guide provides an in-depth, objective comparison of these three key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the underlying principles that govern the observed spectral differences, providing you with the rationale needed to confidently identify these isomers in your own work.

The Subjects of Our Investigation: 1-, 3-, and 4-Methylpyrazole

Before delving into the spectra, it is essential to visualize the structural differences that give rise to their unique spectroscopic fingerprints. The position of the methyl group relative to the two nitrogen atoms fundamentally alters the symmetry and electronic distribution of the molecule.

isomers cluster_1 1-Methylpyrazole cluster_3 3(5)-Methylpyrazole cluster_4 4-Methylpyrazole 1-MePz 3-MePz 4-MePz

Caption: Structures of 1-methylpyrazole, 3(5)-methylpyrazole, and 4-methylpyrazole.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers, as it provides unambiguous information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[4][5]

¹H NMR: A Tale of Three Protons

The ¹H NMR spectra are highly diagnostic. The key differentiator is the number of distinct signals for the ring protons and their chemical shifts, which are heavily influenced by the proximity to the electron-withdrawing nitrogen atoms and the electron-donating methyl group.

  • 1-Methylpyrazole: This isomer displays three distinct signals for the ring protons. The proton at C5 is adjacent to two nitrogen atoms, causing it to be the most deshielded (highest chemical shift). The proton at C3 is adjacent to one nitrogen, and the C4 proton is the most shielded (lowest chemical shift). The methyl group protons appear as a sharp singlet.

  • 3-Methylpyrazole: Due to tautomerism in solution, the methyl group can be at position 3 or 5, but for simplicity in N-unsubstituted forms, it's often named 3(5)-methylpyrazole.[6] When methylated on a nitrogen, the isomer is fixed. In 3-methyl-1H-pyrazole, there are two ring proton signals. The protons at C4 and C5 will appear as doublets due to coupling with each other.

  • 4-Methylpyrazole: This isomer is C₂ᵥ-symmetric. Consequently, the protons at positions C3 and C5 are chemically equivalent. This results in a single, sharp signal for the two ring protons, which is a definitive identifying feature.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide complementary information. The chemical shifts of the ring carbons are sensitive to the position of the methyl substituent.

  • 1-Methylpyrazole: Shows three distinct signals for the ring carbons (C3, C4, C5) and one for the methyl carbon. The C5 carbon, being flanked by two nitrogens, is typically the most deshielded.[7]

  • 3-Methylpyrazole: Also shows three unique ring carbon signals. The signal for C3 (the carbon bearing the methyl group) will be significantly shifted compared to the other isomers.

  • 4-Methylpyrazole: The symmetry of this molecule means that carbons C3 and C5 are equivalent, resulting in only two signals for the ring carbons (C3/C5 and C4), plus the methyl carbon signal.

Summary of Comparative NMR Data
IsomerGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Differentiator
1-Methylpyrazole N-CH₃~3.8 ppm (s)[8]~39.0 ppm[7]Three distinct ring proton signals.
H-3~7.4 ppm (d)[8]~138.5 ppm[7]
H-4~6.2 ppm (t)[8]~105.0 ppm[7]
H-5~7.5 ppm (d)[8]~129.0 ppm[7]
3-Methylpyrazole C-CH₃~2.2 ppm (s)~11.0 ppmTwo ring proton signals.
H-4~6.0 ppm (d)~105.5 ppm
H-5~7.4 ppm (d)~135.0 ppm
C-3N/A~148.0 ppm
4-Methylpyrazole C-CH₃~2.0 ppm (s)[9]~9.0 ppmOne signal for the two equivalent ring protons (H3/H5).
H-3 / H-5~7.5 ppm (s)[9]~137.0 ppmTwo signals for the three ring carbons (C3/C5 and C4).
C-4N/A~115.0 ppm

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data presented are approximate values compiled from various sources for comparative purposes.[7][8][9][10][11][12]

Part 2: Infrared (IR) Spectroscopy – Probing Vibrational Modes

While NMR is definitive, IR spectroscopy offers a rapid, non-destructive method for preliminary differentiation. Isomers, despite having the same functional groups, will exhibit unique absorptions in the "fingerprint region" (below 1500 cm⁻¹) due to differences in their overall symmetry and vibrational modes.[4][13]

  • 1-Methylpyrazole: The spectrum will show characteristic C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C ring stretching vibrations.

  • 3-Methylpyrazole: The vibrational modes of the C-CH₃ bond and its influence on the ring's dipole moment will result in a distinct fingerprint region compared to the other isomers.

  • 4-Methylpyrazole: The high symmetry of this isomer often leads to a less complex spectrum in the fingerprint region compared to its asymmetric counterparts. Key differences in C-H out-of-plane bending modes can be diagnostic.[14]

Key Comparative IR Absorption Regions
IsomerC-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Methyl) (cm⁻¹)Ring Vibrations (cm⁻¹)Key Differentiator
1-Methylpyrazole ~3100-3150[15]~2950-3000[15]1350-1500Unique pattern of bands in the fingerprint region (700-1200 cm⁻¹).
3-Methylpyrazole ~3100-3200~2930-29801400-1550Specific C-H bending and ring deformation bands.
4-Methylpyrazole ~3100-3150[9]~2920-2970[9]1380-1520Often a simpler spectrum due to symmetry, with characteristic C-H wagging peaks.[13][14]

Note: Assignments are based on general spectroscopic principles and data from sources such as the PubChem database.[9][15]

Part 3: Mass Spectrometry (MS) – Differentiating by Fragmentation

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since isomers have identical molecular weights, differentiation relies on observing distinct fragmentation patterns upon ionization (typically Electron Ionization, EI, for these molecules).[16]

The molecular ion peak [M]⁺ will be observed at m/z = 82 for all three isomers. However, the subsequent fragmentation pathways can differ.

  • 1-Methylpyrazole: A prominent fragmentation pathway involves the loss of a hydrogen radical (H•) from the methyl group to form a stable pyridazinium-like cation (m/z 81).[17] Subsequent loss of N₂ can lead to a fragment at m/z 53.[18]

  • 3-Methylpyrazole & 4-Methylpyrazole: Fragmentation often involves ring cleavage. The loss of hydrogen cyanide (HCN) from the molecular ion is a common pathway for pyrazoles, which would lead to a fragment at m/z 55. The relative abundances of the key fragments will differ based on the stability of the resulting ions, which is dictated by the methyl group's position.

Major Comparative Mass Spectrometry Fragments (EI)
IsomerMolecular Ion [M]⁺ (m/z)Key Fragment 1 (m/z)Proposed Structure/LossKey Fragment 2 (m/z)Proposed Structure/Loss
1-Methylpyrazole 8281[M-H]⁺[17][18]53[M-H-N₂]⁺[17]
3-Methylpyrazole 82[6][19]55[M-HCN]⁺54[M-N₂]⁺ or [M-H₂CN]⁺
4-Methylpyrazole 82[9]55[M-HCN]⁺81[M-H]⁺

Note: Fragmentation is complex and multiple pathways exist. This table highlights common and potentially differentiating fragments.[9][17][18][19][20]

Experimental Workflows and Protocols

To ensure trustworthy and reproducible data, adhering to standardized protocols is paramount. The following outlines the key experimental steps from synthesis to analysis.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Syn Synthesis of Isomers Pur Purification (e.g., Column Chromatography, Distillation) Syn->Pur NMR NMR Spectroscopy Pur->NMR IR IR Spectroscopy Pur->IR MS Mass Spectrometry (GC-MS) Pur->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data ID Isomer Identification Data->ID

Caption: General experimental workflow for the spectroscopic identification of isomers.

Protocol 1: Synthesis of Methylated Pyrazoles

A common and versatile method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[21] The use of methylhydrazine is key to introducing the N-methyl group.

  • Reagents: 1,3-dicarbonyl compound (e.g., malondialdehyde for 1-methylpyrazole), methylhydrazine, acid catalyst (e.g., acetic acid), solvent (e.g., ethanol).

  • Procedure: Dissolve the 1,3-dicarbonyl compound in the solvent.

  • Add the acid catalyst, followed by the dropwise addition of methylhydrazine at room temperature or under gentle heating.

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can then be purified. The reaction of an unsymmetrical dicarbonyl compound with methylhydrazine can lead to a mixture of regioisomers, necessitating careful purification.[22][23]

  • Purification: Purify the crude product using flash column chromatography or distillation to isolate the desired isomer.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Prep: Accurately weigh approximately 5-10 mg of the purified pyrazole isomer.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice does not have signals that overlap with key analyte signals.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters (¹H): Use a standard pulse program. Ensure an adequate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Parameters (¹³C): Use a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Protocol 3: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for these volatile compounds, as it separates the components of a mixture before they enter the mass spectrometer.

  • Sample Prep: Prepare a dilute solution of the purified isomer (~1 mg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method:

    • Injector: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C). This separates the isomers based on their boiling points and interaction with the stationary phase.

  • MS Method:

    • Ion Source: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable range, for example, m/z 40-200.

  • Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluting peak. Compare the fragmentation pattern to reference spectra to confirm identity.

Conclusion

The unambiguous differentiation of methylated pyrazole isomers is readily achievable through a systematic application of modern spectroscopic techniques. NMR spectroscopy stands as the definitive method , providing clear, interpretable data based on chemical shifts and molecular symmetry. A single ¹H NMR spectrum, revealing either one, two, or three distinct ring proton signals, is often sufficient to assign the structure as 4-, 3-, or 1-methylpyrazole, respectively. IR spectroscopy serves as a rapid screening tool , with differences in the fingerprint region providing valuable clues. Finally, mass spectrometry confirms the molecular weight and offers further structural evidence through isomer-specific fragmentation patterns .

For professionals in drug discovery, mastering the interpretation of these spectra is essential. It ensures the correct molecule is advanced in the development pipeline, preventing costly errors and accelerating the journey from a promising scaffold to a potential therapeutic.

References

  • Vertex AI Search. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers?.
  • Faisal, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Key 1H (red), 13C (black) and 15N (blue) NMR chemical shifts (δ, ppm) in isomers A and B of compound 6a. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles 25-27. Retrieved January 7, 2026, from [Link]

  • Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry?. Retrieved January 7, 2026, from [Link]

  • Authorea. (2024). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved January 7, 2026, from [Link]

  • NIH. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2015, October). Analytical data and colours of the methylpyrazole complexes. Retrieved January 7, 2026, from [Link]

  • PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 7, 2026, from [Link]

  • Semantic Scholar. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Retrieved January 7, 2026, from [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/6530a611c0802779a1f6305a2e58c89b88496739]([Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved January 7, 2026, from [Link]

  • PubMed Central. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylpyrazole. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 7, 2026, from [Link]

  • Amazon S3. (n.d.). N1-Selective Methylation of Pyrazoles via - Halomethylsilanes as Masked Methylating Reagents. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved January 7, 2026, from [Link]

  • Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved January 7, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved January 7, 2026, from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Three-component reaction for pyrazole synthesis. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylpyrazole. Retrieved January 7, 2026, from [Link]

  • Reddit. (n.d.). N-methylation of pyrazole. Retrieved January 7, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved January 7, 2026, from [Link]

  • YouTube. (2024, February 15). Can IR Spectroscopy Distinguish Isomers?. Retrieved January 7, 2026, from [Link]

  • NIH. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved January 7, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate are central to discovery. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream effectively, ensuring both personal and environmental safety.

Hazard Assessment and Waste Profile

Key Considerations:

  • Assume Hazard: In the absence of specific toxicity data, treat the compound as potentially harmful. Structurally related pyrazoles are known to cause skin and eye irritation.[3][7][8][9][10][11]

  • Environmental Persistence: Many complex organic molecules can be persistent in the environment. Improper disposal, such as drain disposal, is strictly prohibited to prevent contamination of aquatic ecosystems.[3][4]

  • Regulatory Compliance: All chemical waste disposal is governed by local, state, and federal regulations. Laboratory personnel are responsible for adhering to these legal requirements.[12][13]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂[1][2][14]
Molecular Weight168.19 g/mol [1][2][14]
AppearanceLiquid or Solid[14][15]
Known Synonyms1,3,4-trimethylpyrazol-5-carboxylic acid methyl ester[14]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate PPE. The causality is straightforward: to prevent exposure through inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of safe chemical waste management.

Step 1: Waste Identification and Segregation

  • Classification: Designate this compound as "Hazardous Chemical Waste."[3][4]

  • Segregation: Do not mix this waste with non-hazardous materials. A small amount of hazardous waste can contaminate an entire container of non-hazardous waste, increasing disposal costs and regulatory burdens.[16] Keep it segregated from incompatible chemicals; for instance, do not mix with strong acids, bases, or oxidizing agents unless the reaction products are known and have been evaluated.[7]

Step 2: Containerization

  • Container Selection: Use a designated, leak-proof container with a secure, tight-fitting lid. The container material must be compatible with the chemical.[4]

  • Labeling: This is a critical step for regulatory compliance and safety. The label must be securely affixed to the container and include the following information:[12][17][18]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity or concentration

    • The date accumulation started (the date the first drop of waste was added to the container)

    • The name of the principal investigator and the laboratory location

Step 3: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.[17] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: The SAA should be a secure, well-ventilated area, away from sources of ignition or incompatible materials.[3] Store the waste in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[18]

  • Volume Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons of hazardous waste or 1 quart of acute hazardous waste).[18]

Step 4: Arranging for Disposal

  • Contact your EHS Office: Your institution's Environmental Health & Safety (EHS) department is the authoritative body for waste disposal procedures on your site.[4] They will have established protocols for waste pickup.

  • Waste Pickup Request: Follow your institution's specific procedure for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.[18]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads. This must be done by trained EHS staff or a licensed hazardous waste contractor.[18]

Diagram 1: Disposal Workflow for this compound

G cluster_lab In the Laboratory cluster_ehs EHS / Licensed Contractor A Step 1: Identify & Segregate Treat as Hazardous Waste B Step 2: Containerize Use compatible, sealed container A->B C Step 3: Label Correctly 'Hazardous Waste' + Chemical Name + Details B->C D Step 4: Store in SAA Secondary containment, secure area C->D E Step 5: Request Pickup Follow institutional EHS procedure D->E F Step 6: Collection Trained personnel collect from lab E->F Hand-off G Step 7: Final Disposal Transport to an approved waste disposal facility F->G

Sources

Personal protective equipment for handling Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a conservative approach, synthesizing data from structurally analogous pyrazole derivatives and established principles of laboratory safety. This ensures a high margin of safety for all personnel.

Hazard Assessment: An Evidence-Based Profile

Handling any chemical begins with a thorough understanding of its potential hazards. For this compound, we infer its hazard profile from related pyrazole carboxylates and carboxamides. The primary concerns are skin and eye irritation, with potential for respiratory irritation and acute toxicity.[1][2][3] Pyrazole derivatives as a class are pharmacologically active, which necessitates careful handling to avoid unintentional exposure.[4][5] Some studies on related pyrazole compounds have also indicated the potential for unexpected acute mammalian toxicity, possibly linked to mitochondrial respiration inhibition, reinforcing the need for stringent protective measures.[6]

Hazard CategoryFinding based on Analogous CompoundsRationale & Causality
Skin Irritation Classified as a skin irritant (Category 2).[1][7]The heterocyclic pyrazole ring and ester functional groups can interact with skin proteins and lipids, potentially causing local inflammation and irritation upon contact.
Eye Irritation Classified as a serious eye irritant (Category 2).[1][3][7]The chemical structure suggests it can cause significant irritation, and any direct contact with the sensitive tissues of the eye could lead to damage.
Respiratory Irritation May cause respiratory irritation.[1][2][3]If the compound is in a powder form or aerosolized, inhalation can irritate the mucous membranes of the respiratory tract.
Acute Oral Toxicity May be harmful if swallowed.[8]While data is limited, related pyrazole structures have shown varying levels of oral toxicity. Ingestion should always be avoided.[6]
Environmental Hazards Potentially harmful to aquatic life.Pyrazole derivatives can be persistent in the environment. Disposal must follow hazardous waste protocols to prevent contamination.[9][10]

The Core of Protection: Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between you and the chemical. Its effectiveness hinges on proper selection and consistent use. Engineering controls, such as working within a chemical fume hood, are the primary line of defense and must always be utilized when handling this compound.

Step 1: Eye and Face Protection
  • Mandatory: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[11] Standard safety glasses with side shields do not provide adequate protection from splashes.[12]

  • Recommended for High-Risk Tasks: When handling larger quantities (>50g) or there is a significant risk of splashing, a face shield should be worn in addition to chemical safety goggles.[13]

Step 2: Hand Protection - A Critical Choice

The selection of appropriate gloves is paramount. No glove material is impervious to all chemicals indefinitely.[14] For this compound, nitrile gloves are the recommended primary choice due to their broad chemical resistance profile.[15]

  • Primary Recommendation: Nitrile gloves with a minimum thickness of 4-5 mil for incidental contact.

  • For Extended Contact or Immersion: If prolonged contact is anticipated, double-gloving or using thicker ( >8 mil) nitrile or neoprene gloves is advised.[15][16]

  • Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures.[14] Contaminated gloves should be removed immediately using proper technique and disposed of as hazardous waste.[9]

Glove MaterialRecommendation for Pyrazole DerivativesRationale & Considerations
Nitrile Excellent Good resistance to a wide range of chemicals, including bases, alcohols, and many organic compounds.[15] Provides good dexterity.
Neoprene Good Offers good resistance to acids, bases, and some organic solvents. A viable alternative to nitrile.[15]
Natural Rubber (Latex) Fair to Good While offering good dexterity, latex can cause allergic reactions and has inferior chemical resistance compared to nitrile for many organic compounds.[15]
Polyvinyl Chloride (PVC) Not Recommended PVC gloves offer poor protection against many chemical exposures and are not suitable for handling this compound.[12]
Step 3: Body and Respiratory Protection
  • Body Protection: A standard laboratory coat must be worn, buttoned completely. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[13]

  • Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[17] If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a hood (e.g., during a spill cleanup), a NIOSH-approved respirator is required. This would typically be a half-mask respirator with organic vapor cartridges and P100 particulate filters.[17][18]

Operational Plan: From Bench to Waste

This section provides a step-by-step guide for safely using this compound in a laboratory setting.

Workflow for PPE Selection and Use```dot
Experimental Protocol: Step-by-Step Handling
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.

  • PPE Donning: Follow the sequence outlined in the diagram above. Ensure gloves are pulled over the cuffs of the lab coat.

  • Weighing: If handling the solid form, carefully weigh the required amount on weighing paper or in a container within the fume hood to prevent dust inhalation.

  • Transfer and Use: Conduct all transfers of the chemical, whether solid or in solution, within the fume hood. Use a spatula for solids and appropriate glassware for liquids.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

[7]### 4. Disposal Plan: A Critical Final Step

Improper disposal can lead to environmental contamination and pose a risk to others. A[10]ll materials contaminated with this compound must be treated as hazardous waste.

  • Unused Chemical: Collect any unused or waste this compound in a clearly labeled, sealable, and chemically compatible waste container. *[9] Contaminated Solid Waste: This includes items like used gloves, weighing paper, and contaminated bench paper. Place these items in a designated solid hazardous waste container. *[9] Contaminated Liquid Waste: Collect any solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department. *[4] Disposal Request: Follow your institution's specific procedures for hazardous waste collection.

Decision Tree for Waste Disposal

Disposal_Decision_Tree start Material Contaminated with This compound q_state Is the material liquid or solid? start->q_state liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses) q_state->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, paper towels, excess solid chemical) q_state->solid_waste Solid collect_liquid Collect in a designated, sealed, and labeled 'Hazardous Liquid Waste' container. liquid_waste->collect_liquid collect_solid Collect in a designated, sealed, and labeled 'Hazardous Solid Waste' container. solid_waste->collect_solid ehs_pickup Store in designated satellite accumulation area and request EHS pickup. collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Decision-making process for waste segregation.

References

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Cole-Parmer.
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQQ9MIv0NOfLsCw7CqnCJZhgFidhQvk2cuVD9DgsCUn2Tr1HHOdLRb8_1-rQoXczKwYDksep6rE31uCFIqHlJcpKZ_0zY8UJwn5mTSBuwjCVlIAQgeyhcYdrpbUnedDm01PmBdsQExTFb49GrU4218ublP34w412Qtw-en57ts608PpO3jwLcIZ987FeIMcqyEutZ-AzuOJzrZlEDznNrvBtaLktHZ-vPaCxScaiZ4xQ7A9PmVJBzEYRRgOSEmW2nJ8HcAPhN2PeR5GJ7uJ64Awm483U64stbfhhGpOqalPGKD5lOoegGLuQAJrct6HOdp6nr4cGX5OVfPI3TnLasSq1f8wm_o
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • SAFETY DATA SHEET - 5-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. TCI EUROPE N.V.
  • Safety Data Sheet - methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate. CymitQuimica.
  • Personal protective equipment when handling plant protection products. BVL.bund.de.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
  • CHEMICAL GLOVE RESISTANCE GUIDE. Ansell.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Gloves Chemical Resistance Chart. Gloves By Web.
  • Chemical Resistance of Gloves.pdf.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.